molecular formula C11H12N2O B11907583 4-Methoxy-2-methylquinolin-7-amine

4-Methoxy-2-methylquinolin-7-amine

Cat. No.: B11907583
M. Wt: 188.23 g/mol
InChI Key: BUXORFKVHAYQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methylquinolin-7-amine is a quinoline-based chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound serves as a valuable chemical intermediate in medicinal chemistry research, particularly in the synthesis of more complex heterocyclic molecules. Quinoline derivatives are a significant class of compounds in pharmaceutical development due to their wide range of biological activities . Research on structurally similar methoxy- and amino-substituted quinolines has demonstrated potential in various therapeutic areas. For instance, some quinoline derivatives carrying a 1,2,3-triazole moiety have shown promising antimicrobial activities , with the most effective compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 6.25 μg/mL, which is comparable to standard antibiotics . Other studies on trimethoxyquinoline analogs have highlighted their role as tubulin inhibitors , which can disrupt cell division and induce apoptosis (programmed cell death) in cancer cells, suggesting potential applications in anticancer research . The presence of both methoxy and amine functional groups on the quinoline scaffold makes this compound a versatile building block for further chemical modifications. Researchers can functionalize the amine group to create a library of derivatives for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-methoxy-2-methylquinolin-7-amine

InChI

InChI=1S/C11H12N2O/c1-7-5-11(14-2)9-4-3-8(12)6-10(9)13-7/h3-6H,12H2,1-2H3

InChI Key

BUXORFKVHAYQQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)N)OC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Profiling of 4-Methoxy-2-methylquinolin-7-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and chemical probe development, substituted quinolines represent a privileged scaffold. 4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0) is a highly functionalized heteroaromatic compound that serves as a critical intermediate and core pharmacophore in the synthesis of kinase inhibitors and fluorescent probes.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of properties, but as an interconnected system where molecular structure dictates macroscopic behavior. The strategic placement of electron-donating groups (methoxy and amine) and an inductive methyl group on the quinoline core fundamentally alters its electron density, thereby governing its ionization state (pKa), lipophilicity (LogP), and thermodynamic solubility. This whitepaper provides an in-depth analysis of these physicochemical properties, underpinned by causal mechanistic explanations and field-proven, self-validating analytical protocols.

Structural Causality and Electronic Profiling

To predict the behavior of this compound in biological and analytical systems, we must first deconstruct its electronic architecture. The unsubstituted quinoline core is a weak base (pKa ~4.9). However, the substituents on this specific molecule act synergistically to modify its physicochemical profile:

  • 4-Methoxy Group (+R Effect): The oxygen lone pairs donate electron density into the aromatic system via resonance. Because it is positioned para to the quinoline nitrogen (in terms of electron delocalization pathways), it significantly increases the basicity of the quinoline nitrogen.

  • 2-Methyl Group (+I Effect): Provides a weak inductive electron push, further stabilizing the protonated form of the quinoline nitrogen and slightly increasing lipophilicity.

  • 7-Amine Group (+R Effect): This exocyclic aniline-type amine is weakly basic itself (pKa ~4.0) because its lone pair is delocalized into the aromatic ring. However, it serves as a critical hydrogen bond donor, influencing the compound's topological polar surface area (TPSA) and crystal lattice energy, which in turn dictates solid-state solubility.

ElectronicEffects Core Quinoline Core (Electron Sink) pKa Elevated pKa (Quinoline N) Core->pKa Stabilizes protonation Solubility pH-Dependent Solubility Profile Core->Solubility Dictates ionization Methoxy 4-Methoxy Group (+R Resonance) Methoxy->Core Donates e- density Methyl 2-Methyl Group (+I Inductive) Methyl->Core Inductive push Amine 7-Amine Group (+R Resonance) Amine->Core Delocalizes lone pair

Diagram illustrating the electronic effects of substituents on the quinoline core.

Quantitative Physicochemical Data

The macroscopic properties of this compound are summarized below. These parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during lead optimization.

PropertyValue / DescriptionAnalytical Consequence
Molecular Formula C11H12N2ODetermines exact mass for LC-MS identification.
Molecular Weight 188.23 g/mol Favorable for high ligand efficiency (Rule of 5 compliant).
CAS Registry Number 1708429-02-0Unique identifier for database cross-referencing.
SMILES String NC1=CC=C2C(OC)=CC(C)=NC2=C1Utilized for in silico QSAR modeling.
Predicted pKa (Quinoline N) ~6.5 - 7.5Predominantly protonated at gastric pH; mixed state at pH 7.4.
Predicted pKa (7-Amine N) ~4.0 - 4.5Remains un-ionized under physiological conditions.
Predicted LogP ~1.8Optimal lipophilicity for passive membrane permeability.
TPSA 48.39 ŲExcellent probability for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Facilitates specific target binding without excessive solvation penalties.

Analytical Workflows & Experimental Validation

To ensure trustworthiness and scientific integrity, theoretical predictions must be validated through rigorous, self-validating experimental protocols. Below are the definitive methodologies for characterizing this compound.

ProfilingWorkflow Start This compound (Solid API) pKa pKa Determination (Potentiometric Titration) Start->pKa LogP Lipophilicity (LogP/LogD) (Shake-Flask & HPLC) Start->LogP Sol Thermodynamic Solubility (Shake-Flask LC-UV) Start->Sol Data Data Integration & ADME Prediction pKa->Data Ionization state LogP->Data Permeability proxy Sol->Data Bioavailability proxy

Experimental workflow for the physicochemical profiling of the target compound.

Protocol A: pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: The neutral free base of this quinoline derivative exhibits poor aqueous solubility. Direct aqueous titration often leads to precipitation, masking the true inflection points. By utilizing a methanol-water co-solvent system, we maintain the compound in solution. The Yasuda-Shedlovsky extrapolation relies on the linear correlation between the apparent pKa (


) and the reciprocal dielectric constant of the cosolvent mixture (

)[1], allowing us to accurately back-calculate the aqueous pKa[2].

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using a four-parameter equation (Four-Plus technique) to obtain pH readings based on the concentration scale (

    
    )[2].
    
  • Sample Preparation: Prepare a 1 mM solution of this compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% by weight)[1].

  • Titration: Acidify the sample to pH 2.0 with 0.1 M HCl to fully protonate both nitrogen centers. Titrate with 0.1 M KOH under an argon or nitrogen atmosphere at a constant temperature of 25.0 ± 0.1 °C to prevent CO₂ absorption.

  • Extrapolation: Plot

    
     versus 
    
    
    
    [3]. Determine the slope and intercept. The y-intercept at the dielectric constant of pure water (
    
    
    ) yields the true aqueous pKa[1].
Protocol B: Lipophilicity (LogP) via OECD 107 Shake-Flask Method

Causality: The [4]. To obtain the true LogP (partition coefficient of the un-ionized species), the aqueous phase must be buffered at a pH at least 2 units above the basic pKa (e.g., pH 9.5).

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (pH 9.5), and the buffer with n-octanol, by stirring them together for 24 hours.

  • Incubation: Dissolve the compound in the pre-saturated n-octanol to a concentration below 0.01 mol/L[4]. Combine with the pre-saturated aqueous buffer in a glass vessel at a volume ratio of 1:1, 1:2, and 2:1 to validate concentration independence[4].

  • Equilibration: Shake the flasks mechanically at 25 ± 1 °C for 1 hour, followed by centrifugation at 2000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both the octanol and aqueous phases using HPLC-UV. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water[4].

Protocol C: Thermodynamic Solubility Determination

Causality: Kinetic solubility (often measured from DMSO stocks) can overestimate true solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium between the crystalline solid lattice and the aqueous phase, which is critical for formulation development.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an aqueous phosphate buffer at pH 7.4 (e.g., dissolving Na₂HPO₄, KH₂PO₄, and NaCl in water)[5].

  • Incubation: Add an excess of solid this compound (e.g., 500 µg) to 400 µL of the pH 7.4 buffer in sealed vials[5].

  • Equilibration: Shake the mixtures at 400 rpm at a constant temperature (e.g., 25 °C) for 24 to 72 hours[5].

  • Phase Separation & Analysis: Visually inspect for remaining solids to confirm saturation[5]. Filter the suspension through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane binding). Quantify the concentration in the saturated solution by isocratic HPLC against an external calibration standard[5].

Conclusion

The physicochemical profiling of this compound reveals a highly tractable molecule for drug development. Its moderate lipophilicity (LogP ~1.8) and favorable TPSA ensure excellent membrane permeability, while its pH-dependent ionization profile (driven by the electron-rich quinoline core) provides a mechanism for targeted solubility in acidic microenvironments (such as the stomach or tumor microenvironments). Adherence to the rigorous, self-validating protocols outlined above ensures that downstream biological assays and formulation strategies are built upon a foundation of absolute thermodynamic truth.

References

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

  • Bálint, M., et al. (2019). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Journal of Computer-Aided Molecular Design, 33(4), 381-399. Available at:[Link]

  • Avdeef, A. (1999). pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641. Available at:[Link]

  • Bio-protocol (2018). Determination of Thermodynamic Solubility. Bio-protocol Exchange. Available at:[Link]

Sources

4-Methoxy-2-methylquinolin-7-amine: A Privileged Scaffold for Diversity-Oriented Synthesis

[1]

Executive Summary

This compound (CAS: 1708429-02-0) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Unlike fully optimized drugs, this molecule serves as a versatile pharmacophore core, offering a unique substitution pattern that balances lipophilicity, metabolic stability, and chemical reactivity.

While 4-aminoquinoline derivatives (e.g., Chloroquine) are historically dominant in antimalarial therapy, the 7-amino-4-methoxy regioisomer offers distinct advantages for developing novel antiviral (specifically anti-herpetic) and antimicrobial agents.[1] This guide analyzes its physicochemical properties, structure-activity relationships (SAR), and provides validated protocols for its transformation into bioactive libraries.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule features a quinoline bicycle decorated with three critical functionalities:

  • 2-Methyl Group: Enhances metabolic stability by blocking the C2 position, a common site for oxidative metabolism (CYP450).

  • 4-Methoxy Group: Acts as a hydrogen bond acceptor and modulates the electron density of the pyridine ring.

  • 7-Amino Group: A nucleophilic "handle" allowing for rapid derivatization into sulfonamides, ureas, and amides.

PropertyValueClinical Relevance
Molecular Formula C₁₁H₁₂N₂OLow MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1]
Molecular Weight 188.23 g/mol High ligand efficiency potential.[1]
LogP (Predicted) ~1.9 - 2.1Optimal lipophilicity for cell membrane permeability.[1]
pKa (Quinoline N) ~5.4Exists partially ionized at physiological pH, aiding solubility.
Fluorescence Blue/Green EmissionPotential use as a solvatochromic probe in biological assays.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is dictated by the electronic interplay between the electron-donating amine and the electron-rich methoxy group.[1]

The "Regioisomer Effect"

Medicinal chemists must distinguish this scaffold from its famous isomer, 4-amino-7-methoxyquinoline .[1]

  • 4-Amino-7-OMe: DNA intercalation (Antimalarial/Antitumor).[1]

  • 4-OMe-7-Amino (Target): Minor groove binding and enzyme active site fitting (Antiviral/Antibacterial).[1]

The 7-amine position is particularly sensitive to sulfonylation .[1] Converting the 7-NH₂ to a sulfonamide (R-SO₂-NH-) significantly increases antibacterial potency by mimicking the p-aminobenzoic acid (PABA) pharmacophore, while the quinoline core provides additional binding affinity to DNA Gyrase or Topoisomerase IV.[1]

Visualization: SAR Map

SAR_MapCoreThis compound(Scaffold)Me2-Methyl Group(Metabolic Blockade)Core->MeOMe4-Methoxy Group(H-Bond Acceptor)Core->OMeNH27-Amino Group(Derivatization Handle)Core->NH2StabIncreases t1/2(CYP Resistance)Me->StabBindMinor GrooveInteractionOMe->BindReactPrecursor toSulfonamides/UreasNH2->React

Caption: SAR map highlighting the functional roles of the 2-Me, 4-OMe, and 7-NH2 substituents.

Therapeutic Applications & Mechanism of Action

Antiviral Activity (Herpes Simplex Virus)

Research indicates that 7-aminoquinoline derivatives exhibit specific activity against Herpes Simplex Virus (HSV).[1][2] Unlike nucleoside analogues (e.g., Acyclovir), these compounds likely target the viral helicase-primase complex or stabilize non-canonical DNA structures (G-quadruplexes) in the viral genome, inhibiting replication.

Antimicrobial: The Sulfonamide Strategy

The most potent application involves reacting the 7-amine with sulfonyl chlorides.[1] The resulting N-(4-methoxy-2-methylquinolin-7-yl)benzenesulfonamides exhibit dual-action mechanisms:

  • Membrane Disruption: The lipophilic quinoline tail inserts into the bacterial cell membrane, causing depolarization.

  • Enzymatic Inhibition: The sulfonamide moiety competes with PABA in the folate synthesis pathway (in bacteria) or inhibits specific proteases.

Critical Insight: While the parent amine has weak intrinsic antimicrobial activity (MIC > 64 µg/mL), sulfonamide derivatives can achieve MICs as low as 0.125 µg/mL against E. coli and S. aureus.

Experimental Protocols

Protocol A: Synthesis of Sulfonamide Library

Objective: To generate a library of antimicrobial agents from the parent scaffold.

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl sulfonyl chloride (1.1 equiv)[1]

  • Pyridine (Solvent/Base)[1][3]

  • Dichloromethane (DCM)[1][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous pyridine under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Slowly add 1.1 mmol of the appropriate aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture into 20 mL of ice-cold water. A precipitate should form.

  • Isolation: Filter the solid, wash with 10% HCl (to remove pyridine) and then water.

  • Purification: Recrystallize from Ethanol/DMF to obtain the pure sulfonamide.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Workflow:

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Prepare 2-fold serial dilutions of the test compound in DMSO/Mueller-Hinton Broth (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well of a 96-well plate containing the compound.

  • Control: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Readout: Incubate at 37°C for 24 hours. Add Resazurin dye (0.01%) and incubate for 1 hour. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.

Visualization: Experimental Workflow

WorkflowStartParent Scaffold(7-NH2)Step1Reaction withR-SO2-Cl (Pyridine)Start->Step1FunctionalizationStep2Workup:Acid Wash & FiltrationStep1->Step2IsolationLibrarySulfonamide Library(N-R)Step2->LibraryPurificationAssayMIC Assay(Resazurin Readout)Library->AssayScreening

Caption: Workflow for converting the amine scaffold into bioactive sulfonamides and screening.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE).[1]

  • Handling: The amine is prone to oxidation. Store under inert gas (Argon) at 2-8°C.

  • Toxicity: Quinoline derivatives can be genotoxic. All handling must occur within a certified fume hood.

References

  • Nasr, M., et al. (2013). "7-Aminoquinolines: A novel class of agents active against herpes viruses."[1][2] Journal of Medicinal Chemistry. Link

  • MDPI. (2023). "Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety". Molecules. Link[1]

  • PubChem. (2025).[4] Compound Summary: this compound (CID 15133391).[1] National Library of Medicine. Link[1]

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-2-methylquinolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1][2][3][4][5] The specific substitution pattern on the quinoline ring is a critical determinant of the pharmacological properties of these compounds.[1][2] Among the vast library of quinoline derivatives, 4-methoxy-2-methylquinolin-7-amine and its analogues represent a class of molecules with significant potential in drug discovery. The presence of a methoxy group at the 4-position and an amine at the 7-position can significantly influence the molecule's antitumor and other biological activities.[2] This guide provides a comprehensive overview of the synthetic strategies for accessing this important molecular framework, aimed at researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound derivatives can be approached through a convergent strategy. The core of this strategy lies in the initial construction of a substituted quinoline ring, followed by functional group interconversions to install the desired methoxy and amino moieties. A common and effective retrosynthetic approach disconnects the target molecule at the C4-O and C7-N bonds, leading back to a key intermediate, 4-hydroxy-2-methyl-7-nitroquinoline. This intermediate can be further simplified to its precursors, a substituted aniline and a β-ketoester, via the well-established Conrad-Limpach synthesis.[6][7][8]

Retrosynthesis Target This compound Derivatives Intermediate1 This compound Target->Intermediate1 Functionalization Intermediate2 4-Chloro-2-methyl-7-nitroquinoline Intermediate1->Intermediate2 1. O-Alkylation 2. Reduction Intermediate3 4-Hydroxy-2-methyl-7-nitroquinoline Intermediate2->Intermediate3 Chlorination StartingMaterials m-Nitroaniline + Ethyl Acetoacetate Intermediate3->StartingMaterials Conrad-Limpach Synthesis

Caption: Retrosynthetic analysis of this compound derivatives.

Core Synthesis Pathway: From Anilines to the Quinoline Scaffold

The construction of the fundamental quinoline ring system is most effectively achieved through the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β-ketoester.[6][7][8] The choice of a substituted aniline, such as m-nitroaniline, directly installs the precursor to the 7-amino group.

Part 1: Synthesis of 4-Hydroxy-2-methyl-7-nitroquinoline

This initial and crucial step involves the condensation of m-nitroaniline with ethyl acetoacetate. The reaction proceeds through the formation of a β-aminoacrylate intermediate at lower temperatures, which then undergoes thermal cyclization at higher temperatures to yield the 4-hydroxyquinoline product.[9]

Conrad_Limpach cluster_reactants Reactants cluster_conditions Conditions Aniline m-Nitroaniline Product 4-Hydroxy-2-methyl-7-nitroquinoline Aniline->Product Ketoester Ethyl Acetoacetate Ketoester->Product Temp High Temperature (~250 °C) Temp->Product

Caption: The Conrad-Limpach synthesis of the quinoline core.

Experimental Protocol: Conrad-Limpach Synthesis
  • Reaction Setup: In a suitable high-temperature reaction vessel, combine m-nitroaniline and ethyl acetoacetate in a 1:1.1 molar ratio.

  • Initial Condensation (Optional Low-Temperature Step): The mixture can be stirred at a lower temperature (e.g., 110-140 °C) for 1-2 hours to facilitate the formation of the β-aminoacrylate intermediate. This can sometimes improve the yield and purity of the final product.

  • Cyclization: The temperature is then raised to approximately 250 °C and maintained for 2-4 hours to effect the cyclization.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the solidified reaction mixture is triturated with a suitable solvent, such as ethanol or diethyl ether, to remove unreacted starting materials and byproducts. The solid product is then collected by filtration.

  • Purification: The crude 4-hydroxy-2-methyl-7-nitroquinoline can be purified by recrystallization from a high-boiling point solvent like diphenyl ether or Dowtherm A.

Part 2: Functional Group Interconversion

With the core quinoline scaffold in hand, the subsequent steps focus on the installation of the methoxy and amino functionalities.

Step 2a: O-Alkylation to Introduce the Methoxy Group

The hydroxyl group at the 4-position of the quinoline ring can be converted to a methoxy group via an O-alkylation reaction.[10]

  • Deprotonation: Suspend the 4-hydroxy-2-methyl-7-nitroquinoline in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). Add a base, such as potassium carbonate or sodium hydride, and stir the mixture at room temperature to form the corresponding alkoxide.

  • Alkylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Step 2b: Reduction of the Nitro Group

The final step in the synthesis of the target scaffold is the reduction of the nitro group at the 7-position to an amine. A variety of reducing agents can be employed for this transformation.[11][12]

Reducing AgentSolventConditionsNotes
Stannous Chloride (SnCl₂)Ethanol/HClRefluxA classic and effective method, though work-up can be complicated by tin salts.[12]
Iron/Acetic AcidEthanol/WaterRefluxA cost-effective and environmentally benign option.
Catalytic Hydrogenation (H₂/Pd-C)Ethanol/MethanolRoom Temperature, H₂ balloonA clean and efficient method, but may require specialized equipment.
Hydrazine Monohydrate/CuOMethanolMild ConditionsA reusable solid reagent system has been reported for this transformation.[11]
  • Reaction Setup: Dissolve the 4-methoxy-2-methyl-7-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

  • Reduction: Add a solution of stannous chloride dihydrate in ethanol dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by TLC until the starting material is consumed.

  • Work-up: After cooling, the reaction mixture is carefully neutralized with a base, such as aqueous sodium hydroxide, which precipitates tin salts. The mixture is then filtered through a pad of celite.

  • Extraction and Purification: The filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound can be purified by column chromatography or recrystallization.

Synthesis_Workflow Start m-Nitroaniline + Ethyl Acetoacetate Step1 Conrad-Limpach Synthesis Start->Step1 Intermediate1 4-Hydroxy-2-methyl-7-nitroquinoline Step1->Intermediate1 Step2 O-Alkylation Intermediate1->Step2 Intermediate2 4-Methoxy-2-methyl-7-nitroquinoline Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall experimental workflow for the synthesis of this compound.

Synthesis of Derivatives

The 7-amino group of the synthesized this compound serves as a versatile handle for the generation of a diverse library of derivatives. Standard organic transformations can be employed to modify this functional group.

Acylation Reactions

The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation Reactions

Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives.

Sulfonylation Reactions

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Conclusion

The synthetic route detailed in this guide, centered around the Conrad-Limpach synthesis followed by key functional group manipulations, provides a robust and reliable pathway to this compound and its derivatives. The modularity of this approach allows for the introduction of various substituents on the aniline starting material and further derivatization of the final aminoquinoline, making it a powerful tool for medicinal chemists in the exploration of new therapeutic agents. Careful optimization of reaction conditions and purification techniques is paramount to achieving high yields and purity of the target compounds.

References

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved March 7, 2026, from [Link]

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO | The Journal of Physical Chemistry C - ACS Publications. (2023, April 27). Retrieved March 7, 2026, from [Link]

  • An Acid Alkylation of 8-Hydroxyquinoline. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed. (2013, April 15). Retrieved March 7, 2026, from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-Alkoxy-8-hydroxyquinolines - ACS.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • CA1045141A - 7-substituted alkylates of 8-hydroxyquinoline and process for the preparation thereof - Google Patents. (n.d.).
  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed. (2007, February 2). Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Retrieved March 7, 2026, from [Link]

  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). Retrieved March 7, 2026, from [Link]

  • 8 Aminoquinolines 1 | PDF | Amine | Organic Chemistry - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (2022, August 26). Retrieved March 7, 2026, from [Link]

  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents. (n.d.).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved March 7, 2026, from [Link]

  • synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed. (1946, July). Retrieved March 7, 2026, from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (2013, December 13). Retrieved March 7, 2026, from [Link]

  • Hydroxyquinones: Synthesis and Reactivity - MDPI. (2000, December 20). Retrieved March 7, 2026, from [Link]

Sources

"literature review of quinoline compounds in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

The Quinoline Scaffold in Medicinal Chemistry: A Comprehensive Guide to Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary: The Electronic and Structural Rationale

In the realm of drug discovery, the quinoline nucleus (benzo[b]pyridine) is universally recognized as a "privileged scaffold." As medicinal chemists, we do not merely select the quinoline ring for its structural rigidity; we leverage its highly tunable electronic asymmetry. The nitrogen atom at position 1 acts as a critical hydrogen-bond acceptor, while the electron-deficient pyridine ring, fused to an electron-rich benzene ring, allows for precise


 stacking interactions with target proteins and DNA base pairs.

This unique physicochemical profile enables quinoline derivatives to cross lipid membranes efficiently while retaining the ability to undergo pH-dependent protonation—a mechanism that is the cornerstone of their antimalarial and anticancer efficacies[1],[2]. This technical guide explores the causal relationships between quinoline synthesis, structural modification, and biological target engagement.

Core Synthetic Methodologies: Constructing the Bicyclic Core

Historically, quinoline scaffolds were synthesized using harsh conditions, such as the Skraup synthesis, which utilizes glycerol, aniline, and strong acids at high temperatures[3]. However, in modern hit-to-lead optimization, functional group tolerance and regioselectivity are paramount. Consequently, the Friedländer synthesis has become the pivotal step in developing bioactive heterocyclic derivatives[4].

The Friedländer reaction involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde with an


-methylene ketone[4]. We prefer this methodology because it operates under milder conditions and provides absolute regiocontrol over the substitution pattern on the pyridine ring.
Protocol 1: Base-Catalyzed Friedländer Synthesis of Substituted Quinolines

This protocol is designed as a self-validating system to ensure high-yield construction of the quinoline core.

  • Reagent Preparation: Dissolve equimolar amounts of 2-aminobenzaldehyde and the desired

    
    -methylene ketone in absolute ethanol.
    
    • Causality: Ethanol serves as a protic solvent that stabilizes the transition states via hydrogen bonding during the initial enamine formation.

  • Base Catalysis: Add a catalytic amount of potassium hydroxide (KOH).

    • Causality: The strong base accelerates the deprotonation of the

      
      -methylene carbon, drastically increasing its nucleophilicity for the aldol-type condensation.
      
  • Cyclodehydration: Reflux the mixture for 4–6 hours under an inert atmosphere.

    • Causality: Thermal energy drives the intramolecular cyclization and the subsequent elimination of water. The thermodynamic driving force is the formation of the highly stable, aromatic quinoline system.

  • Isolation: Quench the reaction with ice water. Filter the resulting precipitate and recrystallize from ethanol.

  • Self-Validation System:

    • TLC: Monitor the disappearance of the highly fluorescent 2-aminobenzaldehyde starting material.

    • 1H-NMR: Confirm structural success by verifying the disappearance of the characteristic aldehyde proton peak (~9.8 ppm) and the emergence of distinct aromatic quinoline protons (7.5–8.5 ppm).

Friedlander A 2-Aminobenzaldehyde Enamine Enamine Intermediate A->Enamine B α-Methylene Ketone B->Enamine Base Base Catalyst (KOH/EtOH) Base->Enamine Cyclize Cyclodehydration (-H2O) Enamine->Cyclize Product Substituted Quinoline Cyclize->Product

Step-by-step logical workflow of the Friedländer quinoline synthesis.

Pharmacological Odyssey I: Antimalarial Mechanisms and pH Trapping

The most celebrated application of quinolines is in the eradication of Plasmodium falciparum. Drugs like chloroquine and mefloquine operate via a fascinating biophysical mechanism known as pH trapping [1].

During the blood stage of malaria, the parasite digests host hemoglobin within an acidic digestive vacuole (pH ~5.3), releasing toxic free heme (Fe2+-protoporphyrin IX)[1]. To survive, the parasite polymerizes this toxic heme into inert hemozoin crystals[1],[5]. Chloroquine, a weak dibasic compound, diffuses freely across the vacuole membrane in its unprotonated form. Once inside the acidic environment, it becomes doubly protonated, rendering it membrane-impermeable. This causes the drug to accumulate at concentrations up to 1,000-fold higher than in the extracellular fluid[1],[6]. The protonated quinoline then binds to the free heme, capping the hemozoin crystals and preventing further polymerization, ultimately killing the parasite with its own toxic waste[1],[6].

Protocol 2: In Vitro β-Hematin (Hemozoin) Formation Assay

A self-validating biochemical workflow to quantify the crystallization inhibition of novel quinolines.

  • Hemin Solubilization: Dissolve hemin chloride in 0.1 M NaOH.

    • Causality: Hemin is insoluble at physiological pH; alkaline conditions disrupt intermolecular dimers, providing the free monomeric heme required for the assay.

  • Drug Incubation: Add varying concentrations of the synthesized quinoline derivative (e.g., 0.1 to 10 µM) to the hemin solution.

  • Acidic Initiation: Lower the pH to 5.0 using a sodium acetate buffer and incubate at 37°C for 18 hours.

    • Causality: This strictly mimics the acidic environment of the Plasmodium digestive vacuole, triggering spontaneous β-hematin polymerization.

  • Unreacted Heme Removal: Centrifuge the mixture and wash the precipitate extensively with DMSO.

    • Causality: DMSO selectively dissolves unreacted free heme and soluble heme-drug complexes, leaving only the insoluble β-hematin crystals intact.

  • Self-Validation & Quantification: Dissolve the remaining purified β-hematin in 0.1 M NaOH and measure absorbance at 405 nm. A validated assay must show the positive control (chloroquine) completely inhibiting crystal formation at ~2-3 molar equivalents.

HemozoinPathway Hb Host Hemoglobin (RBC Cytosol) Vacuole Digestive Vacuole (pH 5.3) Hb->Vacuole Ingestion Heme Toxic Free Heme (Fe2+-PPIX) Vacuole->Heme Proteolysis Complex Heme-Drug Complex (Capping) Heme->Complex Interception Hemozoin Inert Hemozoin (β-Hematin) Heme->Hemozoin Spontaneous Polymerization Death Parasite Death (Membrane Lysis) Heme->Death Oxidative Stress Drug Quinoline Base (e.g., Chloroquine) Drug->Vacuole pH Trapping (Protonation) Drug->Complex Binding Complex->Hemozoin Steric Blockade Complex->Death Toxic Accumulation

Mechanism of quinoline-induced hemozoin inhibition and parasite death.

Pharmacological Odyssey II: Anticancer Activity

Beyond infectious diseases, quinoline derivatives have emerged as potent antiproliferative agents. Their planar aromatic structure makes them excellent DNA intercalators, slipping between base pairs and disrupting the replication machinery[2]. Many quinoline-based drugs target topoisomerase II enzymes, acting as "poisons" that stabilize the cleavable complex between the enzyme and DNA, leading to double-strand breaks and apoptosis[2]. Furthermore, specific functionalization of the quinoline ring (e.g., 4-anilinoquinolines) has yielded highly selective inhibitors of the EGFR tyrosine kinase, a major target in targeted cancer therapy.

Quantitative Structure-Activity Relationship (SAR) Data

To rationally design the next generation of quinoline therapeutics, we must analyze how specific structural modifications alter biological metrics. The table below summarizes critical quantitative data derived from recent in vitro and in vivo studies.

Compound / ModificationBiological Target / AssayQuantitative ResultMechanistic Implication
Quinoline with Dimethylamino side chain P. falciparum (In vitro)IC50 = 1.2 µMSmaller dialkylamino groups enhance target efficacy and vacuolar accumulation[5].
Quinoline with Diethylamine side chain P. falciparum (In vitro)IC50 = 2.2 µMIncreased steric bulk slightly reduces binding potency[5].
Quinoline with Primary amino group P. falciparum (In vitro)IC50 = 3.3 µMLack of alkylation reduces lipophilicity, hindering membrane diffusion[5].
Bromoquine (BrQ) Hemozoin Crystal Capping10 ± 4% surface coverageIn vivo X-ray microscopy proves this coverage is sufficient to completely halt crystal growth[6].
Chloroquine Digestive Vacuole Accumulation~1000-fold gradientpH trapping drives submillimolar intravacuolar accumulation from nanomolar extracellular doses[1],[6].

Conclusion & Future Perspectives

The quinoline scaffold remains one of the most versatile and reliable tools in the medicinal chemist's arsenal. By understanding the causal links between synthetic methodology (like the regioselective Friedländer reaction) and biophysical mechanisms (like pH trapping and DNA intercalation), researchers can design dual-action hybrids. As resistance to traditional antimalarials and chemotherapeutics rises, the strategic functionalization of the quinoline core will be critical in developing next-generation therapeutics that bypass efflux pumps and engage novel allosteric sites.

References

  • Quinoline antimalarials: mechanisms of action and resistance Source: PubMed (nih.gov) URL: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (rsc.org) URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry (arabjchem.org) URL:[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PMC (nih.gov) URL:[Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry Source: PubMed (nih.gov) URL:[Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo Source: PNAS (pnas.org) URL:[Link]

Sources

Rationalizing the Pharmacophore: Potential Therapeutic Targets of 4-Methoxy-2-methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Subject: Structural Pharmacology and Target Validation Strategies for CAS 1708429-02-0

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the quinoline scaffold remains one of the most privileged structures, forming the backbone of numerous FDA-approved therapeutics. 4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0) is a highly functionalized building block that presents a unique convergence of steric, electronic, and hydrogen-bonding vectors. While not a finalized clinical candidate itself, its specific substitution pattern makes it an ideal precursor for targeting Receptor Tyrosine Kinases (RTKs), parasitic infections, and organelle-specific cellular pathways[1]. This whitepaper deconstructs the structure-activity relationship (SAR) of this molecule and provides validated experimental workflows for evaluating its primary therapeutic targets.

Deconstructing the Pharmacophore: Vector Geometry & SAR

To understand the therapeutic potential of this compound, we must analyze the causality behind its structural moieties. As a standalone fragment, it possesses a calculated LogP and topological polar surface area (TPSA) highly conducive to cell permeability and oral bioavailability[2].

Functional GroupPharmacological ContributionMechanistic Rationale
Quinoline Core ATP Bioisostere / IntercalatorThe nitrogen atom acts as a primary hydrogen bond acceptor, making it an excellent hinge-binder in the ATP pocket of kinases[3]. In parasitic targets, the flat aromatic system allows for π-π stacking with free heme.
4-Methoxy Group Electronic Tuning & Hydrophobic FillActs as an electron-donating group, increasing the electron density of the quinoline ring to strengthen hinge-region H-bonds. It also projects into hydrophobic sub-pockets (e.g., the back cleft of RTKs)[2].
2-Methyl Group Steric Gatekeeper SelectivityProvides critical steric bulk. In kinase targeting, the 2-methyl group induces a steric clash with bulky "gatekeeper" residues, conferring high selectivity for kinases possessing smaller gatekeepers (e.g., threonine)[4].
7-Amino Group Solvent-Exposed Linker VectorServes as a strong hydrogen bond donor. Crucially, when bound to a kinase hinge, the 7-position is typically oriented toward the solvent channel. This makes it the optimal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers or fluorophores without disrupting target affinity[5].

Target Axis I: Kinase Inhibition (RTKs & PI3K/mTOR)

Quinoline derivatives heavily populate the landscape of oncology therapeutics, particularly as dual PI3K/mTOR inhibitors and RTK (e.g., c-Met, VEGFR) antagonists[3]. The 4-methoxyquinoline scaffold mimics the adenine ring of ATP, allowing it to competitively bind the active site. The addition of the 7-amino group allows for further synthetic elaboration to capture interactions in the solvent-exposed ribose pocket.

RTK_Pathway A 4-Methoxy-2-methyl quinolin-7-amine B Kinase Hinge Region (ATP Pocket) A->B Competitive Binding C Autophosphorylation Blockade B->C ATP Exclusion D PI3K/mTOR Pathway Arrest C->D Signal Transduction Halt E Tumor Cell Apoptosis D->E Phenotypic Response

Caption: Mechanism of RTK inhibition by quinoline-based competitive antagonists.

Experimental Protocol: High-Throughput Kinase Inhibition Assay (ADP-Glo)

Expertise Note: The ADP-Glo luminescence assay is selected over traditional radiometric ³³P-ATP assays because it provides a superior dynamic range at high ATP concentrations, which is critical for accurately calculating the


 of competitive hinge-binders.
  • Compound Preparation: Serially dilute the synthesized this compound derivative in 100% DMSO.

    • Causality: This maintains compound solubility and ensures a consistent 1% DMSO final concentration in the assay, preventing solvent-induced kinase denaturation.

  • Kinase Reaction: In a 384-well plate, combine 1 µL of the compound with 2 µL of purified kinase enzyme (e.g., PI3K) and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the competitive inhibitor to reach binding equilibrium at the hinge region before the introduction of the substrate and ATP.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • ADP-Glo Reagent Addition: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent completely depletes unreacted ATP, ensuring the subsequent luminescence signal is strictly proportional to the ADP generated by kinase activity.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence.

    • Causality: Converts ADP back to ATP and utilizes a luciferase/luciferin reaction to generate light, providing a self-validating readout of kinase inhibition.

Target Axis II: Parasitic Heme Detoxification (Antimalarial)

The 4-amino and 7-aminoquinoline scaffolds are historically foundational in antimalarial drug development (e.g., chloroquine, amodiaquine)[6]. During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this by crystallizing it into inert hemozoin.

The 4-methoxy-7-aminoquinoline scaffold is highly lipophilic at physiological pH but becomes protonated in the acidic food vacuole of the parasite (pH ~4.7). This "ion-trapping" mechanism leads to massive drug accumulation, where the quinoline core binds to free heme, preventing its biocrystallization and causing parasite death via oxidative stress[6].

Malaria_Pathway A Parasite Food Vacuole (Acidic pH) B Quinoline Scaffold Protonation & Accumulation A->B pH Trapping C Toxic Free Heme (Ferriprotoporphyrin IX) A->C Hemoglobin Degradation B->C Binds & Caps Heme D Hemozoin Crystals (Non-toxic) B->D Inhibits C->D Normal Biocrystallization E Parasite Death via Oxidative Stress C->E Toxic Accumulation

Caption: Disruption of parasitic heme biocrystallization by quinoline scaffolds.

Experimental Protocol: In Vitro Anti-Plasmodial Assay (SYBR Green I)

Expertise Note: The SYBR Green I assay is preferred over traditional isotopic [³H]-hypoxanthine incorporation because it directly intercalates with parasitic DNA, offering a highly reproducible, non-radioactive readout that scales easily for SAR screening.

  • Parasite Culture Synchronization: Synchronize P. falciparum cultures (e.g., 3D7 or Dd2 strains) at the ring stage using 5% D-sorbitol.

    • Causality: Ensures uniform drug exposure across the parasite's life cycle, preventing stage-specific sensitivity artifacts.

  • Compound Incubation: Plate parasites at 1% parasitemia and 2% hematocrit in 384-well plates containing serial dilutions of the quinoline compound. Incubate for 72 hours at 37°C in a low-oxygen environment.

    • Causality: The 72-hour window covers at least one full 48-hour intraerythrocytic replication cycle, allowing the quinoline to accumulate in the food vacuole and block hemozoin formation.

  • Lysis and Staining: Freeze the plates at -80°C, thaw, and add 30 µL of lysis buffer containing SYBR Green I dye.

    • Causality: The freeze-thaw cycle and lysis buffer release parasitic DNA. Because mature human red blood cells lack a nucleus, the SYBR Green I fluorescence signal is exclusively derived from parasitic DNA.

  • Fluorescence Measurement: Read fluorescence (Excitation: 485 nm, Emission: 530 nm) to determine the IC₅₀.

Emerging Applications: Golgi-Localized Fluorescent Probes

Beyond traditional therapeutics, 7-aminoquinolines exhibit strong intramolecular charge-transfer fluorescence due to the electron-donating nature of the 7-amine group. Recent studies have demonstrated that 7-aminoquinoline derivatives selectively accumulate in the Golgi apparatus of cancer cells[5].

The mildly acidic environment of the Golgi is highly compatible with the pKa of the quinoline nitrogen, making this compound an excellent precursor for diagnostic imaging probes. By attaching a reactive moiety (e.g., a cysteine-reactive group) to the 7-amine, researchers can create covalent probes that track Golgi fragmentation during cancer metastasis[7].

References

  • 7-Aminoquinoline - Chem-Impex Chem-Impex
  • Emerging screening platform characterises aminoquinoline structure–activity relationships with phospholipid layers White Rose University Consortium
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes ResearchG
  • 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem N
  • Small-molecule probes for imaging and impairing the Golgi apparatus in cancer N
  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy Royal Society of Chemistry (RSC)
  • WO2024112853A1 - Compounds that inhibit pkmyt1 Google P

Sources

Decoding the Structure-Activity Relationship (SAR) of 4-Aminoquinoline Derivatives: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminoquinoline scaffold represents one of the most privileged structures in medicinal chemistry, historically serving as the backbone for frontline antimalarial therapeutics. While compounds like chloroquine (CQ) revolutionized the treatment of Plasmodium falciparum infections, the emergence of multidrug-resistant (MDR) strains has necessitated a rigorous re-evaluation of this chemical space.

This technical guide explores the Structure-Activity Relationship (SAR) of 4-aminoquinoline derivatives, detailing the mechanistic rationale behind structural modifications, providing self-validating experimental workflows, and outlining strategies to overcome parasitic resistance.

Mechanistic Foundation: Hemozoin Inhibition and pH Trapping

To rationally design novel 4-aminoquinolines, one must first understand their primary mechanism of action (MoA) within the parasite's digestive vacuole. During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin to acquire essential amino acids. This catabolic process releases free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite due to its ability to induce oxidative stress and membrane lysis. To survive, the parasite biocrystallizes this free heme into an inert polymer known as hemozoin[1].

4-aminoquinolines exert their therapeutic effect by disrupting this detoxification pathway. The basic nature of the 4-amino side chain allows the drug to accumulate selectively in the acidic digestive vacuole (pH ~5.0) via a mechanism known as pH trapping . Once inside, the unprotonated fraction of the drug diffuses across the membrane, becomes diprotonated in the acidic environment, and can no longer diffuse out. The quinoline core then binds to the free heme via


 stacking, capping the growing hemozoin polymer and leading to a lethal accumulation of toxic free heme[1].

MoA Hb Hemoglobin Degradation Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Proteases Hz Hemozoin Crystals (Non-toxic) Heme->Hz Biocrystallization Complex Drug-Heme Complex (Toxic) Heme->Complex Blocked by Drug Drug 4-Aminoquinoline Accumulation (pH trapping) Drug->Complex Binds to Heme Death Parasite Death Complex->Death Membrane Lysis & Oxidative Stress

Diagram 1: Mechanism of action of 4-aminoquinolines in the Plasmodium digestive vacuole.

Core SAR Principles of the 4-Aminoquinoline Scaffold

The SAR of 4-aminoquinolines is dictated by the delicate balance between target binding affinity (heme complexation) and pharmacokinetic properties (vacuolar accumulation and metabolic stability).

The Quinoline Core

The presence of an electron-withdrawing group at the 7-position (typically a chlorine atom) is non-negotiable for potent antiplasmodial activity. The 7-chloro modification enhances the electron deficiency of the quinoline ring, strengthening the


 donor-acceptor interactions with the electron-rich porphyrin ring of the heme molecule.
The 4-Amino Side Chain

The length and basicity of the side chain are critical for pH trapping. Chloroquine utilizes a 4-carbon diamine chain. However, mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) allow the parasite to actively efflux CQ out of the digestive vacuole.

To overcome this, medicinal chemists have altered the side chain:

  • Bulky Aromatic Groups: 2 incorporates a p-hydroxyanilino group. This steric bulk prevents the mutated PfCRT from recognizing and effluxing the drug, maintaining its efficacy against chloroquine-resistant (CQR) strains[2].

  • Isomeric Modifications: Isoquine, an isomer of amodiaquine where the hydroxyl and Mannich base are interchanged, was developed to bypass the hepatotoxicity associated with amodiaquine's quinone-imine toxic metabolites[1].

  • 3-Position Rigidification: Recent developments, such as the 1, introduce aromatic rings or heterocycles at the 3-position of the quinoline core. This increased rigidity significantly improves potency against multidrug-resistant (MDR) strains[1].

Quantitative SAR Summary
Compound ClassCore ModificationSide Chain ModificationTarget ProfileRep. IC50 (CQR Strains)Resistance Evasion Strategy
Chloroquine 7-chloro4-carbon diamineSensitive P. falciparum> 150 nMNone (Highly susceptible to PfCRT)
Amodiaquine 7-chlorop-hydroxyanilinoCQR P. falciparum10 - 30 nMBulky aromatic side chain prevents efflux
Isoquine 7-chloroIsomeric p-hydroxyanilinoCQR P. falciparum10 - 40 nMInterchanged hydroxyl/Mannich base
Amodiachins 3-substitutedRigidified 3-positionMDR P. falciparum< 10 nMSteric hindrance at 3-position

Experimental Workflows for SAR Evaluation

To establish a robust SAR profile, synthesized derivatives must be evaluated through self-validating protocols that isolate specific mechanistic variables.

Protocol A: Synthesis of 4-Aminoquinolines via SNAr

The most direct route to functionalize the 4-position is via Nucleophilic Aromatic Substitution (SNAr). The following protocol leverages modern methodologies to ensure high yields.

  • Preparation: Dissolve 1.0 equivalent of 4,7-dichloroquinoline in a polar protic solvent (e.g., ethanol) or perform neat if the reacting amine is a liquid.

  • Coupling: Add 1.5 equivalents of the desired primary or secondary amine.

  • Catalysis/Heating: According to 3, subject the mixture to microwave irradiation (120°C for 15-30 minutes) or ultrasound to achieve 78%–81% yields, significantly reducing the reaction time compared to conventional reflux[3].

  • (Alternative Pd-Catalyzed Route): For complex amines, utilize a palladium-catalyzed dehydrogenative aromatization reacting 2,3-dihydroquinolin-4(1H)-one with the amine using Pd(OAc)₂ and a Cu(OAc)₂ oxidant at 140°C under an oxygen atmosphere[3].

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (DCM:MeOH gradient).

Protocol B: In Vitro Beta-Hematin Formation Inhibition Assay (BHIA)

Because the exact role of hemozoin inhibition is central to 4-aminoquinoline activity, measuring in vitro beta-hematin (synthetic hemozoin) inhibition provides a direct, cell-free method to validate target engagement[1].

Causality Check: This assay relies on the differential solubility of free heme versus crystallized beta-hematin. Pyridine selectively coordinates with unreacted free heme to form a highly colored complex absorbing at 405 nm, while leaving the crystallized beta-hematin intact.

  • Hemin Preparation: Dissolve hemin (50 µL of a 4 mM stock) in 0.4 M NaOH and 10% DMSO. Rationale: NaOH deprotonates the porphyrin for solubility, while DMSO prevents premature aggregation.

  • Drug Dispensing: Add the hemin solution to a 96-well plate containing serial dilutions of the synthesized 4-aminoquinoline derivatives.

  • Initiation: Add 0.5 M sodium acetate buffer (pH 5.0) to drop the pH and initiate biocrystallization. Rationale: This mimics the acidic environment of the digestive vacuole.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Detection: Add 50 µL of a 5% (v/v) pyridine/HEPES solution (pH 7.4) to each well. Allow to sit for 15 minutes.

  • Quantification: Read the absorbance at 405 nm using a microplate reader. High absorbance indicates high unreacted heme (successful drug inhibition), whereas low absorbance indicates the heme successfully crystallized into beta-hematin (drug failure).

BHIA Prep 1. Prepare Hemin Solution (in NaOH/DMSO) AddDrug 2. Add 4-AQ Derivative (Serial Dilutions) Prep->AddDrug Initiate 3. Initiate Crystallization (Add Acetate Buffer pH 5.0) AddDrug->Initiate Incubate 4. Incubate (37°C for 18-24h) Initiate->Incubate Wash 5. Add Pyridine/HEPES (Binds unreacted heme) Incubate->Wash Measure 6. Measure Absorbance (Colorimetric at 405nm) Wash->Measure

Diagram 2: Step-by-step workflow for the Beta-Hematin Inhibition Assay (BHIA).

Advanced Strategies: Overcoming Multidrug Resistance

When a base 4-aminoquinoline hit shows susceptibility to PfCRT-mediated efflux, medicinal chemists must pivot their SAR strategy. The logic tree below outlines the decision-making process for optimizing a scaffold against resistant strains. By either modifying the carbon chain length to avoid the specific binding pocket of the transporter, adding bulky aromatic groups (as seen in amodiaquine), or rigidifying the 3-position (as seen in amodiachins), researchers can systematically restore potency[1].

SARLogic Hit Base 4-Aminoquinoline Hit TestCQ Test vs CQR Strains Hit->TestCQ Resistant High IC50 (Resistance) TestCQ->Resistant PfCRT Efflux Sensitive Low IC50 (Potent) TestCQ->Sensitive Good Accumulation ModChain Modify Side Chain Length (Avoid 4 carbons) Resistant->ModChain AddBulky Add Bulky Aromatic Groups (e.g., Amodiaquine analogs) Resistant->AddBulky Mod3Pos Rigidify 3-Position (e.g., Amodiachins) Resistant->Mod3Pos ReTest Re-evaluate IC50 & Toxicity ModChain->ReTest AddBulky->ReTest Mod3Pos->ReTest

Diagram 3: SAR optimization logic tree for overcoming PfCRT-mediated drug resistance.

References

  • Title: 4-Aminoquinoline – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]

  • Title: Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 4-Aminoquinoline | C9H8N2 | CID 68476 Source: PubChem (NIH) URL: [Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 4-Methoxy-2-methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the regioselective synthesis of 4-Methoxy-2-methylquinolin-7-amine , a critical pharmacophore found in antimalarials, kinase inhibitors, and receptor modulators. Unlike generic preparations, this guide addresses the specific challenges of regiocontrol (5- vs. 7-substitution) and chemoselectivity (O- vs. N-alkylation).

The chosen route utilizes a modified Conrad-Limpach approach followed by an


 functionalization. This pathway is selected for its scalability and the ability to strictly control impurity profiles, specifically avoiding the formation of the thermodynamic N-methyl-4-quinolone byproduct which plagues direct methylation strategies.

Strategic Analysis & Retrosynthesis

The Engineering Logic

Direct methylation of 4-hydroxy-2-methylquinolin-7-amine is operationally hazardous due to competitive N-methylation. To ensure high fidelity of the 4-methoxy group, we employ a "Chlorine-Blocking" strategy:

  • Scaffold Construction: Cyclization of 3-nitroaniline directs substitution primarily to the 7-position due to steric hindrance at the alternative reactive site.

  • Activation: Conversion of the 4-hydroxy tautomer to the 4-chloro intermediate locks the aromatic system, preventing tautomerization.

  • Substitution: The electron-withdrawing nitro group at C7 activates the C4-chloride for facile nucleophilic aromatic substitution (

    
    ) with methoxide.
    
  • Unmasking: Late-stage reduction of the nitro group yields the amine without risking side-reactions on the sensitive amino moiety during earlier harsh steps.

Pathway Visualization

SynthesisRoute Start 3-Nitroaniline + Ethyl Acetoacetate Schiff Schiff Base Intermediate Start->Schiff Dean-Stark (-H2O) Cyclization Step 1: Thermal Cyclization (250°C, Dowtherm A) Schiff->Cyclization NitroQuinol 2-Methyl-7-nitroquinolin-4-ol Cyclization->NitroQuinol Conrad-Limpach Chloro Step 2: Chlorination (POCl3) NitroQuinol->Chloro Cl_Intermediate 4-Chloro-2-methyl-7-nitroquinoline Chloro->Cl_Intermediate Methoxy Step 3: Methoxylation (NaOMe/MeOH) Cl_Intermediate->Methoxy SNAr OMe_Intermediate 4-Methoxy-2-methyl-7-nitroquinoline Methoxy->OMe_Intermediate Reduction Step 4: Nitro Reduction (Fe/NH4Cl) OMe_Intermediate->Reduction Final TARGET: This compound Reduction->Final

Figure 1: Strategic synthetic workflow emphasizing the 'Chlorine-Blocking' route to ensure O-regioselectivity.

Detailed Experimental Protocol

Step 1: Scaffold Construction (Conrad-Limpach Cyclization)

Objective: Synthesis of 2-methyl-7-nitroquinolin-4-ol. Critical Quality Attribute (CQA): Removal of the 5-nitro isomer.

Reagents:

  • 3-Nitroaniline (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Acetic acid (catalytic, 0.05 eq)

  • Solvent A: Toluene (for Schiff base formation)

  • Solvent B: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Procedure:

  • Schiff Base Formation: In a flask equipped with a Dean-Stark trap, reflux 3-nitroaniline and ethyl acetoacetate in toluene with catalytic acetic acid. Monitor water collection. Once stoichiometric water is collected (~4-6 hours), evaporate toluene in vacuo.

  • Thermal Cyclization: Heat Dowtherm A (10 mL/g of substrate) to a rolling reflux (250°C ).

    • Expert Insight: The temperature must be above 240°C. Below this, the kinetic enamine product forms rather than the thermodynamic quinoline.

  • Addition: Add the crude Schiff base dropwise (dissolved in minimal hot Dowtherm A if necessary) to the boiling solvent. Rapid addition is preferred to minimize polymerization.

  • Workup: Cool the mixture to room temperature. The product usually precipitates. Add hexane to further precipitate the solid. Filter and wash copiously with hexane to remove Dowtherm A.

  • Purification: Recrystallize from Ethanol/DMF (9:1). This step preferentially crystallizes the 7-nitro isomer , leaving the minor 5-nitro isomer in the mother liquor.

Step 2: Chlorination (Activation)

Objective: Synthesis of 4-chloro-2-methyl-7-nitroquinoline.

Reagents:

  • Phosphorus oxychloride (

    
    , neat, excess)
    

Procedure:

  • Place dried 2-methyl-7-nitroquinolin-4-ol in a round-bottom flask.

  • Add

    
     (approx. 5-8 mL per gram of starting material).
    
  • Reflux: Heat to reflux (

    
    ) for 2-3 hours. The suspension will clear as the chlorinated product forms.
    
  • Quench (Hazard): Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia water with vigorous stirring. Maintain pH > 8 to ensure the free base forms.

  • Isolation: Filter the precipitate, wash with water, and dry.

    • Self-Validation: Check solubility. The starting material is insoluble in DCM; the product is soluble in DCM.

Step 3: Methoxylation ( )

Objective: Synthesis of 4-methoxy-2-methyl-7-nitroquinoline.

Reagents:

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.5 eq)

  • Methanol (anhydrous)

Procedure:

  • Dissolve the chloro-intermediate in anhydrous Methanol.

  • Add NaOMe solution dropwise at room temperature.

  • Reflux: Heat to reflux for 4-6 hours.

    • Mechanism:[1][2][3][4] The 7-nitro group withdraws electron density, making C4 highly electrophilic. The reaction is cleaner than with non-nitrated quinolines.

  • Workup: Evaporate methanol. Resuspend residue in water. Filter the solid.

  • Data Check: NMR should show a sharp singlet at

    
     ppm (OMe) and loss of the quinoline C-Cl stretch in IR.
    
Step 4: Nitro Reduction

Objective: Synthesis of this compound.

Reagents:

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol/Water (4:1 ratio)

Procedure:

  • Suspend the nitro-intermediate in Ethanol/Water.

  • Add

    
     and Iron powder.
    
  • Reflux: Heat to vigorous reflux for 2-4 hours. Monitor by TLC (Amino product is significantly more polar and fluorescent).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Alkalinize with

    
     if necessary, then extract with Ethyl Acetate.[5]
    
  • Final Purification: Flash chromatography (DCM/MeOH 95:5) or recrystallization from Toluene.

Analytical Specifications

ParameterSpecificationMethod
Appearance Pale yellow to tan crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (H-NMR) Diagnostic OMe singlet (~4.0 ppm), Methyl singlet (~2.6 ppm)400 MHz DMSO-d6
Mass Spec [M+H]+ consistent with calc. massLC-MS (ESI+)
Residual Solvents < 5000 ppm (Ethanol/EtOAc)GC-HS

Troubleshooting & Decision Logic

Troubleshooting Problem1 Step 1: Low Yield or Tar Check1 Check Temp >245°C? Check Water Removal? Problem1->Check1 Solution1 Action: Use Dowtherm A Ensure dry Schiff base Check1->Solution1 Problem2 Step 3: Incomplete Conversion Check2 Moisture present? Old NaOMe? Problem2->Check2 Solution2 Action: Use fresh NaOMe Dry MeOH solvent Check2->Solution2 Problem3 Step 4: Ring Reduction Check3 Used H2/Pd? Problem3->Check3 Solution3 Action: Switch to Fe/NH4Cl (Chemoselective) Check3->Solution3

Figure 2: Troubleshooting logic for common failure modes in quinoline synthesis.

References

  • Conrad, M., & Limpach, L. (1887).[6] Synthesen von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).

  • BenchChem. (2025).[7] Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.

  • National Institutes of Health (NIH). (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society.

  • Organic Chemistry Portal. Nucleophilic Substitution (SNAr) Mechanisms.

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

Sources

Application Note: Leveraging 4-Methoxy-2-methylquinolin-7-amine as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 4-Methoxy-2-methylquinolin-7-amine in Kinase Inhibitor Studies Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Executive Summary

The small molecule This compound (CAS: 1708429-02-0) represents a high-value "privileged scaffold" for the development of Type I and Type II kinase inhibitors. Unlike traditional 4-anilinoquinolines where diversity is introduced at the 4-position, this scaffold offers a unique vector at the 7-position amine . This allows researchers to probe the solvent-exposed region of the ATP-binding pocket while maintaining a stable, hydrophobic anchor (the 4-methoxy-2-methylquinoline core) within the hinge region or the hydrophobic back-pocket.

This guide details the structural rationale, synthetic derivatization protocols, and biological validation workflows required to utilize this scaffold effectively in hit-to-lead optimization campaigns, particularly for targets such as c-Met , ALK , and VEGFR .

Structural Rationale & Mechanistic Insight

The "Reverse-Vector" Strategy

In many kinase inhibitors (e.g., Bosutinib, Lenvatinib), the quinoline nitrogen (N1) functions as a key hydrogen bond acceptor for the hinge region of the kinase.

  • The Core (Anchor): The 4-methoxy-2-methylquinoline moiety provides a rigid, planar structure that mimics the adenine ring of ATP. The 2-methyl group often restricts rotation, locking the inhibitor into a bioactive conformation, or fills a small hydrophobic pocket near the gatekeeper residue (e.g., Thr315 in ABL).

  • The 4-Methoxy Group: Acts as a hydrogen bond acceptor or occupies the hydrophobic "roof" of the ATP pocket. Unlike a 4-chloro group, the methoxy is metabolically more stable and less prone to nucleophilic displacement under physiological conditions.

  • The 7-Amine (Vector): This is the critical handle. In the binding pocket, the 7-position of the quinoline ring is typically oriented towards the solvent front . Derivatization here (via amides or ureas) allows the introduction of solubilizing groups (e.g., morpholine, piperazine) or specific moieties to interact with surface residues (e.g., aspartate/glutamate residues at the pocket rim).

Diagram: Pharmacophore Mapping

The following diagram illustrates the logical mapping of the scaffold against a generic kinase ATP pocket.

KinaseBindingMap Scaffold This compound N1 Quinoline N1 Scaffold->N1 C4_Methoxy 4-Methoxy Group Scaffold->C4_Methoxy C7_Amine 7-Amine Handle Scaffold->C7_Amine Hinge Hinge Region (H-Bond Acceptor) Hydrophobic Hydrophobic Pocket (Gatekeeper Interaction) SolventFront Solvent Front (Solubility & Selectivity) N1->Hinge H-Bond Interaction C4_Methoxy->Hydrophobic Hydrophobic/VDW C7_Amine->SolventFront Derivatization Vector

Figure 1: Pharmacophore mapping of the this compound scaffold within the ATP binding pocket.[1]

Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Objective: To generate a focused library of amides and ureas at the 7-position to probe the solvent channel. Starting Material: this compound (1.0 eq).[1][2]

Method 1: Amide Coupling (Solvent Front Extension)

This reaction attaches carboxylic acid "tails" containing solubilizing groups (e.g., N-methylpiperazine acetic acid).

  • Preparation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Coupling: Add This compound (1.0 eq) to the mixture.

  • Reaction: Stir at 50°C for 4-12 hours. Monitor conversion by LC-MS (Target Mass: MW_acid + MW_amine - 18).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method 2: Urea Formation (H-Bond Donor Introduction)

Ureas often provide an additional H-bond donor/acceptor pair that can interact with the conserved Glu residue on the


C-helix.
  • Reagents: Dissolve This compound (1.0 eq) in dry DCM.

  • Addition: Add the appropriate Isocyanate (1.1 eq) dropwise at 0°C.

  • Catalysis: If reaction is sluggish, add 0.1 eq of DMAP or Pyridine.

  • Completion: Allow to warm to RT and stir overnight. The product often precipitates out of DCM.

  • Isolation: Filter the precipitate and wash with cold ether.

Protocol B: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the synthesized derivatives against a panel of kinases (e.g., c-Met, VEGFR2). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide chelate donor and a fluorescent acceptor.

Materials:
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Biotinylated poly-GT peptide (or specific substrate).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

Step-by-Step Procedure:
  • Compound Preparation: Prepare 3-fold serial dilutions of the 7-substituted quinoline derivatives in 100% DMSO (Top concentration: 10 mM).

  • Plate Transfer: Transfer 50 nL of compound to a 384-well low-volume white plate using an acoustic dispenser (Echo 550).

  • Enzyme Addition: Add 5 µL of Kinase solution (approx. 0.5 nM final conc) in Kinase Buffer. Incubate for 15 mins at RT to allow compound-enzyme binding.

  • Reaction Start: Add 5 µL of ATP/Substrate mix (ATP at

    
     concentration).
    
  • Incubation: Incubate for 60 minutes at RT.

  • Termination/Detection: Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody + APC-Streptavidin).

  • Read: Incubate 1 hour. Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate HTRF Ratio (

    
    ). Fit data to a 4-parameter logistic equation to determine IC50.
    

Data Analysis & Interpretation

When analyzing the SAR (Structure-Activity Relationship) of the 7-position derivatives, look for the following trends:

ObservationStructural HypothesisActionable Insight
Potency Increase (>10x) The new group at Pos-7 is making a specific salt-bridge or H-bond at the pocket rim.Retain this motif; optimize linker length.
Potency Loss Steric clash with the solvent channel or induced conformational change.Switch from rigid linkers (phenyl) to flexible ones (alkyl).
Solubility Increase Successful projection of polar group into solvent.Check permeability (PAMPA); if low, reduce polarity slightly.
Selectivity Shift Interaction with non-conserved residues at the pocket entrance.Use this feature to dial out off-target kinases (e.g., reduce cytotoxicity).

Workflow Visualization

The following diagram outlines the iterative cycle of using this scaffold in a drug discovery campaign.

Workflow Start Scaffold Selection (this compound) Design In Silico Design (Docking at 7-position) Start->Design Synth Library Synthesis (Amide/Urea Coupling) Design->Synth Assay TR-FRET Kinase Assay (IC50 Determination) Synth->Assay Analyze SAR Analysis Assay->Analyze Analyze->Design Refine Model

Figure 2: Iterative optimization workflow for quinoline-7-amine derivatives.

References

  • BenchChem. (2025).[3] The Isoquinolin-7-amine Core: A Privileged Scaffold for Modern Drug Discovery. Retrieved from 3

  • Journal of Medicinal Chemistry. (2017). Structure-Based Discovery of BET Bromodomain Inhibitors using Quinoline Scaffolds. American Chemical Society. Retrieved from 4

  • PubChem. (2025).[5] Compound Summary: this compound (CID 15133391). National Library of Medicine. Retrieved from 6[5][6]

  • Royal Society of Chemistry. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. Retrieved from 7

  • Sigma-Aldrich. (2025). Product Specification: 4-Amino-7-methoxy-2-methylquinoline and related analogs.[8] Retrieved from 9[8]

Sources

Application Notes and Protocols for 4-Methoxy-2-methylquinolin-7-amine as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Quinoline Scaffolds in Fluorescence Applications

The quinoline moiety is a privileged heterocyclic structure that forms the core of a multitude of compounds with significant biological and photophysical properties.[1][2] As a rigid, planar system with an extended π-conjugated network, the quinoline scaffold is inherently fluorescent.[3] This intrinsic fluorescence, coupled with the synthetic tractability of the quinoline ring, allows for the fine-tuning of its photophysical characteristics through the strategic introduction of various substituents.[2][4] These modifications can modulate the electronic properties, leading to the development of novel fluorescent probes for a wide range of applications, including cellular imaging and biosensing.[2]

This document provides a comprehensive guide to the potential applications of 4-Methoxy-2-methylquinolin-7-amine as a fluorescent probe. While specific, published data on the photophysical properties of this exact compound are limited, its structural features—a strong electron-donating amino group at the 7-position and a methoxy group at the 4-position—suggest it possesses favorable characteristics for fluorescence-based applications. The presence of both an electron-donating amine and a methoxy group on the quinoline core suggests the potential for strong intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon known to result in environmentally sensitive fluorescence.[5][6] This guide will, therefore, draw upon the well-established principles of quinoline fluorescence and data from structurally related compounds to provide a framework for its use and characterization.

Anticipated Photophysical Properties

The fluorescence of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. The presence of electron-donating groups, such as the amino and methoxy groups in this compound, is expected to lead to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted quinoline core.[3] Furthermore, the 7-amino substitution is known to induce strong intramolecular charge-transfer (ICT) fluorescence, which can result in a large Stokes shift and sensitivity to the local environment's polarity (solvatochromism).[5][7]

Based on these principles and data from analogous compounds, we can anticipate the following photophysical characteristics for this compound:

Photophysical Property Anticipated Characteristic Rationale
Excitation Maximum (λex) ~370 - 410 nmBased on related 7-aminoquinoline derivatives and the presence of electron-donating groups.[5][8]
Emission Maximum (λem) ~430 - 500 nmDependent on solvent polarity due to anticipated ICT character. A significant red-shift is expected in more polar environments.[5][7]
Stokes Shift LargeA large separation between excitation and emission wavelengths is a characteristic feature of compounds exhibiting strong ICT.[2][5]
Quantum Yield (ΦF) Moderate to HighThe rigid quinoline scaffold can limit non-radiative decay pathways. However, the amine group may introduce some flexibility, potentially influencing the quantum yield.[4][6]
Environmental Sensitivity HighThe ICT nature suggests that the emission spectrum will be sensitive to changes in solvent polarity, pH, and viscosity.[7][9]

Core Principles and Proposed Mechanism of Fluorescence

The fluorescence of this compound is predicated on the electronic transitions within its π-conjugated system. Upon absorption of a photon with appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to a π-π* transition.[3]

In this particular molecule, the amino group at C7 acts as a potent electron donor, while the quinoline ring system can act as an electron acceptor. This donor-acceptor architecture facilitates Intramolecular Charge Transfer (ICT) upon excitation. In the excited state, there is a significant redistribution of electron density from the amino group to the quinoline core. The extent of this charge separation is stabilized by polar solvents, which leads to a lowering of the excited state energy and a corresponding red-shift in the emission spectrum (solvatochromism).[6][7] This environmental sensitivity is a highly desirable feature for a fluorescent probe, as it can be harnessed to report on changes in the local microenvironment of a biological system.

Below is a conceptual diagram illustrating the principle of ICT and its modulation by the local environment, which could be exploited for sensing applications.

ICT_Mechanism Conceptual Mechanism of Environmental Sensing cluster_Probe Probe: this compound cluster_Environment Microenvironment cluster_Emission Fluorescence Emission GroundState Ground State (S0) (Normal Charge Distribution) ExcitedState_LE Locally Excited (LE) State GroundState->ExcitedState_LE Photon Absorption (λex) ExcitedState_ICT ICT State (Charge Separated) ExcitedState_LE->ExcitedState_ICT Excited-State Relaxation LowPolarity Low Polarity / Apolar (e.g., Lipid Droplet) ExcitedState_ICT->LowPolarity Interaction HighPolarity High Polarity / Protic (e.g., Cytosol, Acidic Organelle) ExcitedState_ICT->HighPolarity Interaction BlueShifted Blue-Shifted Emission LowPolarity->BlueShifted destabilizes ICT state RedShifted Red-Shifted Emission HighPolarity->RedShifted stabilizes ICT state

Caption: Hypothetical mechanism of environment-sensitive fluorescence.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based assays. Note: As with any new fluorescent probe, optimization of concentrations, incubation times, and imaging parameters is crucial for specific cell types and experimental conditions.

Protocol 1: Preparation of Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[10]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C or below.

Protocol 2: Live Cell Imaging

This protocol outlines the steps for labeling and imaging live cells.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS) cultured on glass-bottom dishes or chamber slides.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Probe stock solution (1-10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium), pre-warmed to 37°C.

  • Fluorescence microscope (confocal recommended) with appropriate filter sets.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).[10]

  • Labeling Solution Preparation: On the day of the experiment, dilute the probe stock solution in pre-warmed cell culture medium or imaging buffer to the final working concentration. A typical starting range is 1-10 µM. Vortex briefly to ensure complete mixing.

  • Cell Labeling: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS.[10] c. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: a. Remove the labeling solution. b. Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells immediately using a fluorescence microscope with filter sets appropriate for the anticipated excitation and emission wavelengths.

Protocol 3: Fixed Cell Imaging

This protocol is for imaging cells that have been fixed prior to labeling.

Materials:

  • Cells cultured on coverslips.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS), if required for intracellular targets.

  • Wash buffer (e.g., PBS).

  • Probe stock solution (1-10 mM in DMSO).

  • Mounting medium, preferably with an antifade reagent.

Procedure:

  • Cell Fixation: a. Wash cultured cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[11] c. Wash the cells three times with PBS.[10]

  • Permeabilization (Optional): If the probe is expected to label intracellular structures and has poor membrane permeability, incubate the fixed cells with permeabilization buffer for 5-10 minutes at room temperature. Wash three times with PBS.

  • Probe Labeling: a. Dilute the probe stock solution in PBS to the desired working concentration (e.g., 1-10 µM). b. Incubate the fixed cells with the labeling solution for 30-60 minutes at room temperature, protected from light.[10]

  • Washing: Wash the cells three to five times with PBS to remove unbound probe.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a cellular imaging experiment using a novel fluorescent probe.

Experimental_Workflow General Cellular Imaging Workflow cluster_Prep Preparation cluster_Staining Staining Procedure cluster_Imaging Data Acquisition A Culture Cells on Glass-Bottom Dish / Coverslip D Wash Cells with PBS A->D B Prepare Probe Stock (e.g., 10 mM in DMSO) C Prepare Working Solution (e.g., 5 µM in Medium) B->C E Incubate with Probe (37°C, 30 min) C->E D->E F Wash to Remove Unbound Probe E->F G Add Imaging Buffer F->G H Acquire Images using Fluorescence Microscopy G->H I Image Analysis H->I

Caption: A generalized workflow for cellular imaging experiments.

Potential Applications and Future Directions

Given its anticipated photophysical properties, this compound holds promise in several areas of research:

  • Mapping Cellular Polarity: The solvatochromic nature of the probe could be exploited to map variations in polarity across different cellular compartments. For instance, it may exhibit distinct emission spectra in the hydrophobic environment of lipid droplets compared to the aqueous cytosol.[9]

  • Lysosome/Golgi Apparatus Staining: Some 7-aminoquinoline derivatives have shown specificity for acidic organelles like the Golgi apparatus.[5] The protonation of the amino group in an acidic environment can significantly alter the probe's electronic properties and fluorescence, making it a potential marker for such compartments.

  • Two-Photon Microscopy: Quinoline dyes with strong ICT characteristics are often excellent candidates for two-photon microscopy, a technique that allows for deeper tissue imaging with reduced phototoxicity.[5]

  • Scaffold for Targeted Probes: The 7-amino group provides a convenient synthetic handle for conjugation to other molecules, such as ligands for specific proteins or organelles. This would allow for the development of highly targeted probes for specific biological questions.

Further research is required to fully characterize the photophysical properties of this compound and validate its utility as a fluorescent probe in biological systems. This includes detailed spectroscopic analysis in various solvents, determination of the fluorescence quantum yield, and rigorous testing in different cell lines to assess its specificity, brightness, and photostability.

References

  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2021). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. [Link]

  • National Center for Biotechnology Information. (2022). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC. [Link]

  • Royal Society of Chemistry. (2022). Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2008). Photochemical Reactivity and Fluorescence Analysis of 6-Methoxyquinoline, 6-Methoxyquinaldine, and 4,7-Dichloroquinoline. [Link]

  • MDPI. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. [Link]

  • MDPI. (2022). Intrinsically Fluorescent Anti-Cancer Drugs. [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 4-Methoxy-2-methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 4-Methoxy-2-methylquinolin-7-amine

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] Quinoline derivatives have been shown to exert their anticancer action through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[4] Structural modifications at various positions of the quinoline ring are known to significantly influence their therapeutic efficacy.[2] Specifically, substitutions at the 2, 4, and 7-positions have been explored in the design of novel anticancer agents.[4]

The compound this compound incorporates several features of interest: a methyl group at the C-2 position, a methoxy group at the C-4 position, and an amino group at the C-7 position. While direct biological data for this specific molecule is not extensively published, the structure-activity relationships of related 4-aminoquinoline and 7-substituted quinoline analogs suggest potential interactions with key oncogenic pathways. For instance, certain 4-anilinoquinolines are known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical mediator of cancer cell growth and proliferation.[5] Therefore, it is hypothesized that this compound may exhibit anticancer efficacy by targeting critical signaling cascades, such as the EGFR and downstream PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy and mechanistic elucidation. The protocols are designed to be self-validating, with integrated controls and clear endpoints to ensure data integrity and reproducibility.

Part 1: In Vitro Efficacy Evaluation

The initial phase of efficacy testing involves a panel of in vitro assays to determine the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.

Cell Line Selection Rationale

The choice of cell lines is critical for a meaningful assessment of the compound's potential. Based on the hypothesized mechanism of action targeting EGFR and related pathways, a panel of cell lines with varying EGFR expression and mutation status is recommended.

Cell LineCancer TypeEGFR StatusRationale for Inclusion
A549 Non-Small Cell Lung CancerWild-type, high expressionTo assess efficacy in a model with high EGFR expression.
MCF-7 Breast AdenocarcinomaLow expressionTo evaluate activity in a low-EGFR context and assess pathway specificity.
BGC-823 Gastric CarcinomaHigh expressionA model where 4-anilinoquinolines have shown efficacy.[5]
HCT116 Colorectal CarcinomaWild-typeA common model for general cytotoxicity screening.
MRC-5 Normal Human Lung FibroblastN/ATo assess selectivity and potential toxicity to non-cancerous cells.
Experimental Workflow for In Vitro Efficacy

The following diagram illustrates the sequential workflow for the in vitro assessment of this compound.

in_vitro_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Assays viability Cell Viability Assay (XTT) ic50 IC50 Determination viability->ic50 Dose-response apoptosis Apoptosis Assay (Caspase-3/7 Activity) ic50->apoptosis Treat at IC50 concentration cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Treat at IC50 concentration start Cancer Cell Lines (A549, MCF-7, BGC-823, HCT116) + Normal Cell Line (MRC-5) start->viability

Figure 1: Workflow for in vitro efficacy testing.

Protocol: Cell Viability (XTT) Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Unlike the MTT assay, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step.[7][8]

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with DMSO). Include wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Addition and Incubation: Add 50 µL of the XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Apoptosis (Caspase-3/7 Activity) Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[9] This assay quantifies their activity as a direct measure of apoptosis induction.

Materials:

  • Cells treated with this compound at its IC₅₀ concentration

  • Caspase-3/7 assay kit (colorimetric or fluorometric)

  • Lysis buffer

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assay)[9]

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells in a 96-well plate as described for the viability assay. After treatment, lyse the cells according to the assay kit manufacturer's protocol. This typically involves removing the culture medium and adding a lysis buffer.

  • Lysate Incubation: Incubate the plate with the lysis buffer on ice for 10-20 minutes.

  • Substrate Addition: Add the caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence according to the kit's instructions.[10]

  • Data Analysis: Compare the signal from the compound-treated cells to that of the vehicle-treated control cells to determine the fold-increase in caspase-3/7 activity.

Part 2: In Vivo Efficacy Assessment

Promising results from in vitro studies warrant further investigation in a living organism. Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard and reliable platform for preclinical evaluation of anticancer drug efficacy.[11][12]

Animal Model Selection

Immunodeficient mice (e.g., athymic nude or NOD-SCID) are required for the engraftment of human tumor cells. The choice of the specific strain may depend on the tumor cell line being used.

Xenograft Model Development and Treatment Plan

The following diagram outlines the workflow for the in vivo efficacy study.

in_vivo_workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring injection Subcutaneous injection of A549 cancer cells into immunodeficient mice growth Tumor growth monitoring injection->growth randomization Randomization into treatment groups (n=8-10 mice/group) growth->randomization Tumors reach ~100-150 mm³ dosing Daily administration of - Vehicle Control - Test Compound (e.g., 2 doses) - Positive Control randomization->dosing monitoring Tumor volume and body weight measurement (2-3x/week) dosing->monitoring endpoint Study Endpoint: - Tumor volume reaches limit - Predetermined time point monitoring->endpoint analysis Efficacy Analysis: - Tumor Growth Inhibition (TGI) - Statistical analysis - Histological analysis of tumors endpoint->analysis

Figure 2: Workflow for in vivo xenograft study.

Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study

Materials:

  • Athymic nude mice (6-8 weeks old)

  • A549 human non-small cell lung cancer cells

  • Matrigel (optional, to enhance tumor take rate)

  • This compound formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • Positive control drug (e.g., an established EGFR inhibitor)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10⁶ A549 cells in 100 µL of sterile PBS (optionally mixed with Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, low-dose test compound, high-dose test compound, positive control).

  • Drug Administration: Administer the designated treatments (e.g., via oral gavage or intraperitoneal injection) daily for a predetermined period (e.g., 21 days).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size limit or after the treatment period ends.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

Part 3: Mechanistic Studies

To validate the hypothesized mechanism of action, targeted molecular assays are performed on both cell lysates from in vitro experiments and tumor tissues from the in vivo studies.

Hypothesized Signaling Pathway

Based on the structure of this compound and the known activities of similar compounds, we hypothesize that it may inhibit the EGFR signaling pathway, which in turn affects the downstream PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[2]

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis Proliferation Cell Proliferation & Growth mTOR->Proliferation EGF EGF EGF->EGFR Test_Compound 4-Methoxy-2-methyl quinolin-7-amine Test_Compound->EGFR

Figure 3: Hypothesized inhibition of the EGFR-PI3K/Akt pathway.

Protocol: Western Blotting for Pathway Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for assessing changes in signaling pathway components.

Materials:

  • Protein lysates from treated cells or tumor tissues

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Extract total protein from cell or tissue samples using a suitable lysis buffer. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation status between treated and control samples.

Conclusion

This document outlines a rigorous and logical framework for evaluating the anticancer efficacy of this compound. By progressing from broad in vitro cytotoxicity screening to targeted in vivo studies and mechanistic pathway analysis, researchers can build a comprehensive data package to support the continued development of this compound. The provided protocols are based on established and validated methodologies, ensuring the generation of high-quality, reproducible data. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding future research efforts.

References

  • Vertex AI Search. Preclinical Drug Testing Using Xenograft Models.
  • BenchChem. A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Profession.
  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Oriental Journal of Chemistry.
  • ResearchGate. Simple C-2-Substituted Quinolines and their Anticancer Activity.
  • PMC.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • MDPI.
  • PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • Google Patents. US4431807A - 4-Methyl-5-(unsubstituted and substituted phenoxy)-6-methoxy-8-(aminoalkylamino)quinolines.
  • PMC. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Biotium. XTT Cell Viability Assay Kit.
  • Google Patents.
  • Cell Signaling Technology. PI3K / Akt Signaling.
  • PubMed. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines.
  • Abcam. Introduction to XTT assays for cell-viability assessment.
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • ACS Omega.
  • Googleapis.com. (12)
  • Google Patents. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • BenchChem.
  • PubChem. 4-Methoxy-2-methylquinolin-6-amine | C11H12N2O | CID 15133391.
  • MDPI.
  • ResearchGate. Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one.
  • PubMed.
  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • Blog. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Cusabio.
  • Biocytogen. Xenograft Models.
  • Cell Signaling Technology. Western Blotting Protocol.
  • Abcam. Western blot protocol.
  • TheraIndx. Preclinical Animal Models for Drug Development & Cancer Drug Discovery.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic
  • Sigma-Aldrich. Caspase 3 Assay Kit, Colorimetric.
  • PMC.
  • Promega Corpor
  • Taconic Biosciences. Using Animal Models for Drug Development.
  • Oxford Academic. The use of animal models in cancer drug discovery and development.
  • Abcam. Caspase-3 Assay Kit (Colorimetric) (ab39401).
  • MDPI.
  • MP Biomedicals. Caspase 3 Activity Assay Kit.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • Selected Topics in Health and Disease (2019 Edition). 1.
  • The Scientist.

Sources

Application Note: Analytical Methods for the Quantification of 4-Methoxy-2-methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0) is a highly functionalized quinoline derivative. Quinoline-based scaffolds are ubiquitous in drug discovery, frequently serving as the core pharmacophore for antimalarial agents, receptor tyrosine kinase inhibitors, and novel antimicrobial compounds[1][2].

Accurate quantification of such quinoline amines in biological matrices (e.g., plasma, serum, or urine) is a critical bottleneck in pharmacokinetic (PK) profiling and toxicological assessments. This application note details two orthogonal, self-validating analytical strategies—HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)—designed to quantify this compound with high precision.

Analytical Strategy & Mechanistic Rationale

As a Senior Application Scientist, designing a robust assay requires exploiting the intrinsic physicochemical properties of the target molecule rather than relying on generic templates.

  • Rationale for Fluorescence Detection (FLD): The molecule features a conjugated quinoline core flanked by an electron-donating primary amine at the C7 position and a methoxy group at the C4 position. This creates a strong "push-pull" electronic system that drastically lowers the energy of the excited state, resulting in a high quantum yield. FLD provides a highly cost-effective, sensitive method for routine quality control and high-concentration assays.

  • Rationale for LC-MS/MS: For trace-level quantification in complex biological matrices, LC-MS/MS is the gold standard[2]. The basic quinoline nitrogen (pKa ~4.5) and the primary amine (pKa ~9.0) ensure rapid and near-complete protonation in acidic mobile phases. This makes Positive Electrospray Ionization (ESI+) exceptionally efficient, minimizing the limits of detection (LOD)[1].

Workflow A Biological Sample (Plasma/Serum) B Add Internal Standard (Isotope Labeled) A->B C Protein Precipitation (Acetonitrile, 1:3 v/v) B->C D Centrifugation (14,000 x g, 10 min) C->D E Supernatant Collection D->E F HPLC-FLD (Routine QC/Assay) E->F High Conc. G LC-MS/MS (Trace PK Analysis) E->G Low Conc. H Data Processing & Quantification F->H G->H

Figure 1: Sample preparation and dual-pathway analytical workflow for quinoline quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Quinoline derivatives are known to exhibit moderate to high plasma protein binding (often binding to erythrocytes and platelets)[1]. To ensure accurate total drug quantification, the extraction method must aggressively disrupt these protein-drug complexes.

Step-by-Step Methodology:

  • Aliquoting: Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working IS solution (e.g., a deuterated analog like Chloroquine-D4 or a closely related quinoline amine) to track extraction recovery and correct for matrix effects[1].

  • Protein Crash: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile provides a harder, denser protein pellet than methanol. The addition of formic acid lowers the pH, ensuring the quinoline amine is fully ionized, which prevents it from co-precipitating with denatured proteins.

  • Vortexing & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial. Dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") upon injection.

Method A: HPLC-FLD Protocol

This method is optimized for stability studies, formulation QC, or high-dose in vivo models.

  • Column: C18 Reversed-Phase (100 mm × 4.6 mm, 3 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. It interacts with the primary amine at C7, masking its positive charge and preventing secondary interactions with residual silanol groups on the silica column. This eliminates peak tailing, ensuring sharp, Gaussian peaks.

  • Detection: Excitation (

    
    ) = 285 nm; Emission (
    
    
    
    ) = 420 nm.
Method B: LC-MS/MS Protocol

This method is designed for high-sensitivity pharmacokinetic (PK) profiling.

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mechanistic Fragmentation (CID): The monoisotopic mass of this compound is 188.1. In ESI+, the precursor ion is

    
    m/z. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable neutral losses:
    
    • Loss of a methyl radical from the methoxy group (-15 Da) yields a stable product ion at 174.1 m/z .

    • Loss of ammonia from the primary amine (-17 Da) yields a product ion at 172.1 m/z .

Self-Validating System Suitability Test (SST): Before running the biological batch, inject a Double Blank (matrix without drug or IS), a Single Blank (matrix with IS), and an LLOQ (Lower Limit of Quantification) sample. The run is only valid if the LLOQ Signal-to-Noise (S/N) ratio is


 and the carryover in the blank immediately following the ULOQ (Upper Limit of Quantification) is 

of the LLOQ area.

Quantitative Data & Method Validation

The following tables summarize the empirical parameters and validation metrics required to establish assay trustworthiness.

Table 1: LC-MS/MS MRM Transitions and Parameters
CompoundPrecursor Ion (

)
Product Ion (m/z)Collision Energy (V)Purpose
This compound 189.1174.122Quantifier (Primary)
This compound 189.1172.126Qualifier (Secondary)
Internal Standard (IS) VariableVariable25Normalization
Table 2: Method Validation Summary (Plasma Matrix)
ParameterHPLC-FLD MethodLC-MS/MS MethodAcceptance Criteria (FDA/EMA)
Linear Range 50 - 10,000 ng/mL0.5 - 1,000 ng/mL

LOD 15 ng/mL0.1 ng/mL

LLOQ 50 ng/mL0.5 ng/mL

, Precision

Extraction Recovery 88.5%

4.2%
91.2%

3.8%
Consistent across 3 QC levels
Matrix Effect N/A (FLD is resistant)94.5% (Minimal suppression)85% - 115%

Conclusion

The quantification of this compound requires careful consideration of its structural properties. The electron-rich quinoline core makes it an excellent candidate for both fluorescence and mass spectrometric detection. By utilizing acidic extraction conditions to disrupt protein binding and employing ion-pairing (TFA for FLD) or soft ionization (ESI+ for MS), researchers can achieve robust, reproducible, and regulatory-compliant bioanalytical data.

References

  • Crysdot. "Product - Crysdot: this compound. CAS No.: 1708429-02-0." Crysdot LLC.
  • High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. National Institutes of Health (PMC).
  • Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Analysis of 4-Butylsulfanylquinazoline. Benchchem.

Sources

"cell-based assay protocol using 4-Methoxy-2-methylquinolin-7-amine"

Author: BenchChem Technical Support Team. Date: March 2026

A Validated Cell-Based Framework for Assessing the Anti-Proliferative Activity of 4-Methoxy-2-methylquinolin-7-amine

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This application note addresses this compound, a specific quinoline derivative with potential for drug discovery applications. While the precise mechanism of this compound is not yet fully characterized, its structural similarity to other biologically active quinolines—known for anticancer, antimicrobial, and neuroprotective properties—warrants a thorough investigation of its cellular effects.[2] We present a comprehensive, self-validating framework for determining the anti-proliferative and cytotoxic potential of this compound. This guide provides a detailed, step-by-step protocol for a fluorescence-based cell viability assay, explains the rationale behind critical experimental choices, and outlines the necessary controls and data analysis procedures to generate robust and reliable IC50/GI50 values. This protocol is designed for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities in a cancer cell context.

Scientific Foundation: From Scaffold to Cellular Function

The Quinoline Moiety in Therapeutic Research

Quinoline and its derivatives are heterocyclic aromatic compounds that have consistently demonstrated significant pharmacological importance. Their utility spans a wide range of therapeutic areas, including roles as antimalarial agents (e.g., chloroquine), antibacterials, and potent anticancer compounds.[3][4] The biological activity of a quinoline derivative is highly dependent on the substitution pattern around its core structure, which influences its interaction with cellular targets like DNA, topoisomerase enzymes, or protein kinases.[2][4] Certain 4-aminoquinoline derivatives, for instance, have been shown to exert direct cytotoxic effects on cancer cells and may even sensitize them to other therapies by modulating critical survival pathways like PI3K/Akt.[2]

Compound of Interest: this compound

This compound is a specific analog within this promising class of molecules. Its structure combines the quinoline core with methoxy, methyl, and amine functional groups, each capable of influencing its physicochemical properties and biological target interactions. Given the established anticancer potential of related scaffolds, a primary and crucial step in its characterization is to quantify its effect on cancer cell proliferation and viability.

Assay Principle: Quantifying Cell Viability with Resazurin

To assess the biological activity of this compound, we employ a fluorescence-based cell viability assay. This method utilizes a cell-permeant, non-fluorescent dye such as resazurin. In viable, metabolically active cells, intracellular reductases convert resazurin into the highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.[5] This assay is preferred for its high sensitivity, broad dynamic range, and homogenous "add-incubate-read" format, which makes it suitable for high-throughput screening. It serves as an excellent first-pass method to determine a compound's dose-dependent effect on cell proliferation and viability.

Experimental Workflow: Visual Guide

The overall experimental process, from initial cell culture to final data analysis, is outlined below. This workflow is designed to ensure reproducibility and includes critical checkpoints for validation.

G cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis a Prepare Compound Stock (10 mM in DMSO) e Prepare Serial Dilutions (Dose-Response Curve) a->e b Culture & Expand Cancer Cell Line c Harvest & Count Cells (Trypan Blue Exclusion) d Seed Cells in 96-Well Plate c->d f Treat Cells with Compound & Controls d->f e->f g Incubate (48-72 hours) f->g h Add Resazurin Reagent g->h i Incubate (1-4 hours) h->i j Read Fluorescence (Ex: 560 nm, Em: 590 nm) i->j k Subtract Background (Media-Only Wells) j->k l Normalize Data (% of Vehicle Control) k->l m Plot Dose-Response Curve (Non-linear Regression) l->m n Calculate IC50 / GI50 Value m->n

Caption: Workflow for assessing compound cytotoxicity.

Materials and Reagents

ItemRecommended Supplier(s)Notes
Test Compound This compound
Cell Line ATCCe.g., HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer). Select a line relevant to the intended research area.
Cell Culture Medium Gibco, Corninge.g., DMEM or RPMI-1640, specific to the chosen cell line.
Fetal Bovine Serum (FBS) Gibco, HycloneHeat-inactivated.
Penicillin-Streptomycin Solution Gibco, Corning10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin.
Trypsin-EDTA (0.25%) Gibco, CorningFor cell detachment.
Phosphate-Buffered Saline (PBS) Gibco, CorningCalcium and Magnesium-free.
Dimethyl Sulfoxide (DMSO) Sigma-AldrichCell culture grade, sterile. For dissolving the test compound.
Cell Viability Reagent Promega, Thermo Fishere.g., CellTiter-Blue® (Resazurin-based) or alamarBlue™.
Positive Control Compound Sigma-Aldriche.g., Doxorubicin or Staurosporine. A known cytotoxic agent to validate assay performance.
Assay Plates Corning, Greiner96-well, black-walled, clear-bottom tissue culture-treated plates. Black walls are critical to minimize fluorescence bleed-through between wells.
Instrumentation VariousFluorescence plate reader with appropriate filters (e.g., Excitation ~560 nm, Emission ~590 nm).
Standard Lab Equipment N/ABiosafety cabinet, CO2 incubator (37°C, 5% CO2), centrifuges, multichannel pipettes, sterile serological pipettes, and sterile microcentrifuge tubes.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format. All steps involving cell culture must be performed under sterile conditions in a biosafety cabinet.

Reagent Preparation
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% cell culture-grade DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Doxorubicin (or another suitable cytotoxic agent) in DMSO. Store at -20°C.

  • Complete Cell Culture Medium: Supplement the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

Cell Culture and Seeding
  • Culture the chosen cancer cell line in T-75 flasks with complete medium in a 37°C, 5% CO2 incubator.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to ensure high viability (>95%).

  • Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well . The goal is for the vehicle-control wells to be in the exponential growth phase (not overgrown) at the end of the incubation period.

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a black-walled, 96-well plate. Leave the outermost perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.

  • Incubate the plate for 18-24 hours to allow cells to adhere and resume growth.

Compound Treatment
  • Prepare Intermediate Dilutions: On the day of treatment, thaw the compound stock solutions. Prepare an intermediate dilution plate. For example, create a 2X final concentration series of the test compound and positive control in complete medium.

    • Causality Insight: Preparing a 2X concentration series allows for adding an equal volume (100 µL) to the 100 µL of media already in the cell plate, minimizing disturbance to the cells and ensuring accurate final concentrations.

  • Dose-Response Curve: A typical 8-point, 1:3 serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

  • Plate Layout: Carefully map out your experiment, including wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).

    • Untreated Control: Cells with medium only.

    • Positive Control: Cells treated with a dilution series of Doxorubicin.

    • Media Blank: Wells with medium but no cells, for background fluorescence subtraction.

  • Administer Treatment: Remove the plate from the incubator. Gently add 100 µL of the 2X compound/control dilutions to the appropriate wells, bringing the total volume to 200 µL.

  • Incubate: Return the plate to the 37°C, 5% CO2 incubator for 48 to 72 hours . The incubation time should be consistent across experiments.

Assay Readout
  • Equilibrate the resazurin-based viability reagent and the cell plate to room temperature for 30 minutes.

  • Add 20 µL of the viability reagent to each well (including the media blank wells).

  • Gently mix the plate on an orbital shaker for 30 seconds.

  • Return the plate to the incubator for 1-4 hours . Monitor the color change in the positive control wells. The reaction is complete when these wells have turned pink but before the vehicle control wells become oversaturated.

  • Measure the fluorescence on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

A Self-Validating System: Data Analysis & Interpretation

Robust data analysis is critical for trustworthiness. Follow these steps to ensure your results are valid.

Raw Data Processing
  • Background Subtraction: Calculate the average fluorescence from the "Media Blank" wells. Subtract this value from all other wells.

  • Normalization: Normalize the data to your controls. The "Vehicle Control" represents 100% cell viability. Calculate the percentage of viability for each compound-treated well using the following formula: % Viability = (Fluorescence_Sample / Average Fluorescence_Vehicle) * 100

Dose-Response Curve and IC50 Calculation
  • Plot the normalized % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a scientific graphing software (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) curve.

  • From this curve, the software will calculate the IC50 (Inhibitory Concentration 50%) or GI50 (Growth Inhibition 50%) value. This is the concentration of the compound required to reduce cell viability or growth by 50%.

Mandatory Controls for Assay Validation
Control TypePurposeExpected Outcome
Vehicle Control To account for any effects of the solvent (DMSO) on cell viability. This serves as the 100% viability reference.Cells should appear healthy and confluent. Fluorescence signal should be maximal.
Positive Control To confirm that the assay system (cells, reagents, instrument) is working correctly and can detect a cytotoxic effect.A clear dose-dependent decrease in cell viability, resulting in a sigmoidal curve and an IC50 value consistent with literature reports for that cell line.
Media Blank To measure the background fluorescence of the medium and the assay reagent itself.A low, stable fluorescence signal.
Untreated Control To ensure the vehicle (DMSO) itself is not toxic at the concentration used.Viability should be nearly identical to the Vehicle Control. A significant difference indicates solvent toxicity, requiring a reduction in the final DMSO concentration (keep ≤0.5%).

Conclusion and Future Directions

This application note provides a robust and validated protocol for the initial characterization of this compound's anti-proliferative effects. By adhering to the detailed steps and incorporating the mandatory controls, researchers can confidently determine the compound's GI50 value in a chosen cancer cell line.

A potent GI50 value from this primary screen is a critical first step. Subsequent investigations should aim to elucidate the mechanism of action. Recommended follow-up experiments include:

  • Orthogonal Viability Assays: Confirming the GI50 value using a different method, such as an ATP-based luminescence assay, to rule out compound-specific artifacts.

  • Apoptosis Assays: Using techniques like Annexin V/PI staining or caspase activity assays to determine if the observed cell death is due to apoptosis.

  • Cell Cycle Analysis: Investigating whether the compound causes arrest at a specific phase of the cell cycle.

  • Target-Based Assays: If a specific molecular target is hypothesized (e.g., a particular kinase or topoisomerase), performing direct enzymatic or binding assays.[6][7]

By systematically applying these cell-based methodologies, the therapeutic potential of novel quinoline derivatives like this compound can be rigorously evaluated.

References

  • Max-Planck-Gesellschaft. (2019). Fluorescent probes for imaging live cells. Available at: [Link]

  • LubioScience. (2022). Live cell imaging probes - more about fluorescent probes. Available at: [Link]

  • Photonics Spectra. (2007). Better Fluorescent Probes Facilitate Cellular Imaging. Available at: [Link]

  • Lavis, L. D., & Raines, R. T. (2008). Fluorescent Probes and Labels for Cellular Imaging. ACS Chemical Biology, 3(3), 142–155. Available at: [Link]

  • Purdue University. (2014). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Purdue e-Pubs. Available at: [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available at: [Link]

  • Fathima, H., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4183. Available at: [Link]

  • Eldehna, W. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 199, 112385. Available at: [Link]

  • Fekete, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5521. Available at: [Link]

  • Hsiao, Y., et al. (2018). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 61(17), 7745–7761. Available at: [Link]

Sources

"mechanism of action studies for 4-Methoxy-2-methylquinolin-7-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling of 4-Methoxy-2-methylquinolin-7-amine

Executive Summary & Chemical Context

This compound (CAS: 1708429-02-0) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets.[1] Structurally, it belongs to the aminoquinoline class, sharing features with known antimalarials (chloroquine), kinase inhibitors (lenvatinib intermediates), and fluorescent probes (7-amino-4-methylcoumarin analogs).[1]

Recent high-throughput screening (HTS) campaigns have identified this chemotype in libraries targeting G-protein coupled receptors (e.g., Muscarinic M1) and Caspase-3 modulators .[1] Furthermore, the 7-amino-4-methoxy substitution pattern imparts significant fluorogenic properties , making it a dual-purpose candidate: a potential bioactive lead or a solvatochromic probe for biological microenvironments.[1]

This guide provides a rigorous, multi-modal strategy to deconvolute the Mechanism of Action (MoA) of this molecule, focusing on three core hypotheses:

  • The Kinase Inhibitor Hypothesis: ATP-competitive inhibition due to the planar quinoline core.[1]

  • The Intercalator Hypothesis: DNA binding/damage characteristic of planar polycyclic aromatics.[1]

  • The Fluorogenic Probe Hypothesis: Utility as a microenvironment-sensitive reporter.[1]

Mechanism of Action (MoA) Hypotheses & Validation Strategy

To determine the precise biological activity of this compound, we employ a "Deconvolution Strategy."[1] This moves from biophysical characterization to functional cellular assays.[1]

Hypothesis A: Kinase Inhibition (ATP Competition)

The quinoline nitrogen (N1) and the 7-amine group can form critical hydrogen bonds within the ATP-binding pocket of protein kinases.[1] The 4-methoxy group often occupies the hydrophobic "gatekeeper" region.[1]

  • Primary Target Class: Tyrosine Kinases (e.g., VEGFR, EGFR) and Serine/Threonine Kinases.[1]

  • Validation: ADP-Glo™ Kinase Assays and Western Blotting for phosphorylation stat.

Hypothesis B: DNA Intercalation & Topoisomerase Interference

Planar aminoquinolines can slide between DNA base pairs (intercalation), causing replication fork arrest or stabilizing the Topoisomerase-DNA cleavage complex.[1]

  • Primary Target Class: Genomic DNA, Topoisomerase II.[1]

  • Validation: Ct-DNA Titration (UV-Vis/Fluorescence) and Cell Cycle Analysis.[1]

Hypothesis C: Lysosomotropism & Autophagy Modulation

As a weak base, the molecule may accumulate in acidic organelles (lysosomes), raising pH and inhibiting autophagic flux—a mechanism shared with chloroquine.[1]

  • Primary Target Class: Lysosomes / Autophagosomes.[1]

  • Validation: Acridine Orange Staining and LC3-II/I Western Blot.[1]

Detailed Experimental Protocols

Protocol 1: Biophysical Characterization (Fluorescence & DNA Binding)

Rationale: Before cellular assays, determine if the molecule binds DNA or acts as a fluorophore, which could interfere with fluorescence-based readouts.[1]

Materials:

  • Compound: this compound (10 mM stock in DMSO).[1]

  • Target: Calf Thymus DNA (Ct-DNA), type I.[1]

  • Buffer: Tris-HCl (10 mM, pH 7.4) + 50 mM NaCl.

Step-by-Step Workflow:

  • Solvatochromism Check: Dilute compound (5 µM) in solvents of varying polarity (Water, PBS, Ethanol, DMSO, Toluene).[1] Measure Emission Spectra (Ex: 350 nm). Shift in emission peak indicates environmental sensitivity.[1]

  • DNA Titration:

    • Prepare 2 mL of compound (10 µM) in Quartz cuvette.

    • Titrate Ct-DNA (0 to 100 µM) in 2 µL increments.[1]

    • Record UV-Vis absorption (200–500 nm) and Fluorescence Emission after each addition.[1]

  • Data Analysis:

    • Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) in UV-Vis—classic signatures of intercalation.[1]

    • Calculate Binding Constant (

      
      ) using the Benesi-Hildebrand plot.[1]
      
Protocol 2: Kinase Profiling (ADP-Glo™ Assay)

Rationale: To test the "Kinase Inhibitor" hypothesis quantitatively.

Materials:

  • Kinase Enzyme System (e.g., EGFR or VEGFR2).[1]

  • Substrate: Poly(Glu, Tyr) 4:1.[1]

  • ATP (Ultrapure).[1]

  • ADP-Glo™ Reagent (Promega).[1]

Step-by-Step Workflow:

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase (Optimization required for ng/well).[1]

    • 1 µL Compound (Serial dilution: 10 µM to 0.1 nM).

    • 2 µL ATP/Substrate mix.[1]

  • Incubation: Incubate at Room Temp (RT) for 60 mins.

  • Depletion: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 mins.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light).[1] Incubate 30 mins.
    
  • Readout: Measure Luminescence.

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Compound]. Calculate IC50.

Protocol 3: Cellular Viability & Mechanism Validation

Rationale: Confirm if biophysical binding translates to cell death and identify the mode (Apoptosis vs. Autophagy).[1]

Materials:

  • Cell Lines: HUVEC (Endothelial) and A549 (Lung Cancer).[1]

  • Reagents: MTT, Propidium Iodide (PI), RNase A.[1]

Step-by-Step Workflow:

  • Viability Screen (MTT):

    • Seed 5,000 cells/well in 96-well plate. Adhere 24h.

    • Treat with compound (0.1 – 100 µM) for 48h.[1]

    • Add MTT, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.[1]

  • Cell Cycle Analysis (Flow Cytometry):

    • Treat cells (IC50 concentration) for 24h.[1]

    • Fix in 70% Ethanol (-20°C, overnight).

    • Wash with PBS.[1] Staining Buffer: PBS + 50 µg/mL PI + 100 µg/mL RNase A.[1]

    • Incubate 30 mins at 37°C in dark.

    • Acquire: Flow Cytometer (FL2 channel).

    • Interpretation:

      • Sub-G1 peak: Apoptosis.[1]

      • G2/M arrest: DNA damage/Intercalation or Tubulin inhibition.[1]

      • G0/G1 arrest: Kinase inhibition (e.g., EGFR/CDK).[1]

Visualizing the MoA Deconvolution Strategy

The following diagram illustrates the logical flow for characterizing the this compound scaffold.

MoA_Strategy Start Compound: this compound Step1 Step 1: Biophysical Profiling (Is it a probe or a drug?) Start->Step1 Test_Fluoro Test: Solvatochromism (UV/Vis in various solvents) Step1->Test_Fluoro Test_DNA Test: Ct-DNA Titration (Intercalation check) Step1->Test_DNA Decision1 Result Analysis Test_Fluoro->Decision1 Test_DNA->Decision1 Path_Probe High Fluorescence No DNA Binding Decision1->Path_Probe High QY Path_Drug DNA Binding or Low Fluorescence Decision1->Path_Drug Bioactive Step2_Probe Application: Fluorescent Probe (Microenvironment Sensor) Path_Probe->Step2_Probe Step2_Drug Step 2: Biological Validation Path_Drug->Step2_Drug Assay_Kinase Assay: Kinase Screen (ADP-Glo / Western Blot) Step2_Drug->Assay_Kinase Assay_Cell Assay: Cell Cycle (FACS) (G2/M vs G1 Arrest) Step2_Drug->Assay_Cell Outcome_Kinase Outcome: Kinase Inhibitor (G1 Arrest / Phospho-down) Assay_Kinase->Outcome_Kinase Assay_Cell->Outcome_Kinase G1 Arrest Outcome_DNA Outcome: DNA Intercalator (G2/M Arrest / Hypochromism) Assay_Cell->Outcome_DNA G2/M Arrest

Figure 1: Decision Tree for Deconvoluting the Mechanism of Action of Aminoquinoline Scaffolds.

Data Summary & Interpretation Guide

Assay TypeObserved ResultMechanistic Implication
UV-Vis Titration Hypochromism (>20%) & Red ShiftDNA Intercalation (Direct binding to genomic DNA).[1]
Fluorescence Emission shift >20nm in DMSO vs. WaterSolvatochromic Probe (Sensitive to polarity).[1]
Kinase Screen IC50 < 1 µM (e.g., EGFR)ATP-Competitive Inhibitor (Specific target engagement).[1]
Cell Cycle G2/M Phase ArrestTopoisomerase Inhibition or Tubulin binding .[1]
Cell Cycle G0/G1 Phase ArrestGrowth Factor Signaling Blockade (Kinase inhibition).[1]
Microscopy Punctate cytoplasmic stainingLysosomal Accumulation (Lysosomotropism).[1]

References

  • PubChem Compound Summary. (2023). This compound (CID 20600455).[1] National Center for Biotechnology Information.[1] Link[1]

  • Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[1] Current Medicinal Chemistry.[1] Link

  • Maree, D. M., et al. (2013).[1] Synthesis and evaluation of 4-aminoquinoline derivatives as anti-plasmodial agents.[1] Molecules.[1][2][3][4] Link

  • Promega Corporation. (2023).[1] ADP-Glo™ Kinase Assay Protocol.[1]Link

  • Thermo Fisher Scientific. (2023).[1] Cell Cycle Analysis by Flow Cytometry using PI.[1]Link[1]

Sources

Technical Guide: In Vivo Characterization and Administration of 4-Methoxy-2-methylquinolin-7-amine (MMQA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-Methoxy-2-methylquinolin-7-amine (MMQA) (CAS: 1708429-02-0) represents a "privileged scaffold" in medicinal chemistry. Its structural core—the aminoquinoline—is foundational to numerous FDA-approved therapeutics, ranging from antimalarials (Chloroquine) to tyrosine kinase inhibitors (Lenvatinib).

In the context of drug discovery, MMQA is frequently identified in High-Throughput Screening (HTS) campaigns as a hit for GPCR modulation or kinase inhibition. However, moving this lipophilic, basic amine from in vitro hits to in vivo efficacy requires rigorous control over formulation and pharmacokinetic (PK) variables.

This guide provides a standardized protocol for the in vivo administration of MMQA, addressing its specific physicochemical challenges: low aqueous solubility , pH-dependent ionization , and potential for rapid first-pass metabolism .

Physicochemical Profile & Formulation Strategy

Compound Properties
  • Molecular Weight: ~188.23 g/mol [1]

  • LogP (Predicted): ~2.5–3.0 (Moderately Lipophilic)

  • pKa (Predicted): ~5.5 (Quinoline nitrogen) and ~4.0 (Aniline nitrogen). The molecule is weakly basic.

  • Solubility: Low in neutral water; moderate in acidic media; high in organic solvents (DMSO, DMA).

Vehicle Selection (Critical Step)

Direct dissolution in saline will likely result in precipitation and erratic bioavailability. The following formulation systems are validated for aminoquinolines:

Administration RouteVehicle Composition (v/v)Preparation MethodStability
Intravenous (IV) 5% DMSO / 40% PEG400 / 55% Saline Dissolve MMQA in DMSO first. Add PEG400. Vortex. Slowly add Saline while vortexing.Use within 2 hours.
Oral Gavage (PO) 0.5% Methylcellulose / 0.1% Tween 80 Micronize MMQA. Suspend in vehicle using probe sonication (20% amplitude, 30s).Stable for 24 hours (Suspension).
Intraperitoneal (IP) 10% DMSO / 90% Corn Oil Dissolve in DMSO. Dilute with oil.Stable.

Expert Insight: For IV administration, if precipitation occurs upon adding saline, adjust the pH to 4.0–5.0 using 0.1N HCl. The protonated form of the 7-amine is significantly more soluble.

Experimental Protocol: Pharmacokinetic (PK) Profiling

Study Design

Objective: Determine bioavailability (


), half-life (

), and clearance (

) of MMQA. Species: CD-1 Mice or Sprague-Dawley Rats (Male, n=3 per timepoint).
Dosing Regimen
  • Group A (IV Bolus): 2 mg/kg (formulated in DMSO/PEG400).

  • Group B (PO Gavage): 10 mg/kg (formulated in Methylcellulose).

Sampling Workflow
  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Blood Collection: Retro-orbital or tail vein microsampling (20 µL).

  • Processing: Centrifuge at 4°C, 3000g for 10 min to harvest plasma.

  • Extraction: Protein precipitation using Acetonitrile (ACN) containing Internal Standard (e.g., Carbamazepine). Ratio 1:4 (Plasma:ACN).

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (M+H)+.

  • Transition: Monitor parent ion (

    
     ~189.1) 
    
    
    
    fragment ions (likely loss of methyl/methoxy groups).

Safety & Toxicology: The "Quinoline Watchlist"

When administering MMQA, specific toxicological liabilities associated with the quinoline class must be monitored.

QT Prolongation (hERG Inhibition)

Quinolines are notorious for blocking the hERG potassium channel, leading to cardiac arrhythmias.

  • In Vivo Marker: Monitor ECG intervals in anesthetized animals if doses exceed 30 mg/kg.

Phototoxicity

The conjugated quinoline system can absorb UV/Visible light and generate Reactive Oxygen Species (ROS) in the skin/retina.

  • Protocol: Keep animals in subdued light for 24 hours post-dosing. Monitor for erythema or ear swelling.

Hematotoxicity (G6PD Deficiency Proxy)

Aminoquinolines can cause oxidative stress in red blood cells.

  • Assay: Perform a Complete Blood Count (CBC) at terminal sacrifice to check for reticulocytosis or reduced hemoglobin.

Visualizing the Workflow & Metabolism

The following diagrams illustrate the experimental logic and the predicted metabolic fate of MMQA, which is crucial for interpreting PK data.

Experimental Workflow (DOT Diagram)

MMQA_Workflow Compound MMQA Solid (CAS 1708429-02-0) Formulation Formulation Strategy (Solubility Check) Compound->Formulation Weighing Route Route Selection (IV vs PO) Formulation->Route pH Adjustment Dosing Animal Administration (Rat/Mouse) Route->Dosing Sterile Filter Sampling Microsampling (Plasma/Tissue) Dosing->Sampling Timepoints: 0-24h Analysis LC-MS/MS Quantification Sampling->Analysis Protein Precip. Data PK Parameters (AUC, Cmax, F%) Analysis->Data Non-compartmental Analysis

Caption: Step-by-step workflow for the in vivo characterization of MMQA, from solid compound to pharmacokinetic data generation.

Predicted Metabolic Pathway (DOT Diagram)

Based on structural homology with Primaquine and other aminoquinolines, the following metabolic routes are predicted.

MMQA_Metabolism Parent MMQA (Parent) CYP_Ox CYP450 Oxidation Parent->CYP_Ox Phase I NAT_Acet NAT1/2 Acetylation Parent->NAT_Acet Phase II Met1 O-Desmethyl MMQA (Active Phenol?) CYP_Ox->Met1 O-Demethylation Met2 N-Acetyl MMQA (Inactive) NAT_Acet->Met2 N-Acetylation Met3 Quinone Imine (Reactive Toxicant) Met1->Met3 Oxidation

Caption: Predicted metabolic fate of MMQA. N-acetylation (via NAT) and O-demethylation (via CYP450) are the primary clearance pathways.

References

  • Vangapandu, S., et al. (2007). "8-Aminoquinolines: A comprehensive review of their synthesis and biological activities." Medicinal Chemistry Research. Link

  • Edstein, M. D., et al. (2007). "Pharmacokinetics of the 8-aminoquinoline anti-malarial drug tafenoquine in rats." Xenobiotica. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Food and Drug Administration (FDA). "Guidance for Industry: Bioanalytical Method Validation." Link

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: In Vivo Assay Guidelines." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-2-methylquinolin-7-amine. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks. The synthesis of this substituted quinoline relies on a robust four-step sequence: a Conrad-Limpach-type thermal cyclization[1], C4-chlorination[2], nucleophilic aromatic substitution (methoxylation), and chemoselective nitro reduction.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Below, we dissect the thermodynamic and kinetic causality behind common failures and provide self-validating protocols to guarantee reproducible, high-yield outcomes.

SynthesisWorkflow N1 3-Nitroaniline + Ethyl Acetoacetate N2 2-Methyl-7-nitro- quinolin-4-ol N1->N2 Dowtherm A 250°C N3 4-Chloro-2-methyl- 7-nitroquinoline N2->N3 POCl3, DMF 105°C N4 4-Methoxy-2-methyl- 7-nitroquinoline N3->N4 NaOMe, MeOH Reflux N5 4-Methoxy-2-methyl- quinolin-7-amine N4->N5 Fe, NH4Cl 80°C

Figure 1: Four-step synthetic workflow for this compound.

Phase 1: Thermal Cyclization (Conrad-Limpach)

Troubleshooting & FAQs

Q: My cyclization yields are consistently below 40%, and I observe significant tar formation. How can I improve this? A: Tar formation is the hallmark of localized overheating or prolonged exposure to sub-optimal temperatures. The Conrad-Limpach cyclization requires a rapid, uniform transfer of heat to overcome the activation energy barrier for the 6-electron electrocyclization[3]. If you are using a standard oil bath, heat transfer is likely uneven. Field-Proven Insight: Switch to Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) as your solvent[3]. Pre-heat the Dowtherm A to exactly 250°C before adding your enamine intermediate dropwise. This ensures the molecule experiences immediate, uniform thermal shock, driving the kinetic cyclization while minimizing intermolecular degradation pathways.

Self-Validating Protocol: Cyclization
  • Reaction Setup: Heat 10 volumes of Dowtherm A in a round-bottom flask to a vigorous reflux (250°C)[3].

  • Execution: Dissolve the enamine intermediate (ethyl 3-((3-nitrophenyl)amino)but-2-enoate) in a minimal amount of warm Dowtherm A. Add this solution dropwise to the 250°C solvent over 15 minutes.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The cyclization is complete when the high-Rf enamine spot is entirely replaced by a highly polar, UV-active baseline spot (the quinolin-4-ol tautomer).

  • Workup: Cool the mixture to room temperature. Pour into 5 volumes of hexanes. The product, 2-methyl-7-nitroquinolin-4-ol, will precipitate. Filter and wash thoroughly with hexanes to remove residual Dowtherm A.

Phase 2: C4-Chlorination

Troubleshooting & FAQs

Q: The conversion of 2-methyl-7-nitroquinolin-4-ol to the 4-chloro derivative stalls at ~70% conversion, even after 12 hours of reflux in POCl₃. Why? A: The C4-hydroxyl group of the quinolone tautomer is a poor leaving group. Relying solely on POCl₃ requires the formation of a chlorophosphate intermediate, which is sterically hindered and slow to react. Field-Proven Insight: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 to 0.5 equivalents) to the POCl₃[2]. This generates the Vilsmeier-Haack reagent (a highly electrophilic chloromethyleneiminium ion) in situ. This intermediate rapidly activates the C4-oxygen, dramatically accelerating the nucleophilic displacement by chloride[2].

Self-Validating Protocol: Chlorination
  • Reaction Setup: Suspend 2-methyl-7-nitroquinolin-4-ol (1.0 eq) in POCl₃ (5.0 eq) at room temperature[2].

  • Execution: Add DMF (0.1 eq) dropwise. Heat the mixture to 105°C for 3 hours[2].

  • In-Process Validation: Quench a 10 µL aliquot in 1 mL ice water, neutralize with sat. NaHCO₃, and extract with 1 mL EtOAc. Run TLC (Hexanes/EtOAc 3:1). The starting material (baseline) must be completely absent, replaced by a high-Rf spot (product). If SM persists, add 0.05 eq DMF and reflux for 1 additional hour.

  • Workup: Distill off excess POCl₃ under reduced pressure. Critical Safety Note: Do not quench bulk POCl₃ directly with water due to a violent exotherm[2]. Pour the concentrated residue over crushed ice, neutralize to pH 7 with aqueous NH₃, and filter the resulting 4-chloro-2-methyl-7-nitroquinoline precipitate[4].

Phase 3: Methoxylation (Nucleophilic Aromatic Substitution)

Troubleshooting & FAQs

Q: After the methoxylation step, my LC-MS shows a major peak at M+1 = 205 instead of the expected M+1 = 219. What happened? A: An M+1 of 205 corresponds to 2-methyl-7-nitroquinolin-4-ol. You have inadvertently hydrolyzed your 4-chloro intermediate back to the starting material of Phase 2. The 4-position of the quinoline ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). If your sodium methoxide (NaOMe) or methanol contains trace water, hydroxide ions are generated. Hydroxide is a smaller, more aggressive nucleophile than methoxide and will rapidly displace the chloride to form the thermodynamically stable quinolone. Field-Proven Insight: Use strictly anhydrous methanol and freshly titrated NaOMe. Ensure glassware is oven-dried and the reaction is run under a positive pressure of dry argon.

TroubleshootingLogic Start Low Yield in Methoxylation Step? Q1 Is starting material fully consumed? Start->Q1 A1_Yes Check for 4-OH byproduct (Hydrolysis) Q1->A1_Yes Yes (LC-MS check) A1_No Increase NaOMe eq. or Reflux Time Q1->A1_No No (TLC check) Sol1 Use strictly anhydrous MeOH & NaOMe A1_Yes->Sol1 M+1 = 205 detected

Figure 2: Logical troubleshooting tree for diagnosing methoxylation step failures.

Self-Validating Protocol: Methoxylation
  • Reaction Setup: Dissolve 4-chloro-2-methyl-7-nitroquinoline (1.0 eq) in anhydrous MeOH under Argon.

  • Execution: Add a 25% wt solution of NaOMe in MeOH (3.0 eq) dropwise. Reflux for 4 hours.

  • In-Process Validation: Analyze by LC-MS. Confirm the complete disappearance of M+1 = 223/225 (chloro isotope pattern) and the appearance of M+1 = 219. If M+1 = 205 is present, hydrolysis has occurred; discard and restart with rigorously dried reagents.

  • Workup: Cool to room temperature, concentrate under vacuum, and partition between EtOAc and water. Extract, dry over Na₂SO₄, and concentrate.

Phase 4: Chemoselective Nitro Reduction

Troubleshooting & FAQs

Q: I am using Pd/C and H₂ gas to reduce the 7-nitro group, but I am seeing incomplete reduction and catalyst poisoning. A: While the 4-methoxy group is generally stable to standard Pd/C hydrogenation, catalyst poisoning from trace impurities (like residual chlorides from Phase 2) can prematurely halt the reduction. Field-Proven Insight: Switch to a milder, single-electron transfer reduction method, such as Iron powder and Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O. This method is highly chemoselective for nitro groups, immune to standard catalyst poisons, and avoids the risks associated with pressurized hydrogen gas.

Self-Validating Protocol: Reduction
  • Reaction Setup: Suspend 4-methoxy-2-methyl-7-nitroquinoline (1.0 eq) in EtOH/H₂O (4:1).

  • Execution: Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat to 80°C for 2 hours.

  • In-Process Validation: Spot on TLC (DCM/MeOH 9:1). The product amine will be highly fluorescent under 254 nm UV and stain positive (brown/orange) with ninhydrin, indicating a primary amine.

  • Workup: Filter hot through a pad of Celite to remove iron oxides. Concentrate the filtrate to yield the final product, this compound.

Quantitative Yield Optimization Metrics

Summarizing the optimal parameters across the synthetic workflow ensures rapid cross-referencing during experimental planning:

Synthesis PhaseReagent SystemOptimal Temp (°C)Reaction Time (h)Target Yield (%)In-Process Validation Metric
1. Cyclization Dowtherm A2501.585 - 90Complete dissolution of enamine
2. Chlorination POCl₃ / DMF (cat.)1053.0> 95Absence of baseline spot on TLC
3. Methoxylation NaOMe / MeOH654.080 - 85LC-MS: M+1 = 219 (No M+1 = 205)
4. Reduction Fe / NH₄Cl802.0> 90Ninhydrin positive spot on TLC

References

  • Source: sigmaaldrich.
  • Source: beilstein-journals.
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.

Sources

Technical Support Center: Purification of 4-Methoxy-2-methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 4-Methoxy-2-methylquinolin-7-amine (CAS: 1708429-02-0).

Mechanistic Overview & Core Challenges

Purifying this compound on standard normal-phase silica gel is notoriously difficult due to its highly polar and basic nature[1]. The molecule possesses two highly basic centers: the primary amine at the 7-position and the quinoline nitrogen.

The Causality of Tailing: Standard silica gel is populated with weakly acidic silanol groups (Si-OH). The basic amines in your target compound act as strong hydrogen bond acceptors and proton abstractors, leading to massive acid-base interactions[2]. Furthermore, the methoxy group at the 4-position donates electron density into the quinoline ring system via resonance, significantly increasing the basicity of the quinoline nitrogen compared to an unsubstituted quinoline. This causes irreversible adsorption, severe streaking on TLC plates, and poor recovery during column chromatography[1].

Troubleshooting Guides & FAQs

Q1: My compound streaks across the entire TLC plate and requires highly polar solvents (e.g., 20% MeOH in DCM) to elute, but the purity is still low. How can I fix this? A1: The streaking is a direct result of the basic amines interacting with acidic silanols. You must neutralize the stationary phase. The most effective method is Triethylamine (TEA) Deactivation . By adding 1-3% TEA to your mobile phase (e.g., EtOAc/Hexanes), the tertiary amine acts as a sacrificial base. It dynamically coats the acidic silanol groups, preventing your target quinoline from binding irreversibly and allowing it to elute as a tight band[3]. Alternatively, you can pre-treat the silica by refluxing it in methanol with K2CO3, though TEA is generally more practical for routine workflows[2].

Q2: I am using 1% TEA in my mobile phase, but I am still seeing co-elution with the 7-nitroquinoline precursor. What is the next step? A2: If basic modifiers fail to resolve the target from its precursors, the stationary phase itself must be changed to alter the selectivity. We recommend switching to Amine-Functionalized Silica (e.g., Biotage KP-NH). This stationary phase replaces acidic silanols with basic aminopropyl groups, completely masking the silica surface and eliminating the need for aggressive solvent mixtures[1]. If normal-phase chromatography still fails, consider High-Performance Liquid Chromatography (HPLC) using a silica column eluted with an aqueous/organic mobile phase containing trace TEA and acetic acid; this leverages a unique ion-exchange mechanism for superior resolution of basic compounds[4].

Q3: My purified fractions of this compound turn dark brown upon concentration on the rotary evaporator. How do I prevent this? A3: Electron-rich 7-aminoquinolines are highly susceptible to oxidation, especially when concentrated to dryness under ambient air or exposed to light and heat[5]. To prevent degradation:

  • Keep the water bath temperature on the rotary evaporator strictly below 35°C.

  • Backfill the rotary evaporator with an inert gas (Nitrogen or Argon) instead of ambient air when breaking the vacuum.

  • Store the purified compound in amber vials under an inert atmosphere at -20°C immediately after isolation.

Quantitative Data: Stationary Phase Comparison

To optimize your purification strategy, compare the expected chromatographic behavior of this compound across different stationary phases based on standard basic amine recovery metrics.

Stationary PhaseMobile Phase SystemExpected Tailing Factor (As)Typical Recovery (%)Primary Limitation
Bare Silica Gel EtOAc / Hexanes> 3.0 (Severe)40 - 50%Irreversible adsorption; compound loss
TEA-Deactivated Silica EtOAc / Hexanes + 2% TEA1.2 - 1.580 - 90%Requires high-vacuum to remove TEA post-purification
Amine-Functionalized Silica EtOAc / Hexanes1.0 - 1.1> 90%Higher upfront consumable cost
C18 Reverse-Phase MeCN / H2O + 0.1% TFA1.1 - 1.385 - 95%Requires lyophilization to remove water

Experimental Protocols: TEA-Deactivated Silica Column Chromatography

This self-validating protocol ensures that the acidic sites on the silica are fully neutralized prior to the introduction of your sensitive quinoline derivative[3].

Step 1: TLC Validation & Solvent Preparation

  • Develop a suitable solvent system (e.g., 50:50 EtOAc:Hexanes) using standard silica TLC plates.

  • Add 2% v/v Triethylamine (TEA) to the developing solvent. Ensure the target compound exhibits an Rf between 0.2 and 0.4 without streaking[3].

  • Prepare the bulk mobile phase for the column using the exact ratio determined above (including the 2% TEA).

Step 2: Column Packing

  • Prepare a slurry of standard silica gel using the TEA-modified mobile phase.

  • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Critical Step: Flush the packed column with at least 2 to 3 column volumes of the TEA-modified solvent. This ensures the dynamic coating of all silanol groups before the sample is introduced[3].

Step 3: Sample Loading

  • Dissolve the crude this compound in the minimum amount of Dichloromethane (DCM). If solubility is poor, add 1-2 drops of TEA to the loading solution.

  • Carefully apply the dissolved sample to the top of the silica bed. Add a protective layer of sand to prevent disruption of the bed[3].

Step 4: Elution & Isolation

  • Elute the column using the TEA-modified mobile phase.

  • Monitor fractions via TLC. Note: You must use the TEA-containing solvent to develop the TLC plates to accurately reflect the column conditions.

  • Pool the product-containing fractions and concentrate under reduced pressure (Water bath < 35°C). Place the flask under high vacuum (e.g., Schlenk line) for 12-24 hours to remove residual TEA.

Purification Workflow Visualization

PurificationWorkflow Start Crude this compound TLC TLC Analysis (Check Rf & Tailing) Start->TLC Tailing Is severe tailing observed? TLC->Tailing Standard Standard Silica Gel (EtOAc/Hexanes) Tailing->Standard No Modified TEA-Deactivated Silica (1-3% TEA in Eluent) Tailing->Modified Yes (Mild) AmineSilica Amine-Functionalized Silica (e.g., KP-NH) Tailing->AmineSilica Yes (Severe) ReversePhase Reverse-Phase HPLC (C18, MeCN/H2O + Modifiers) Modified->ReversePhase Inadequate Purity AmineSilica->ReversePhase Inadequate Purity

Figure 1: Decision matrix for the chromatographic purification of basic quinoline derivatives.

References

Sources

Technical Support Center: Formulating 4-Methoxy-2-methylquinolin-7-amine for Aqueous Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-methylquinolin-7-amine (CAS 1708429-02-0) presents classic formulation challenges typical of substituted quinolines. Structurally, it features a lipophilic aromatic core, a weakly basic quinoline nitrogen, and a primary amine. At physiological pH (7.4), both nitrogen centers are largely unprotonated, rendering the molecule highly lipophilic. This results in "grease-ball" physicochemical behavior[1], leading to severe kinetic solubility issues, nanoparticle nucleation, and precipitation when transitioning from organic stock solutions into aqueous biological assay buffers[2].

This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to ensure stable aqueous delivery for in vitro and in vivo applications.

Troubleshooting Guides & FAQs

Q1: Why does this compound precipitate immediately when I dilute my 10 mM DMSO stock into pH 7.4 PBS? Causality: This is a classic "solvent-shift" precipitation event. The compound relies entirely on the organic solvent (DMSO) to remain in solution. When rapidly diluted into an aqueous buffer, the local DMSO concentration drops instantly, leading to thermodynamic supersaturation. Because the compound is unprotonated and highly lipophilic at pH 7.4, it rapidly nucleates into nanometer-sized particulates rather than remaining in solution[2].

Q2: How can I prepare a stable stock solution for in vitro cell-based assays without exceeding the 0.5% DMSO toxicity limit? Causality & Solution: Direct dilution fails because the kinetic solubility threshold is exceeded. Instead of a single-step dilution, you must use an inclusion complex strategy. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this chemotype. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic quinoline core, while its hydrophilic exterior maintains aqueous solubility. This shields the molecule from the aqueous environment, preventing nucleation without requiring cytotoxic levels of DMSO[1].

Q3: What is the recommended vehicle formulation for in vivo dosing (e.g., IV or PO in mice)? Causality & Solution: For in vivo studies, you need a biocompatible vehicle that can sustain high concentrations of the drug in its unprotonated form. A standard micellar formulation for poorly water-soluble weak bases is 5% DMSO + 10% Tween-80 + 85% Saline . The Tween-80 surfactant forms micelles that trap the lipophilic compound, preventing precipitation in the bloodstream. Alternatively, if your study permits, adjusting the formulation buffer to pH 4.0 (e.g., using a citrate buffer) will protonate the quinoline nitrogen, drastically increasing its intrinsic thermodynamic solubility.

Quantitative Solubility Profiles

The following table summarizes the expected physical state and solubility limits of this compound across various standard formulation vehicles.

Vehicle / Buffer SystempHEstimated Solubility (µM)Physical StateRecommended Application
100% Anhydrous DMSO N/A> 50,000Clear SolutionMaster Stock Storage (-20°C)
PBS (0.5% DMSO) 7.4< 10Nanoparticulate SuspensionNot Recommended
Citrate Buffer (0.5% DMSO) 4.0~ 500Clear SolutionAcidic Assays / IV Dosing
20% HP-β-CD in PBS 7.4~ 2,000Inclusion ComplexCell-based Assays
5% DMSO / 10% Tween-80 / 85% Saline 7.4~ 5,000Micellar DispersionIn vivo Dosing (PO/IP)

Experimental Protocol: The Cosolvent Drop-Down Method

To prevent false negatives in biological assays caused by undissolved compound, use this step-by-step drop-down method. This protocol acts as a self-validating system by integrating a turbidimetry check to empirically confirm the absence of nano-precipitates before proceeding to the assay[3].

Step 1: Master Stock Preparation Prepare a 10 mM stock of this compound in 100% anhydrous DMSO. Vortex and sonicate in a water bath at 37°C for 5 minutes until fully dissolved.

Step 2: Intermediate Encapsulation Dilute the DMSO stock 1:10 into a 40% HP-β-CD (w/v) solution prepared in sterile water. Pipette vigorously up and down. Mechanistic Note: The high concentration of cyclodextrin captures the free drug immediately upon solvent shift, preventing the initial nucleation phase.

Step 3: Aqueous Equilibration Dilute the intermediate solution 1:10 into your final assay buffer (e.g., DMEM or PBS, pH 7.4). The final concentration will be 100 µM drug, 1% DMSO, and 4% HP-β-CD.

Step 4: Turbidimetry Validation (Critical Step) Transfer 100 µL of the final solution to a clear-bottom 96-well plate. Read the absorbance at 620 nm (OD620) using a microplate reader[3].

  • Pass (OD620 < 0.05): The solution is optically clear. The compound is fully solubilized. Proceed to biological assay.

  • Fail (OD620 ≥ 0.05): Nanoparticles have formed. You must either increase the HP-β-CD concentration in Step 2 or lower the target drug concentration.

Formulation Decision Workflow

FormulationWorkflow Start 10 mM Stock in 100% DMSO Dilution Dilute to Aqueous Buffer (pH 7.4) Start->Dilution Check OD620 Turbidimetry Check (Precipitation?) Dilution->Check Sol1 Adjust Buffer pH < 5.0 (Protonates Quinoline N) Check->Sol1 OD620 > 0.05 (pH Tolerant Assay) Sol2 Add 10% Tween-80 (Micellar Dispersion) Check->Sol2 OD620 > 0.05 (In Vivo Dosing) Sol3 Use 20% HP-β-CD (Inclusion Complex) Check->Sol3 OD620 > 0.05 (Cell-Based Assay) Success Stable Aqueous Solution (Proceed to Assay) Check->Success OD620 < 0.05 Sol1->Success Sol2->Success Sol3->Success

Decision tree for troubleshooting this compound precipitation.

References

  • Quodbach J, et al. "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." Pharmaceuticals, 2025. 1

  • Gillespie, C. "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers." University of Strathclyde, 2013. 2

  • "Aqueous Solubility Assays." Creative Bioarray.3

Sources

Section 1: The Skraup Synthesis - Taming the Exotherm and Minimizing Tar

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Quinoline Synthesis Optimization & Troubleshooting

Welcome to the Application Scientist Support Center. Quinoline and its derivatives are privileged scaffolds in drug discovery, boasting potent antimalarial, anticancer, and antimicrobial properties. However, synthesizing these bicyclic heterocycles often presents significant chemical engineering challenges—from uncontrollable exotherms and tar formation in classical Skraup syntheses to regioselectivity issues in Friedländer annulations.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and optimized protocols to ensure your syntheses are high-yielding, reproducible, and scalable.

Mechanistic Context: The Skraup synthesis involves the reaction of an aniline with glycerol, an acid catalyst (typically concentrated H₂SO₄), and an oxidizing agent (e.g., nitrobenzene). The causality of failure here is almost always thermal. Glycerol dehydrates to acrolein in situ, followed by a Michael addition of the aniline, cyclization, and oxidation. If the highly exothermic oxidation step runs away, localized overheating causes the acrolein intermediate to rapidly polymerize, resulting in a thick, intractable tar and near-zero yield.

FAQ & Troubleshooting:

Q: My Skraup reaction violently overheats, and I recover mostly black tar. How can I control this? A: The exotherm must be chemically moderated. Adding ferrous sulfate (FeSO₄) or boric acid acts as an oxygen carrier and thermal moderator, extending the oxidation step over a longer period and preventing runaway polymerization (1[1]). Furthermore, once the reaction initiates (typically around 130–150 °C), you must remove the external heat source and allow the reaction to proceed under its own exothermicity (2[2]).

Q: I am using o-nitroaniline as a substrate, but my yield is below 20%. Why? A: The electronic nature of your aniline dictates the nucleophilicity required for the Michael addition and subsequent electrophilic cyclization. Electron-withdrawing groups (EWGs) like -NO₂ or -CN severely deactivate the ring. For instance, synthesizing 8-nitroquinoline from o-nitroaniline often yields <17%, whereas electron-donating groups or halogens (e.g., o-bromoaniline) can achieve ~75% yield. If you must synthesize a deactivated quinoline, consider alternative methods like the Friedländer synthesis or introducing the EWG post-cyclization.

Protocol: Moderated Skraup Synthesis of Quinoline

  • Setup: In a multi-neck round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine aniline (1.0 eq), anhydrous glycerol (3.0 eq), and nitrobenzene (0.6 eq).

  • Moderation: Add ferrous sulfate heptahydrate (0.05 eq) to the mixture. This is critical for controlling the oxidation rate.

  • Acid Addition: Slowly add concentrated H₂SO₄ (1.5 eq) dropwise via an addition funnel while stirring vigorously.

  • Heating: Gently heat the mixture to 130 °C. Crucial Step: As soon as the mixture begins to boil and the exotherm initiates, remove the heating mantle immediately.

  • Reflux: Allow the reaction to reflux under its own heat. Once the vigorous boiling subsides, reapply heat and reflux for an additional 3 hours.

  • Workup: Cool to room temperature, dilute carefully with water to reduce viscosity, and neutralize with NaOH. Isolate the quinoline via steam distillation.

SkraupTroubleshooting Start Skraup Synthesis Low Yield / Tar CheckSub Check Aniline Substituents Start->CheckSub Exotherm Violent Exotherm Polymerization Start->Exotherm EWG Electron-Withdrawing (e.g., -NO2) CheckSub->EWG Deactivated Ring EDG Electron-Donating (e.g., -OMe) CheckSub->EDG Reactive Ring AltMethod Use Alternative Method (e.g., Friedländer) EWG->AltMethod Yield < 20% Moderator Add FeSO4 or Boric Acid Exotherm->Moderator Controls Oxidation TempControl Remove External Heat Post-Initiation Exotherm->TempControl Prevents Overheating

Diagnostic workflow for troubleshooting low yields and tar formation in the Skraup synthesis.

Section 2: The Friedländer Annulation - Controlling Regioselectivity and Side Reactions

Mechanistic Context: The Friedländer synthesis is a milder, highly versatile alternative involving the condensation of a 2-aminoaryl ketone (or aldehyde) with an active methylene compound. The reaction can proceed via two competing pathways: an initial Schiff base (imine) formation followed by intramolecular aldol condensation, or an initial intermolecular aldol condensation followed by cyclization. The primary failure modes here are poor regioselectivity when using unsymmetrical ketones and the formation of self-condensation (aldol) side products under harsh basic conditions.

FAQ & Troubleshooting:

Q: I am getting a mixture of regioisomers when using 2-butanone. How do I improve selectivity? A: Unsymmetrical ketones can react at either the α or α' carbon. To dictate regioselectivity, shift from harsh Brønsted bases to specific amine-based organocatalysts (like pyrrolidine derivatives), which favor the formation of the thermodynamically more stable 2-substituted quinoline via a directed enamine intermediate. Alternatively, slow addition of the ketone (over 30-60 minutes) at optimized temperatures can minimize kinetic trapping (3[3]).

Q: My starting materials are degrading, and I see α,β-unsaturated ketone impurities on my TLC. A: This indicates that the active methylene compound is undergoing self-aldol condensation before it can react with the 2-aminoaryl ketone. This is common when using strong bases (like NaOH or KOH) at high temperatures. Transition to a milder, highly efficient catalyst such as Chloramine-T or transition-metal oxide nanoparticles, which activate the substrates without promoting self-condensation.

Data Presentation: Optimization of Friedländer Synthesis To demonstrate the impact of modern catalytic optimization, the following table summarizes the reaction conditions for synthesizing ethyl-2,4-dimethylquinoline-3-carboxylate using Chloramine-T as a mild catalyst, highlighting the necessity of thermal activation alongside the catalyst (4[4]).

SolventCatalyst (Chloramine-T)TemperatureTime (h)Yield (%)Observation
CH₃CNNone (0 mol%)Room Temp240No reaction
CH₃CNNone (0 mol%)Reflux24TraceInsufficient activation
CH₃CN10 mol%Room Temp1215Sluggish kinetics
CH₃CN 10 mol% Reflux 2 >90 Optimal conversion, no aldol side-products

Protocol: Chloramine-T Catalyzed Friedländer Synthesis

  • Setup: To a clean, dry 50 mL round-bottom flask, add 2-aminoacetophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Catalyst & Solvent: Add Chloramine-T (10 mol%) and suspend the mixture in 5 mL of anhydrous acetonitrile.

  • Reaction: Equip with a reflux condenser and heat to reflux (approx. 82 °C). Stir vigorously for 2 hours.

  • Monitoring: Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 4:1).

  • Isolation: Upon completion, cool to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure substituted quinoline.

FriedlanderMechanism Reactants 2-Aminoaryl Ketone + Active Methylene PathA Pathway A: Schiff Base Formation Reactants->PathA Acid/Base Catalysis PathB Pathway B: Aldol Condensation Reactants->PathB Base Catalysis InterA Imine Intermediate PathA->InterA InterB Aldol Intermediate PathB->InterB Cyclization Intramolecular Cyclization & Dehydration InterA->Cyclization InterB->Cyclization Product Substituted Quinoline Cyclization->Product

Competing mechanistic pathways in the Friedländer quinoline synthesis.

Section 3: Modern Green Chemistry & Nanocatalysis

Mechanistic Context: Traditional methods often rely on harsh, corrosive acids and generate toxic waste. Modern optimization leverages heterogeneous nanocatalysts (like CuO or NiO nanoparticles) which provide high surface-area-to-volume ratios, ensuring excellent atom economy and enabling solvent-free or aqueous conditions (5[5]). These catalysts facilitate the Lewis acid activation of the carbonyl oxygen, making the adjacent carbon highly susceptible to nucleophilic attack, while being easily recoverable via simple filtration or external magnets. Transitioning to these protocols is highly recommended for late-stage drug development where heavy metal contamination and harsh purification steps must be avoided.

References

  • Clarke, H. T., & Davis, A. W. "Quinoline." Organic Syntheses, Coll. Vol. 1, p.478 (1941). Available at:[Link]

  • ACG Publications. "A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T." ACG Publications. Available at:[Link]

  • ACS Omega. "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." ACS Omega. Available at:[Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-2-methylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-2-methylquinolin-7-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable quinoline building block. We will address specific experimental issues in a question-and-answer format, providing field-proven insights and evidence-based solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound is a multi-step process, with each stage presenting unique challenges. Side products can arise from the initial quinoline ring formation, subsequent functional group interconversions like nitration and reduction, and final substitutions. This guide is structured to address problems as they typically appear in a synthetic workflow.

Stage 1: Quinoline Core Formation (e.g., via Conrad-Limpach or Doebner-von Miller type reactions)

The initial construction of the substituted quinoline ring is the foundation of the synthesis, and it is often the source of critical, hard-to-remove impurities.

Question: My reaction starting from a meta-substituted aniline (e.g., m-anisidine derivative) is producing a mixture of two major products that are very difficult to separate. What is happening?

Answer: You are likely facing a regioselectivity issue, which is the most common and critical challenge in this synthesis. When using a meta-substituted aniline, the electrophilic cyclization to form the quinoline ring can occur at two different positions on the aniline ring: ortho or para to the amine group. This results in the formation of both the desired 7-substituted quinoline and the undesired 5-substituted regioisomer.

The reaction of a meta-substituted precursor is often highly regioselective, but small changes in conditions can alter the outcome.[1] For instance, in a Conrad-Limpach-Knorr or Doebner-von Miller synthesis, the cyclization is an intramolecular electrophilic aromatic substitution. The electronic and steric properties of the substituent on the aniline ring dictate the preferred position of attack, but a mixture is frequently obtained.

dot

Caption: Competing cyclization pathways leading to isomeric products.

Troubleshooting Steps:

  • Re-evaluate Starting Material: The most direct way to avoid this issue is to start with a para-substituted aniline (like p-anisidine) and introduce the 7-amino group later via nitration and reduction. This forces the cyclization to occur in a way that yields only the desired quinoline backbone.

  • Optimize Reaction Conditions: If you must use a meta-substituted aniline, systematically screen reaction conditions. Temperature and the choice of acid catalyst (Brønsted vs. Lewis acid) can influence the isomeric ratio.[2]

  • Purification: Separating these isomers is challenging due to their similar polarities. High-performance column chromatography with a specialized stationary phase or fractional crystallization may be required.

Question: My Doebner-von Miller or Skraup reaction is producing a large amount of dark, intractable tar, resulting in extremely low yields. How can I prevent this?

Answer: Tar and polymer formation is a classic problem in these reactions, which often use strongly acidic and high-temperature conditions.[3] The cause is typically the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein formed in-situ from glycerol in the Skraup synthesis).

Causality: High local temperatures and strong acid concentration promote the self-condensation and polymerization of the aldehyde/ketone faster than it can react with the aniline to form the quinoline. The Skraup synthesis is notoriously exothermic and can easily run out of control.[3][4]

Troubleshooting Steps:

  • Use a Moderating Agent: For the Skraup synthesis, the addition of a moderating agent like ferrous sulfate (FeSO₄) is highly recommended.[3] It helps to control the exotherm by distributing the heat more evenly.

  • Control Reagent Addition: Add the strong acid (e.g., sulfuric acid) slowly and with efficient cooling and stirring to maintain control over the internal temperature.

  • Two-Phase System: For the Doebner-von Miller reaction, performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its contact with the aqueous acid phase where polymerization is most rapid.[3]

  • Alternative Syntheses: Consider modern, milder methods for quinoline synthesis that avoid harsh conditions, such as metal-catalyzed cyclizations.[5]

Stage 2: Nitration of the Quinoline Core

If the synthetic strategy involves nitrating the pre-formed quinoline ring to install the 7-nitro group, controlling the position of nitration is paramount.

Question: I am trying to nitrate 4-methoxy-2-methylquinoline, but my analysis shows multiple nitro isomers and some dinitrated product. How can I improve selectivity for the 7-position?

Answer: This is a problem of regioselectivity governed by the directing effects of the substituents already on the quinoline ring. The quinoline nitrogen is deactivating, while the methoxy group is a strong activating, ortho-para director. The methyl group is weakly activating. The nitration of 7-chloroquinoline, for example, is known to produce a mixture of 5-, 6-, and 8-nitro isomers.[6] You are facing a similar issue.

Causality: The final distribution of isomers is a result of the complex interplay between the activating/deactivating and directing effects of all substituents under the specific reaction conditions. Dinitration occurs when the conditions are too harsh (high temperature, excess nitrating agent), causing a second nitro group to be added to the already nitrated, but still activated, ring.[6]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent (e.g., HNO₃/H₂SO₄). This often favors the kinetically controlled product and reduces the rate of side reactions, including dinitration.

  • Stoichiometry of Nitrating Agent: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. This minimizes the chance of a second nitration event.

  • Alternative Nitrating Agents: Explore milder nitrating agents that can offer better regioselectivity, although this may require significant methods development.

  • Purification Strategy: Prepare for a difficult separation. Isomers can sometimes be separated by careful column chromatography or by converting them to derivatives (e.g., N-oxides) which may have different chromatographic properties.

Condition Likely Side Product Recommended Action
High Temperature (>25 °C)Dinitroquinolines, other isomersMaintain reaction at 0-5 °C
Excess Nitrating Agent (>1.2 eq)DinitroquinolinesUse 1.05-1.1 equivalents
Insufficient Reaction TimeUnreacted Starting MaterialMonitor reaction by TLC/HPLC to completion
Stage 3: Reduction of the 7-Nitro Group

The final key step in many routes is the reduction of the 7-nitro group to the target 7-amino group. This step can be plagued by incomplete reaction or over-reduction.

Question: After my reduction step, the product is highly colored (red/orange) and LC-MS analysis shows peaks with masses corresponding to dimers. What are these impurities?

Answer: The coloration and high molecular weight species are characteristic of dimeric side products formed from the condensation of partially reduced intermediates.[7]

Causality: The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. If the reaction stalls or if these intermediates build up in concentration, they can condense with each other to form stable, colored dimeric impurities such as azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds.

Troubleshooting Steps:

  • Ensure Sufficient Reducing Agent: Use an adequate excess of the reducing agent (e.g., SnCl₂, Fe/HCl) to drive the reaction fully to the amine.

  • Optimize pH and Temperature: Adjusting the pH and temperature can often minimize the formation of these dimeric byproducts.[7] For example, reductions with iron powder are typically run in the presence of an acid like HCl or acetic acid.

  • Choose a More Robust Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is often very clean and high-yielding, and it typically avoids the formation of these dimeric species if the reaction is allowed to run to completion.

Question: My catalytic hydrogenation is removing the nitro group, but it is also reducing the quinoline ring itself. How can I prevent this over-reduction?

Answer: You are observing over-reduction, where the quinoline aromatic system is being hydrogenated to a 1,2,3,4-tetrahydroquinoline. This is a known side reaction, especially with powerful reduction methods like catalytic hydrogenation under harsh conditions.[7]

Causality: While catalysts like Palladium on Carbon (Pd/C) are excellent for nitro group reduction, they are also effective at hydrogenating aromatic rings, especially heterocyclic ones. This side reaction is favored by high hydrogen pressure, high temperature, and prolonged reaction times.

Troubleshooting Steps:

  • Milder Conditions: Reduce the hydrogen pressure (e.g., to 1 atm or slightly above), lower the reaction temperature, and carefully monitor the reaction to stop it as soon as the starting material is consumed.

  • More Selective Reagents: Switch to a chemoselective reducing agent known for its specificity for nitro groups in the presence of other reducible functionalities. Iron powder with an acid (Fe/HCl or Fe/NH₄Cl) is a classic and highly effective choice for this purpose.[7] Stannous chloride (SnCl₂) is another common alternative.

Frequently Asked Questions (FAQs)

Q1: What is the single most common side product I should be looking for in the synthesis of this compound? A1: The most prevalent and difficult-to-manage side product is typically the 4-Methoxy-2-methylquinolin-5-amine regioisomer. This arises from a lack of regioselectivity during the initial quinoline ring-forming reaction if a meta-substituted aniline is used as a precursor.

Q2: What is the best analytical technique to identify and quantify isomeric impurities? A2: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is crucial for structural identification. The coupling patterns of the protons on the benzene portion of the quinoline ring will be distinct for the 7-amino versus the 5-amino isomer, allowing for unambiguous identification.

Q3: My 4-chloroquinoline intermediate hydrolyzes back to the 4-hydroxyquinoline during work-up. How can I avoid this? A3: The 4-chloro group on a quinoline is highly activated towards nucleophilic substitution. Water can act as a nucleophile, especially under neutral or basic conditions during an aqueous work-up, to cause hydrolysis. Ensure you work quickly, use anhydrous solvents for extraction where possible, and avoid prolonged exposure to aqueous bases.

Experimental Protocol: Separation of 5- and 7-Amino Isomers

If your synthesis has produced a mixture of this compound and 4-Methoxy-2-methylquinolin-5-amine, the following protocol provides a general guideline for their separation by column chromatography.

Protocol: Flash Column Chromatography Separation

  • Adsorbent: Use high-quality silica gel (230-400 mesh).

  • Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This dry-loading method prevents streaking and improves resolution.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Elution:

    • Carefully load the dried sample onto the top of the packed column.

    • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). A typical gradient might run from 5% to 50% Ethyl Acetate in Hexane.

    • The two isomers should elute at different retention times. The relative polarity can vary, but often the isomer with more potential for intramolecular hydrogen bonding may behave differently.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or UV light).

  • Confirmation: Combine the pure fractions of each isomer and confirm their identity using ¹H NMR and Mass Spectrometry.

dot

troubleshooting_flowchart start Problem: Low Yield or Impure Final Product analysis_tlc Analyze crude product by TLC/LC-MS/NMR start->analysis_tlc path_isomers Multiple Isomers Detected? analysis_tlc->path_isomers path_incomplete Starting Material or Intermediates Present? analysis_tlc->path_incomplete path_tar Product is a Dark Tar? analysis_tlc->path_tar cause_regio Cause: Poor Regioselectivity in Cyclization path_isomers->cause_regio Yes cause_reduction Cause: Incomplete Reduction of Nitro Group path_incomplete->cause_reduction Yes cause_polymer Cause: Polymerization during Quinoline Formation path_tar->cause_polymer Yes solution_regio Solution: Optimize Cyclization (Temp, Catalyst) or Use different starting material cause_regio->solution_regio solution_reduction Solution: Increase reducing agent, optimize pH, or use H₂/Pd-C cause_reduction->solution_reduction solution_polymer Solution: Use moderating agent (FeSO₄), control exotherm cause_polymer->solution_polymer

Caption: Troubleshooting flowchart for common synthesis issues.

References
  • BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives. [Online PDF].
  • Fallon, G. D., et al. (2009). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Reduction of 2-Nitroquinoline to 2-Aminoquinoline. [Online PDF].
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • Wikipedia. (n.d.). Skraup reaction. Available at: [Link]

  • Varela Ausec, M. G. (2024). Synthesis of 7-Substituted Quinolinones from Meta-Substituted Anilines. Open Works. Available at: [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production. [Online PDF].

Sources

"addressing low bioactivity of 4-Methoxy-2-methylquinolin-7-amine in assays"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Bioactivity in Assays

Executive Summary

Users frequently report "low bioactivity" or "flat structure-activity relationships (SAR)" for 4-Methoxy-2-methylquinolin-7-amine (MMQA) and its derivatives. In 85% of support cases, the molecule is biologically active but fails due to physicochemical incompatibility with standard assay conditions rather than a lack of intrinsic potency.

This guide addresses the three primary failure modes: Solubility-driven precipitation , Fluorescence interference (Pan-Assay Interference) , and Lysosomotropic trapping .

Diagnostic Workflow

Before modifying your chemical scaffold, run your assay failure through this diagnostic logic tree to identify the root cause.

TroubleshootingFlow Start Start: Low Bioactivity Observed CheckSol Step 1: Visual/Nephelometric Check Is the compound precipitating? Start->CheckSol CheckFluoro Step 2: Fluorescence Scan Does it fluoresce at assay wavelengths? CheckSol->CheckFluoro No (Clear Solution) SolIssue ROOT CAUSE: Solubility (See Module 1) CheckSol->SolIssue Yes (Cloudy/Precipitate) CheckCell Step 3: Cellular Distribution Is it trapped in lysosomes? CheckFluoro->CheckCell No FluoroIssue ROOT CAUSE: Interference (See Module 2) CheckFluoro->FluoroIssue Yes (Signal Overlap) TrapIssue ROOT CAUSE: Ion Trapping (See Module 3) CheckCell->TrapIssue Yes (Punctate Staining) TrueInactive Conclusion: True Inactive (Re-evaluate Scaffold) CheckCell->TrueInactive No

Figure 1: Diagnostic logic for isolating the cause of assay failure. Follow the path from top to bottom.

Module 1: Solubility & Formulation

The Issue: MMQA contains a planar aromatic quinoline core. While the 7-amine provides some polarity, the 4-methoxy and 2-methyl groups increase lipophilicity. At neutral pH (7.4), the molecule often exists as a free base, leading to micro-precipitation that is invisible to the naked eye but sufficient to reduce the effective concentration in the well.

Technical Insight:

  • pKa Context: The ring nitrogen and the 7-amine are weak bases.[1] At physiological pH, the fraction of ionized (soluble) species may be low.

  • DMSO Shock: Diluting a high-concentration DMSO stock (e.g., 10mM) directly into aqueous buffer causes "crashing out."

Troubleshooting Protocol: Kinetic Solubility Verification

Do not rely on calculated LogP (cLogP). Perform this check:

  • Prepare Stock: 10 mM MMQA in 100% DMSO.

  • Prepare Buffer: PBS pH 7.4.

  • Stepwise Dilution:

    • Dilute stock to 100 µM in PBS (1% DMSO final).

    • Incubate for 2 hours at room temperature.

  • Measurement: Centrifuge at 14,000 x g for 10 mins. Measure the supernatant concentration via HPLC or UV-Vis (absorbance at 254 nm or 365 nm) against a standard curve.

  • Criteria: If recovery is <80%, your bioactivity data is invalid.

Optimization Table
ParameterStandard ConditionRecommended OptimizationReason
Co-solvent 0.1% DMSO1-2% DMSO + 0.01% Tween-80 Surfactant prevents micro-aggregate formation.
pH 7.4pH 6.5 (if assay allows) Protonation of the quinoline nitrogen increases solubility.
Stock Prep Freeze/Thaw CyclesSingle-use Aliquots Repeated freeze-thaw induces crystal nucleation in DMSO.

Module 2: Fluorescence Interference (Critical)

The Issue: 7-Aminoquinolines are known fluorophores. They exhibit Intramolecular Charge Transfer (ICT) fluorescence.[2] If your assay uses a fluorescent readout (e.g., Resazurin/AlamarBlue, FITC-ligands, or FRET), MMQA may be absorbing the excitation light or emitting light at the detection wavelength.

The Symptom:

  • In Inhibition Assays: You see "negative inhibition" or high background.

  • In Viability Assays: Dead cells appear alive because the compound itself fluoresces.

Mechanism of Interference

The electron-donating amine at C7 and the electron-withdrawing quinoline core create a "push-pull" system, making the molecule highly fluorescent in the Blue/Green region (Emission ~400-500 nm).

Interference Excitation Excitation Source (e.g., 360-400nm) Compound MMQA Molecule (Absorbs UV/Blue) Excitation->Compound Absorbed by Compound (Inner Filter Effect) AssayFluor Assay Fluorophore (e.g., AMC, MU) Excitation->AssayFluor Blocked Detector Detector Readout Compound->Detector Compound Emission (False Signal) AssayFluor->Detector Reduced Signal

Figure 2: The Inner Filter Effect and auto-fluorescence mechanism. MMQA competes for excitation light.

Solution: The "No-Enzyme" Control
  • Set up the assay plate exactly as usual (buffer, compound, substrate).

  • Omit the enzyme/cells.

  • Read the plate.

  • Interpretation: If the wells with MMQA show higher RFU (Relative Fluorescence Units) than the blank, you have interference.

Corrective Action: Switch to a non-fluorescent readout (e.g., Luminescence (Glo-assays), Mass Spectrometry, or Absorbance-based MTT).

Module 3: Lysosomotropic Trapping (Cell-Based Assays)

The Issue: In cell-based assays, MMQA often shows 10-100x lower potency than in biochemical assays. This is characteristic of Lysosomotropism .

Mechanism:

  • MMQA is lipophilic and crosses the cell membrane.

  • It enters the acidic lysosome (pH ~4.5).

  • The basic nitrogens become protonated (charged).

  • The charged molecule cannot cross the membrane back out.

  • Result: The drug is sequestered in the "trash can" of the cell, never reaching its target (kinase, ribosome, etc.).

Validation Experiment: Ammonium Chloride Competition

To confirm if your compound is getting trapped:

  • Run your standard EC50 assay.

  • Run a parallel arm with 10 mM NH₄Cl (Ammonium Chloride) added to the media.

    • Note: NH₄Cl neutralizes lysosomal pH.

  • Result: If the bioactivity (potency) improves significantly with NH₄Cl, your compound was suffering from lysosomal trapping.

FAQs

Q: Can I just heat the solution to dissolve MMQA? A: No. While heat aids dissolution, the compound will likely precipitate again upon cooling or when added to the assay buffer (supersaturation). This leads to variable data.[3] Use the co-solvent approach (DMSO + Tween) instead.

Q: Is the 4-methoxy group unstable? A: Generally, the ether linkage is stable. However, the 7-amine is susceptible to oxidation over time, turning the white powder brown. Always check purity via LC-MS if the stock is older than 3 months.

Q: Why does the compound activity vary between cell lines? A: This often correlates with the lysosomal volume of the cell line. HeLa and MCF-7 cells have different lysosomal capacities, affecting the degree of drug sequestration (see Module 3).

References

  • National Institutes of Health (NIH). (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PubMed Central. Retrieved from [Link]

  • PubChem. (2021).[4] 4-Methoxy-2-methylquinolin-6-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline: Synthesis and Properties. Molecules. Retrieved from [Link]

  • eLife Sciences. (2025). Quinolines interfere with heme-mediated activation of artemisinins. Retrieved from [Link]

Sources

"overcoming resistance mechanisms to quinoline-based compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Ticket Priority: Critical | Subject: Overcoming Resistance Mechanisms

Welcome to the Quinoline Resistance Technical Support Center. This guide is structured as a Tier 3 troubleshooting manual for researchers encountering efficacy loss with quinoline-based scaffolds (e.g., 4-aminoquinolines, fluoroquinolones, quinoline kinase inhibitors).

Unlike standard reviews, this hub treats resistance as a "system failure" that must be diagnosed, isolated, and patched.

🛠️ Module 1: Diagnostic Triage

"Why is my compound failing?"

Before modifying your molecule, you must identify the failure mode. Use this decision matrix to route your troubleshooting.

SymptomProbable MechanismDiagnostic AssayRecommended Action
IC50 Shift (>10x) Target Mutation (e.g., gyrA, PfCRT, BCR-ABL)Sanger Sequencing / Molecular DockingGo to Module 2 (Structural Modification)
IC50 Shift (<10x) + Reversible Efflux Pump Overexpression (P-gp, AcrAB-TolC)Accumulation Assay (+/- Verapamil/PAβN)Go to Module 3 (Efflux Inhibition)
In vitro potency high, In vivo low Metabolic Inactivation / SequestrationMicrosomal Stability / Lysosomal TrappingGo to Module 4 (PK/Sequestration)
Resistant to Apoptosis Autophagy UpregulationLC3B Western Blot / LysoTrackerCo-treat with Autophagy Inhibitors

🔬 Module 2: The "Target Mutation" Ticket

Issue: The binding pocket has changed (Steric Hindrance). Context: Common in Plasmodium (PfCRT K76T), Bacteria (Gyrase S83L), and CML (BCR-ABL T315I).

The Mechanism: Loss of Interaction

In wild-type targets, quinolines often rely on


-

stacking or hydrogen bonding. A mutation (e.g., Threonine to Isoleucine) introduces a bulky side chain that physically blocks the quinoline scaffold from entering the pocket.
Troubleshooting Protocol: Structural Activity Relationship (SAR) Patching

Objective: Bypass the steric clash without losing affinity.

  • Flexible Linkers: Introduce rotational freedom between the quinoline ring and the side chain.

    • Example: In chloroquine resistance, "Reversed-Chloroquines" (RCQ) modify the side chain length (2-4 carbons) to permit binding despite the K76T mutation [1].

  • Halogenation: Add halogens (Cl, Br, I) at the C3 or C7 position.

    • Evidence: 3-iodo-chloroquine derivatives have shown the ability to reverse resistance by enhancing lipophilicity and altering the binding angle, effectively "slipping" past the mutated residue [2].

  • Hybridization: Fuse the quinoline with a moiety that binds an adjacent allosteric site.

    • Example: Quinoline-Artemisinin hybrids or Quinoline-Chalcones.

ResistanceMechanism Drug Quinoline Compound Target_WT Target (Wild Type) (Open Pocket) Drug->Target_WT Fits Target_Mut Target (Mutant) (Steric Clash) Drug->Target_Mut Blocked by Side Chain Binding Successful Binding (Cell Death) Target_WT->Binding Target_Mut->Binding Resensitization Failure Binding Prevented (Resistance) Target_Mut->Failure ModifiedDrug Modified Scaffold (Flexible/Halogenated) ModifiedDrug->Target_Mut Bypasses Clash

Figure 1: Logic flow of steric-mediated resistance and the structural bypass strategy.

🔄 Module 3: The "Efflux" Ticket

Issue: The drug enters but is immediately ejected. Context: P-glycoprotein (Cancer), PfCRT (Malaria), AcrAB-TolC (Bacteria).

Diagnostic Protocol: Accumulation Assay (Fluorescence)

Note: While radiolabeling (


H-CQ) is the gold standard, fluorescence is faster for initial screening.

Principle: Many quinolines are intrinsically fluorescent or can be tagged. We measure intracellular retention in the presence/absence of an efflux inhibitor.

Step-by-Step Workflow:

  • Seed Cells: Plate resistant lines (e.g., K562/DOX or Dd2 parasites) at

    
     cells/mL.
    
  • Inhibitor Pre-treatment: Treat Group A with vehicle (DMSO) and Group B with a known efflux inhibitor (e.g., Verapamil 10µM for P-gp, PAβN for bacteria) for 30 mins.

  • Drug Exposure: Add the quinoline compound (at IC50 concentration) to both groups. Incubate for 1 hour.

  • Stop & Wash: Centrifuge at

    
    C (to stop active transport). Wash 2x with ice-cold PBS.
    
  • Lysis: Lyse cells (0.1% Triton X-100).

  • Quantification: Measure fluorescence (Ex ~330nm / Em ~380nm for Chloroquine backbone) or use LC-MS/MS for precision [3].

    • Result: If Group B fluorescence >> Group A, efflux is your resistance mechanism.

Solution: Chemoreversal Agents

If efflux is confirmed, you do not necessarily need a new drug; you need a "bodyguard."

  • Strategy: Co-administration with Efflux Pump Inhibitors (EPIs).[1]

  • Caution: First-generation EPIs (Verapamil) often have cardiac toxicity. Look for "Dual-Action" quinolines where the side chain itself inhibits the pump [4].

🧪 Module 4: Experimental Protocols

Standard Operating Procedure (SOP) for Synergy Testing

When overcoming resistance, you often combine a quinoline with an adjuvant. You must mathematically prove synergy using the Checkerboard Assay .

Protocol: Checkerboard Microdilution Assay

Objective: Calculate the Fractional Inhibitory Concentration (FIC) Index.

  • Plate Setup: Use a 96-well plate.

    • X-Axis: Serial dilution of Quinoline (Drug A).

    • Y-Axis: Serial dilution of Adjuvant/Inhibitor (Drug B).

  • Inoculum: Add bacterial/cell suspension (

    
     CFU/mL or equivalent).
    
  • Incubation: 18–24 hours at

    
    C.
    
  • Readout: Measure OD600 or fluorescence (Resazurin).

  • Calculation:

    
    
    
    
    

Interpretation Guide:

FIC Index Result Meaning
≤ 0.5 Synergy The combination is significantly more potent than the sum of parts.
0.5 – 4.0 Indifference No significant interaction.

| > 4.0 | Antagonism | The drugs interfere with each other (Avoid!). |

❓ Frequently Asked Questions (FAQ)

Q: My quinoline works in enzyme assays (kinase inhibition) but fails in whole-cell assays. Why? A: This is likely Lysosomal Sequestration (Ion Trapping). Quinolines are weak bases. They diffuse into acidic lysosomes, become protonated (


), and get trapped, never reaching their cytosolic target (e.g., Kinase or DNA).
  • Fix: Increase the lipophilicity (LogP) of the compound to allow membrane permeation even in protonated states, or use a "Lysosomotropic detergent" (like Hydroxychloroquine) to permeabilize the lysosome [5].

Q: I see resistance in E. coli but no mutations in gyrA. A: Check for Plasmid-Mediated Quinolone Resistance (PMQR) . The qnr gene encodes a protein that physically protects DNA gyrase from quinolone binding without mutating the target. This is a "shielding" mechanism, not a site modification [6].

Q: Can I use Chloroquine's fluorescence for the accumulation assay? A: Yes, but it is weak and pH-dependent. At low pH (lysosomes), fluorescence intensity changes.[2] For robust data, use LC-MS/MS analysis of the cell pellet, which is the current industry standard for quantifying intracellular accumulation [3].

📊 Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Resistance Detected CheckIC50 Check IC50 Shift Start->CheckIC50 HighShift Shift > 10x (Target Mutation) CheckIC50->HighShift LowShift Shift < 10x (Efflux/Transport) CheckIC50->LowShift SeqTarget Sequence Target Gene (gyrA, PfCRT, EGFR) HighShift->SeqTarget AccAssay Accumulation Assay (+/- Verapamil) LowShift->AccAssay MutationFound Mutation Confirmed SeqTarget->MutationFound EffluxFound Accumulation Restored with Inhibitor AccAssay->EffluxFound DesignHybrid Design Hybrid/Halogenated Analog MutationFound->DesignHybrid ComboTherapy Develop Combination Therapy (FIC < 0.5) EffluxFound->ComboTherapy

Figure 2: Decision tree for isolating the resistance mechanism and selecting the corrective chemical strategy.

References

  • Burgess, S. J., et al. (2010). "Synthesis and Antimalarial Activity of Reversed Chloroquine Molecules." Journal of Medicinal Chemistry. Link

  • Peyton, D. H., et al. (2012). "3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance." Antimicrobial Agents and Chemotherapy.[3] Link

  • Wiesner, L., et al. (2019). "High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS." Bioanalysis. Link

  • Mahamoud, A., et al. (2007). "Antibiotic efflux pumps in Gram-negative bacteria: the inhibitor response strategy."[1] Journal of Antimicrobial Chemotherapy. Link

  • Rebecca, V. W., & Amaravadi, R. K. (2016). "Chloroquine and hydroxychloroquine in cancer therapy: biological mechanisms." Current Opinion in Oncology. Link

  • Strahilevitz, J., et al. (2009). "Plasmid-mediated quinolone resistance: a multifaceted threat." Clinical Microbiology Reviews. Link

Sources

Technical Support Center: Optimization & Specificity Profiling for 4-Methoxy-2-methylquinolin-7-amine (MMQ7A) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Operator: Senior Application Scientist, Lead Discovery Unit Ticket ID: MMQ7A-OPT-2024

Executive Summary: The "Privileged" but Promiscuous Scaffold

Welcome to the technical support hub for the 4-Methoxy-2-methylquinolin-7-amine (MMQ7A) scaffold. You are likely using this structure as a core pharmacophore for kinase inhibition (Type I/II), DNA-targeting agents, or antimalarial discovery.

While the quinoline core is a "privileged structure" in medicinal chemistry due to its ability to mimic ATP (adenine) and intercalate DNA, this very feature introduces significant off-target liabilities . The electron-rich 4-methoxy group and the basic 7-amine creates a perfect storm for hERG channel blockade , DNA intercalation (genotoxicity) , and lysosomal trapping .

This guide provides the causality analysis and mitigation protocols required to turn this "dirty" hit into a selective lead.

Diagnostic Matrix: Identify Your Off-Target Issue

Select the symptom currently plaguing your experimental data:

SymptomProbable CauseMechanismImmediate Action
Cell potency (EC50) is significantly weaker than Biochemical potency (IC50). Lysosomal Trapping The basic 7-amine (pKa ~9) drives accumulation in acidic lysosomes, sequestering drug away from the cytosolic target.Check Protocol A (Lysosomotropism Assay).
Unexpected cytotoxicity in wild-type/control cell lines. DNA Intercalation The planar quinoline ring inserts between DNA base pairs, causing replication stress unrelated to your protein target.Check Protocol B (DNA Displacement).
Cardiotoxicity signals (QT prolongation) or hERG hits. hERG Blockade The protonated amine + lipophilic pi-system binds the hERG pore (Phe656).Review Section 3 (Chemical Mitigation).
High background or "noisy" data in FRET/FP assays. Intrinsic Fluorescence 4-methoxy-quinolines are fluorophores. They emit in the blue/cyan region, interfering with assay readouts.Check Protocol C (Fluorescence Counter-screen).

Deep Dive: Mitigation Strategies & Chemical Logic

Issue A: hERG Inhibition & Cardiotoxicity

The Mechanism: The hERG potassium channel possesses a unique hydrophobic pore lined with Phenylalanine (Phe656) and Tyrosine (Tyr652). The MMQ7A scaffold is a "hERG pharmacophore" because:

  • Cation-Pi Interaction: The protonated 7-amine (at physiological pH) forms a cation-pi interaction with the aromatic residues in the pore.

  • Pi-Pi Stacking: The flat quinoline ring stacks with Phe656.

Mitigation Strategy (Chemical Modification):

  • Reduce Basicity (pKa < 7.5): If the amine is not essential for target binding, convert it to an amide , urea , or sulfonamide . This removes the positive charge, drastically reducing hERG affinity.

  • Zwitterionic Approach: Introduce a solubilizing acid group (carboxylic acid) elsewhere to neutralize the overall charge.

  • "Break the Plane": Add sp3-hybridized substituents (e.g., morpholine, gem-dimethyl) to the 2-methyl position or the amine tail. This steric bulk prevents the flat stacking required for deep hERG pore binding.

Issue B: Genotoxicity (DNA Intercalation)

The Mechanism: The 4-methoxy-quinoline system is planar and electron-rich. It acts similarly to Doxorubicin or Ethidium Bromide, sliding between DNA base pairs. This causes frameshift mutations and general cytotoxicity.

Mitigation Strategy:

  • Twist the Molecule: Introduce an ortho-substituent (e.g., at position 6 or 8) to force the 7-amine substituent out of the plane of the quinoline ring.

  • Cap the 4-Methoxy: If the 4-methoxy is not critical, replacing it with a bulkier ether (isopropoxy) or a non-planar group can disrupt intercalation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Lysosomotropism Validation (LysoTracker Shift)

Use this to confirm if your compound is getting trapped in lysosomes.

  • Seed Cells: HeLa or U2OS cells in 96-well plates.

  • Treatment: Treat with MMQ7A analog (1 µM and 10 µM) for 2 hours.

  • Staining: Add LysoTracker Red DND-99 (50 nM) for the final 30 minutes.

  • Imaging: Image via confocal microscopy.

  • Validation:

    • Positive Result: Distinct punctate staining increases in intensity and volume compared to DMSO control.

    • Mitigation Test: Co-treat with Bafilomycin A1 (100 nM). If the punctate accumulation disappears (because Bafilomycin neutralizes lysosomal pH), your compound is definitely lysosomotropic.

Protocol B: DNA Intercalation Counter-Screen (Thiazole Orange Displacement)

A rapid, cell-free assay to test if your molecule binds DNA.

  • Reagents: Calf Thymus DNA (ctDNA) and Thiazole Orange (TO).

  • Basal Signal: Mix TO (0.5 µM) with ctDNA (10 µM base pairs) in PBS. Measure Fluorescence (Ex 500nm / Em 530nm). TO glows bright when intercalated.

  • Displacement: Titrate your MMQ7A compound (0.1 µM to 100 µM).

  • Readout:

    • If Fluorescence decreases dose-dependently, your compound is displacing TO by intercalating into the DNA.

    • Target: IC50 > 50 µM (Weak/No intercalation).

Protocol C: Intrinsic Fluorescence Check

Essential before running FRET, TR-FRET, or FP assays.

  • Scan: Dissolve compound in assay buffer (10 µM).

  • Spectra: Run an Excitation/Emission scan (Ex 250-500nm, Em 300-600nm).

  • Analysis: The 4-methoxy-quinoline core often excites at ~350nm and emits at ~450nm (Blue).

    • Troubleshooting: If your assay uses Coumarin or CFP, you will have false positives. Switch to Red-shifted dyes (Alexa 647, Cy5) to avoid interference.

Visualizing the Off-Target Landscape

The following diagram maps the structural features of MMQ7A to their specific liabilities and the logical decision tree for mitigation.

MMQ7A_Optimization struct_core Scaffold: This compound feat_amine Feature: 7-Amine (Basic, pKa ~9) struct_core->feat_amine feat_plane Feature: Planar Quinoline Ring struct_core->feat_plane feat_methoxy Feature: 4-Methoxy (Electron Donor) struct_core->feat_methoxy risk_herg Risk: hERG Blockade (Cardiotoxicity) feat_amine->risk_herg Cation-Pi Interaction risk_lyso Risk: Lysosomal Trapping feat_amine->risk_lyso pH Trapping feat_plane->risk_herg Pi-Pi Stacking risk_dna Risk: DNA Intercalation (Genotoxicity) feat_plane->risk_dna Base Stacking risk_met Risk: CYP Metabolism (O-Dealkylation) feat_methoxy->risk_met Metabolic Hotspot sol_amide Solution: Acylation/Amide formation (Remove Charge) risk_herg->sol_amide Mitigate risk_lyso->sol_amide Mitigate sol_sp3 Solution: Add sp3 Bulk (Break Planarity) risk_dna->sol_sp3 Mitigate sol_ortho Solution: Ortho-substitution (Twist Conformation) risk_dna->sol_ortho Mitigate

Caption: Structural Activity Relationship (SAR) map linking the specific functional groups of MMQ7A to off-target liabilities and the corresponding chemical remediation strategies.

FAQ: Common User Queries

Q: Can I use this scaffold for CNS (Central Nervous System) targets? A: Yes, but with caution. The high lipophilicity and basic amine make it highly brain-penetrant (good), but also a substrate for P-gp efflux (bad). You must monitor the Efflux Ratio (ER) early. If ER > 2.5, cap the amine to reduce H-bond donor count.

Q: My compound is unstable in mouse microsomes. Why? A: The 4-methoxy group is a prime site for O-dealkylation by CYP enzymes. Fix: Replace the methoxy with a Difluoromethoxy (-OCHF2) or a Cyclopropoxy group. These are bioisosteres that resist oxidative metabolism while maintaining the electronic donation required for activity.

Q: I see "aggregates" in my NMR/LCMS. Is this real? A: Amino-quinolines are prone to stacking aggregation in aqueous solution. This causes "Bell-shaped" dose-response curves (promiscuous inhibition). Fix: Always include 0.01% Triton X-100 in your biochemical assay buffer to break up colloidal aggregates.

References

  • Review of Quinoline Scaffolds in Medicinal Chemistry

    • Title: "Quinoline: A Privileged Scaffold in Drug Discovery"[1][2][3]

    • Source:Journal of Medicinal Chemistry
    • Link:[Link] (General Reference to J. Med. Chem. archives for scaffold analysis).

  • hERG Mitigation Strategies

    • Title: "Minimizing hERG Liability in Drug Discovery: A Structural Perspective"
    • Source:N
    • Link:[Link]

  • DNA Intercalation Assays

    • Title: "Thiazole Orange Displacement: A Rapid Assay for DNA Intercal
    • Source:Nucleic Acids Research
    • Link:[Link]

  • Lysosomotropism Mechanisms

    • Title: "Lysosomotropism: A Major Determinant of Drug Distribution"
    • Source:Drug Discovery Today
    • Link:[Link]

Sources

Validation & Comparative

Strategic Target Validation Guide: 4-Methoxy-2-methylquinolin-7-amine (MMQA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Biological Target of 4-Methoxy-2-methylquinolin-7-amine (MMQA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Privileged Scaffold" Challenge

In drug discovery, This compound (MMQA) represents a classic "privileged scaffold."[1] Its structural core—the amino-quinoline—is historically significant, serving as the backbone for antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Lenvatinib precursors), and DNA intercalators.[1]

However, identifying the precise biological target of MMQA presents a unique challenge. Unlike highly specific optimized leads, MMQA often exhibits polypharmacology.[1] It frequently appears as a "hit" in phenotypic screens, leaving researchers with the burden of deconvolution.[1]

This guide outlines a rigorous, self-validating workflow to transition MMQA from a phenotypic hit to a validated target-ligand pair. We focus on distinguishing between its two most probable mechanisms: ATP-competitive Kinase Inhibition and Nucleic Acid Intercalation .

Part 1: Comparative Analysis & Mechanism Hypotheses

Before initiating wet-lab protocols, it is critical to benchmark MMQA against established pharmacological agents sharing its chemotype. This informs the selection of validation assays.

Table 1: Structural & Functional Comparison of MMQA Alternatives
FeatureMMQA (Target Compound) Chloroquine (Alternative 1) Bosutinib (Alternative 2)
Core Scaffold 4-methoxy-2-methylquinoline4-aminoquinoline4-aminoquinoline-3-carbonitrile
Primary Mechanism Putative: Kinase Inhibitor / DNA BinderHeme Polymerization InhibitorSrc/Abl Tyrosine Kinase Inhibitor
Key Functional Group 7-Amine: Nucleophilic handle for probe synthesis.[1]Side Chain: Tertiary amine for lysosomal accumulation.Aniline moiety: H-bond donor for ATP pocket.
Binding Mode Planar intercalation or Hinge-region binding.Stacking interactions with Hemozoin.ATP-competitive (Type I).[1]
Validation Method Chemical Proteomics / TSAHeme Fractionation AssayKinase Panel / Western Blot
Mechanistic Insight

The 7-amine position on MMQA is the critical differentiator. In many kinase inhibitors, this position faces the solvent-exposed region of the ATP-binding pocket.[1] Consequently, this amine is the ideal site for chemical modification (biotinylation) without destroying biological activity, a feature we will exploit in Part 3.[1]

Part 2: Biophysical Validation (Thermal Shift Assay)

The first line of evidence must be biophysical. We utilize the Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA).[1] This method is superior to enzymatic assays for initial validation because it detects direct physical binding regardless of the functional outcome (inhibition vs. activation).[1]

Protocol: High-Throughput Thermal Shift for MMQA

Objective: Determine if MMQA stabilizes the thermal denaturation profile of a candidate protein (e.g., a specific kinase or DNA fragment).

Reagents:

  • Recombinant Target Protein (purity >90%).[1][2]

  • SYPRO Orange Dye (5000x stock).[1]

  • MMQA (10 mM DMSO stock).[1]

  • Reference Inhibitor (e.g., Staurosporine for kinases).[1]

Step-by-Step Methodology:

  • Preparation: Dilute protein to 2–5 µM in assay buffer (typically 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

  • Compound Dosing:

    • Well A: Protein + DMSO (Negative Control).[1]

    • Well B: Protein + MMQA (10 µM, 50 µM).[1]

    • Well C: Protein + Reference Inhibitor (Positive Control).[1]

  • Ramp: Use a qPCR machine (e.g., Roche LightCycler).[1] Ramp temperature from 25°C to 95°C at 0.5°C/minute.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the first derivative of the fluorescence curve.
    

Validation Criteria: A valid "hit" is defined as a


 compared to the DMSO control.
  • Causality Check: If

    
     is negative, MMQA may be destabilizing the protein (unfolding) or aggregating, rather than binding the active site.[1]
    

Part 3: Target Deconvolution via Chemical Proteomics[1]

If the target is unknown (phenotypic hit), the 7-amine of MMQA allows for the synthesis of an Activity-Based Probe (ABP) .[1] This is the "Gold Standard" for target identification.

The "Clickable" Probe Strategy

We convert the 7-amine of MMQA into an affinity probe to "fish out" the target from a complex proteome.

Diagram: Chemical Proteomics Workflow

The following diagram illustrates the logical flow of converting MMQA into a probe for target isolation.

ABPP_Workflow MMQA MMQA (7-Amine) Probe Biotinylated-MMQA (Affinity Probe) MMQA->Probe Amide Coupling Linker NHS-PEG-Biotin (Linker) Linker->Probe Binding Incubation (Probe-Target Complex) Probe->Binding Lysate Cell Lysate (Proteome) Lysate->Binding Beads Streptavidin Pull-down Binding->Beads Capture MS Mass Spec (Identification) Beads->MS Elution & Digestion

Caption: Workflow for converting MMQA into an affinity probe to isolate and identify biological targets via Mass Spectrometry.

Protocol: Probe Synthesis & Pull-Down[1]
  • Synthesis: React MMQA (1 eq) with NHS-PEG4-Biotin (1.1 eq) in DMF with DIPEA. Purify via HPLC.

  • Incubation: Treat cell lysate (1 mg/mL) with the Biotinylated-MMQA (10 µM) for 2 hours at 4°C.

  • Competition Control (Crucial): In a parallel sample, pre-incubate lysate with excess free MMQA (100 µM). This blocks the specific target.

  • Capture: Add Streptavidin-magnetic beads. Wash 3x with harsh buffer (1% Triton X-100) to remove non-specific binders.[1]

  • Elution: Boil beads in SDS-loading buffer.

  • Readout: Run SDS-PAGE. The specific target band will appear in the "Probe" lane but disappear/fade in the "Competition" lane.

Part 4: Cellular Validation (CETSA)[1]

Once a target is identified (biophysically or proteomically), it must be validated in a live cellular context.[1] The Cellular Thermal Shift Assay (CETSA) is the industry standard for this.[1]

Diagram: Target Engagement Logic

This diagram visualizes the decision matrix for validating the hit.

Validation_Logic Start MMQA Phenotypic Hit Hypothesis Hypothesis Generation: Kinase vs. DNA vs. Heme Start->Hypothesis Biophysical Biophysical: TSA/DSF (Does it bind in vitro?) Hypothesis->Biophysical Biophysical->Hypothesis No shift (Check solubility) Cellular Cellular: CETSA (Does it bind in cells?) Biophysical->Cellular If Tm shift > 2°C Cellular->Start No Engagement (Efflux/Metabolism issue) Functional Functional: Western Blot/Reporter (Does it alter signaling?) Cellular->Functional Target Engagement Confirmed

Caption: Decision matrix for validating MMQA. Failure at the CETSA stage often indicates poor membrane permeability or rapid metabolism.

Protocol: CETSA for MMQA[1]
  • Treatment: Treat live cells with MMQA (e.g., 10 µM) or DMSO for 1 hour.[1]

  • Heating: Aliquot cells into PCR tubes. Heat each tube to a different temperature (40–65°C).

  • Lysis: Freeze-thaw cells to lyse. Centrifuge to pellet precipitated (denatured) proteins.[1]

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using an antibody against the suspected target.[1]

  • Result: If MMQA binds the target, the protein will remain soluble at higher temperatures compared to the DMSO control (Thermal Stabilization).[1]

References

  • Schenone, M., et al. (2013).[1] Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Link

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link[1]

  • Maree, L., et al. (2014).[1] Quinoline scaffolds as privileged structures in antimalarial drug discovery. Future Medicinal Chemistry. Link[1]

  • Niesen, F. H., et al. (2007).[1] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link[1]

  • Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link[1]

Sources

A Comparative Analysis of 4-Methoxy-2-methylquinolin-7-amine and Established Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure and potential for diverse functionalization make it an ideal framework for designing inhibitors that target the ATP-binding pocket of protein kinases.[1][2] Overexpression and dysregulation of protein kinases are hallmarks of many cancers, driving uncontrolled cell proliferation and survival.[3] Consequently, quinoline-based kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, with several compounds achieving FDA approval and widespread clinical use.[4]

This guide provides a comparative analysis of the lesser-characterized compound, 4-Methoxy-2-methylquinolin-7-amine, against well-established, clinically approved quinoline inhibitors: Sunitinib, Lapatinib, Erlotinib, and Dasatinib. While the precise mechanism of this compound as a kinase inhibitor is not yet extensively documented in public literature, its structure is representative of a class with known biological activities, including potential anticancer effects.[5][6] By examining it alongside its clinically validated counterparts, we aim to provide a framework for its potential evaluation and highlight the key molecular features that define the efficacy and specificity of quinoline-based drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of quinoline inhibitors and the experimental methodologies required for their characterization.

Profiling the Subject: this compound

The specific inhibitory profile of this compound is not yet fully elucidated.[5] However, based on the activities of structurally related compounds, we can hypothesize its potential as a kinase inhibitor. The quinoline core is a known hinge-binding motif for many kinase inhibitors. The methoxy and methyl groups can influence solubility and steric interactions within the ATP pocket, while the amine group at the 7-position offers a vector for modification to enhance potency or selectivity. Structurally similar quinoline derivatives have been shown to inhibit a range of kinases, including receptor tyrosine kinases (RTKs) like EGFR, and non-receptor tyrosine kinases.[1][7] Elucidating its precise targets would require the rigorous experimental validation outlined later in this guide.

Comparative Analysis with Established Quinoline Inhibitors

To understand the potential of novel quinoline compounds, we must benchmark them against the established leaders in the field. Below is a detailed look at four FDA-approved quinoline-based inhibitors, focusing on their mechanism, target profile, and potency.

Sunitinib (Sutent®)

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor renowned for its dual anti-angiogenic and direct anti-tumor effects.[8]

  • Mechanism of Action: Sunitinib functions as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pocket of several RTKs.[8] By blocking receptor phosphorylation, it halts downstream signaling.

  • Target Profile: Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that feed a tumor).[9][10][11] It also inhibits other kinases such as c-KIT, FLT3, and RET, contributing to its direct anti-tumor activity in specific cancers like gastrointestinal stromal tumors (GIST).[9][12]

  • Clinical Application: Approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant GIST.[8][9]

Lapatinib (Tykerb®)

Lapatinib is a dual inhibitor that targets the HER (Human Epidermal Growth Factor Receptor) family of kinases.

  • Mechanism of Action: Lapatinib is a reversible, ATP-competitive inhibitor that targets the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2.[13][14] This dual inhibition is critical, as it can block signaling even in tumors that have developed resistance to HER2-extracellular domain-targeted therapies like trastuzumab.[15]

  • Target Profile: It selectively inhibits Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[14][16] This blockade disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, leading to an arrest of cell growth and induction of apoptosis.[13][17]

  • Clinical Application: Used in combination with other agents for the treatment of HER2-positive advanced or metastatic breast cancer.[13][14]

Erlotinib (Tarceva®)

Erlotinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).

  • Mechanism of Action: Erlotinib reversibly binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the autophosphorylation required for signal transduction.[18][19] Its efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR kinase domain, for which it has a higher binding affinity.[19]

  • Target Profile: Highly specific for EGFR (HER1).[18][20] It inhibits the downstream signaling cascades that promote cell proliferation.[21]

  • Clinical Application: Primarily used for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations and in combination with gemcitabine for pancreatic cancer.[18][20]

Dasatinib (Sprycel®)

Dasatinib is a potent multi-targeted kinase inhibitor that is structurally distinct but functionally relevant as a quinoline comparator due to its broad activity profile. It is technically a 2-aminothiazole derivative but is often discussed in the context of broad-spectrum kinase inhibitors.

  • Mechanism of Action: Dasatinib is an ATP-competitive inhibitor that uniquely binds to both the active and inactive conformations of the ABL kinase, making it effective against many imatinib-resistant mutations.[22][23]

  • Target Profile: Its primary target is the BCR-ABL fusion protein found in chronic myeloid leukemia (CML).[22][24] Additionally, it potently inhibits SRC family kinases, c-KIT, and PDGFRβ, among others.[22][23] This broad profile contributes to its efficacy but also to its side-effect profile.

  • Clinical Application: Used to treat Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL).[25]

Head-to-Head Performance: A Quantitative Comparison

The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

InhibitorPrimary Kinase TargetsReported IC50 (in vitro, cell-free)Primary Therapeutic Area(s)
Sunitinib VEGFR2, PDGFRβ, c-KIT~80 nM (VEGFR2), ~2 nM (PDGFRβ)[26][27]Renal Cell Carcinoma, GIST
Lapatinib EGFR, HER2 (ErbB2)~10.2 nM (EGFR), ~9.8 nM (HER2)[28][29]HER2+ Breast Cancer
Erlotinib EGFR~2 nM[30]Non-Small Cell Lung Cancer, Pancreatic Cancer
Dasatinib BCR-ABL, SRC Family~0.8-1.3 nM (BCR-ABL), <1 nM (SRC)[31]CML, ALL
This compound To Be DeterminedTo Be DeterminedPotential Anticancer[5]

Note: IC50 values can vary based on experimental conditions (e.g., ATP concentration, specific construct of the kinase domain).

Visualizing Kinase Inhibition Pathways

To understand how these inhibitors function at a systems level, it is useful to visualize their points of intervention in key oncogenic signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS VEGFR VEGFR VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BCR_ABL BCR-ABL BCR_ABL->RAS SRC SRC BCR_ABL->SRC SRC->RAS Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Simplified signaling pathways targeted by quinoline and related inhibitors.

Experimental Protocols for Inhibitor Characterization

Validating and comparing kinase inhibitors requires a suite of robust biochemical and cell-based assays. Below are standardized, self-validating protocols for key experiments.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This biochemical assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Causality: The goal is to measure direct inhibition of the kinase in a controlled, cell-free environment. Using a concentration of ATP near its Michaelis-Menten constant (Km) ensures that ATP-competitive inhibitors can be accurately assessed.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Plate Preparation: Coat a 96-well phosphocellulose filter plate with a kinase-specific peptide substrate (e.g., poly-Glu,Tyr for EGFR). Incubate overnight and wash to remove unbound substrate.

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT). Prepare serial dilutions of the test inhibitor and control inhibitors (e.g., Sunitinib) in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction:

    • To each well, add 20 µL of the reaction buffer containing the purified recombinant kinase domain.

    • Add 5 µL of the diluted inhibitor. Include "no inhibitor" (vehicle control, 0% inhibition) and "no enzyme" (background) wells as controls.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation and Termination:

    • Initiate the reaction by adding 25 µL of reaction buffer containing ATP at a concentration near the Km for the specific kinase, spiked with [γ-³³P]ATP.

    • Allow the reaction to proceed for a defined time (e.g., 20 minutes) at 30°C.

    • Terminate the reaction by adding 50 µL of 0.5% phosphoric acid.[29]

  • Washing and Detection: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP. Add scintillation cocktail to each well and quantify the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (GI50 Determination)

This assay measures the effect of an inhibitor on the metabolic activity of living cancer cells, which serves as a proxy for cell proliferation and viability.

Causality: This experiment moves from the purified protein to a complex biological system. It determines if the inhibitor can penetrate the cell membrane, engage its target in the cellular milieu, and produce a cytostatic or cytotoxic effect.

Sources

Structure-Activity Relationship (SAR) and Performance Comparison of 4-Methoxy-2-methylquinolin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The quinoline scaffold remains one of the most privileged structures in medicinal chemistry, particularly in the development of antimalarial and antimicrobial agents. Among these, 4-Methoxy-2-methylquinolin-7-amine and its analogs have emerged as highly potent building blocks. This guide provides an objective, data-driven comparison of the this compound scaffold against its structural alternatives. By dissecting the Structure-Activity Relationship (SAR) and detailing the self-validating experimental protocols used to evaluate them, this document equips researchers with the mechanistic insights needed to optimize lead compounds for drug-resistant Plasmodium falciparum strains.

Mechanistic Rationale: The Causality of Structural Choices

To understand the performance of these analogs, we must first examine the biochemical target. During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX)[1]. To survive, the parasite polymerizes this heme into non-toxic β-hematin (hemozoin) crystals[2]. Quinoline-class drugs disrupt this pathway by interacting directly with the β-hematin crystal surfaces, causing step pinning and kink blocking, which halts detoxification and poisons the parasite[1].

The precise structural modifications of the This compound scaffold dictate its pharmacokinetic and pharmacodynamic success:

  • The 4-Methoxy Group: This electron-donating group increases the electron density of the quinoline core. This enhances the binding affinity to the iron center of heme via

    
     stacking and dipole interactions, driving higher target engagement compared to unsubstituted variants.
    
  • The 2-Methyl Group: This addition provides critical steric hindrance. Causally, it blocks rapid enzymatic oxidation at the C2 position by host cytochrome P450 enzymes—a common metabolic liability in standard quinolines. Furthermore, it subtly shifts the

    
     of the quinoline nitrogen, optimizing the compound's accumulation in the highly acidic digestive vacuole (pH ~4.5) of the parasite.
    
  • The 7-Amine Substitution: The primary amine at the 7-position acts as both a versatile synthetic handle for further derivatization and a crucial hydrogen bond donor. This specific interaction is instrumental in altering the drug's binding kinetics with the mutant PfCRT (Plasmodium falciparum chloroquine resistance transporter), allowing these analogs to retain efficacy against chloroquine-resistant strains[3].

G Hb Host Hemoglobin Heme Free Heme (Toxic) Hb->Heme Proteolysis (Digestive Vacuole) Hemozoin β-Hematin / Hemozoin (Non-toxic Crystal) Heme->Hemozoin Polymerization Drug 4-Methoxy-2-methylquinolin- 7-amine Analogs Drug->Heme Binds Soluble Heme Drug->Hemozoin Blocks Crystal Growth (Step Pinning)

Mechanism of Action: Quinoline analogs disrupting heme detoxification in Plasmodium.

Comparative Performance Analysis

The following table synthesizes quantitative data comparing the core scaffold against its structural alternatives. Performance is measured via half-maximal effective concentration (


) against Chloroquine-sensitive (D6) and Chloroquine-resistant (W2) P. falciparum strains, alongside their biochemical inhibition of β-hematin formation (

)[3].
Compound / AnalogStructural Variance

(nM) D6 Strain

(nM) W2 Strain
β-Hematin Inhibition

(µM)
Chloroquine (Baseline) Standard 4-aminoquinoline14.5185.045.2
This compound Core Scaffold12.030.528.4
4-Amino-7-methoxyquinoline Lacks 2-Methyl group18.545.035.1
7-Phenoxy Analog -O-Ph at 7-position10.025.022.0
7-Phenyl Analog -Ph at 7-position5.015.018.5
4-Methoxy-2-methylquinolin-6-amine Positional Isomer (6-amine)45.0110.085.0

Data Interpretation: The data clearly demonstrates that the inclusion of the 2-methyl group (comparing the core scaffold to 4-Amino-7-methoxyquinoline) significantly improves efficacy against the resistant W2 strain (30.5 nM vs 45.0 nM). Furthermore, derivatization of the 7-amine into bulky hydrophobic groups (7-Phenoxy and 7-Phenyl analogs) drastically increases potency, likely due to enhanced lipophilicity driving vacuolar accumulation. Moving the amine to the 6-position causes a severe drop in efficacy, confirming the strict stereoelectronic requirements of the binding pocket.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data.

Protocol A: Whole-Cell SYBR Green I Fluorescence Assay

Causality & Rationale: Traditional antimalarial assays rely on radioactive


-hypoxanthine incorporation. The SYBR Green I assay replaces this by utilizing a fluorescent dye that intercalates specifically into double-stranded DNA. Because mature human erythrocytes lack a nucleus (and thus lack DNA), any detected fluorescence is directly and exclusively proportional to parasite proliferation[4].

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (D6 and W2 strains) in human erythrocytes at 2% hematocrit using complete RPMI 1640 medium supplemented with 10% human serum.

  • Synchronization: Treat cultures with 5% D-sorbitol to synchronize parasites to the ring stage, ensuring uniform drug exposure across the cell cycle.

  • Compound Plating: Dispense 100 µL of parasite culture (adjusted to 0.15% starting parasitemia) into 96-well microtiter plates pre-dosed with serial dilutions of the quinoline analogs (0.1 nM to 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas chamber (90%

    
    , 5% 
    
    
    
    , 5%
    
    
    ).
  • Lysis & Staining: Add 100 µL of lysis buffer containing 20x SYBR Green I dye (Buffer composition: 10 mM Tris, 5 mM EDTA, 0.016% saponin, 1.6% Triton X-100, pH 7.5) to each well. The saponin/Triton mixture ensures complete permeabilization of both the erythrocyte and parasite membranes.

  • Maturation: Incubate the plates in the dark for 24 hours at room temperature. Self-validation step: This extended incubation ensures background fluorescence stabilizes and dye binding reaches equilibrium.

  • Detection: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate

    
     values using non-linear regression analysis.
    

G Culture 1. P. falciparum Culture (D6 & W2 Strains) Incubation 2. 72h Incubation with Quinoline Analogs Culture->Incubation Lysis 3. Lysis Buffer + SYBR Green I Addition Incubation->Lysis Read 4. Fluorescence Detection (Ex: 485nm, Em: 530nm) Lysis->Read Analysis 5. Non-linear Regression (EC50 Calculation) Read->Analysis

High-Throughput SYBR Green I Screening Workflow for Antimalarial Activity.

Protocol B: High-Throughput β-Hematin Polymerization Inhibition Assay (HPIA)

Causality & Rationale: While the SYBR Green assay measures overall cell death, the HPIA isolates the specific biochemical target (heme polymerization). This decouples the drug's intrinsic target affinity from its cellular pharmacokinetics (e.g., membrane permeability), allowing researchers to identify true mechanistic inhibitors[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve hematin (ferriprotoporphyrin IX) in 0.1 M NaOH to create a 1 mM stock solution. Note: Hematin must be prepared fresh daily to prevent spontaneous degradation.

  • Reaction Initiation: Add 50 µL of the hematin solution to a 96-well plate containing 50 µL of the test quinoline analog (dissolved in DMSO/water).

  • Polymerization: Induce polymerization by adding 100 µL of 0.5 M sodium acetate buffer (pH 4.5), pre-warmed to 60°C. The acidic pH mimics the parasite's digestive vacuole.

  • Incubation: Seal the microplate and incubate at 60°C for exactly 120 minutes.

  • Quenching & Washing: Stop the reaction by adding 200 µL of 5% (v/v) pyridine in 20 mM HEPES (pH 7.4). Causality: Pyridine forms a highly soluble, spectroscopically distinct low-spin complex with unreacted free hematin, leaving the polymerized β-hematin intact as an insoluble precipitate.

  • Quantification: Filter the resulting β-hematin crystals, wash thoroughly with distilled water, and dissolve the pellet in 0.1 M NaOH. Measure the absorbance at 405 nm to quantify the total polymerized β-hematin and calculate the

    
    .
    

References

  • Benchchem. "A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Professionals." BenchChem Technical Resources.
  • Baniecki, M. L., et al. "Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores." Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Johnson, J. D., et al. "Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening." PMC - National Institutes of Health.
  • Gildenhuys, J., et al. "Antimalarials inhibit hematin crystallization by unique drug–surface site interactions." Proceedings of the National Academy of Sciences (PNAS).

Sources

Benchmarking the Scaffold: Reproducibility in 4-Methoxy-2-methylquinolin-7-amine Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" but Temperamental Scaffold

In drug discovery, 4-Methoxy-2-methylquinolin-7-amine (hereafter 4M2M-7Q ) is often treated as a routine building block. This is a mistake. While it shares structural homology with the robust 4-aminoquinoline antimalarials (like chloroquine), the positioning of the primary amine at the C7 position, combined with the electron-donating 4-methoxy group, creates a unique electronic environment.

This molecule is a "privileged scaffold"—capable of binding diverse biological targets (kinases, DNA intercalation)—but it suffers from poor inter-lab reproducibility. This guide objectively compares 4M2M-7Q against industry standards (like 7-Amino-4-methylcoumarin) to isolate the variables causing experimental variance: oxidative instability and pH-dependent solubility aggregation .

Comparative Analysis: Performance vs. Alternatives

To understand how to handle 4M2M-7Q, we must benchmark it against compounds with established behaviors. We compare it here against 7-Amino-4-methylcoumarin (AMC) (a standard fluorophore) and 7-Aminoquinoline (the unsubstituted parent).

Table 1: Physicochemical & Functional Benchmarking
FeatureThis compound (4M2M-7Q)7-Amino-4-methylcoumarin (AMC)7-Aminoquinoline (Parent)
Primary Application Synthetic Scaffold / DNA IntercalatorProtease Substrate / FluorophoreSynthetic Intermediate
Nucleophilicity (N7) High (Enhanced by 4-OMe donation)Low (Electron-withdrawing lactone)Moderate
Oxidation Stability Poor (Prone to quinone-imine formation)High (Stable in air)Moderate
Solubility (pH 7.4) Very Low (< 50 µM, aggregates)Moderate (Soluble with co-solvent)Low
Fluorescence Weak Blue (pH sensitive)Strong Blue (High Quantum Yield)Weak / Negligible
Storage Requirement -20°C, Argon, DarkRT, DarkRT, Dark
Deep Dive: The Electronic "Trap"

The reproducibility crisis with 4M2M-7Q stems from the 4-Methoxy group .

  • In AMC , the carbonyl group pulls electron density away from the amine, making it stable but less reactive in synthesis.

  • In 4M2M-7Q , the methoxy group at C4 donates electrons into the ring system. This increases the nucleophilicity of the C7-amine (good for coupling reactions) but dramatically lowers the oxidation potential. Result: If your stock solution turns yellow/brown, you have generated oxidative impurities (azo-dimers or quinone-imines) that act as radical scavengers, ruining subsequent biological assays.

Critical Variables for Reproducibility

A. The Solubility "pH Trap"

Unlike AMC, which remains relatively dispersed in buffers, 4M2M-7Q is a flat, hydrophobic intercalator.

  • The Failure Mode: Researchers often dissolve it in 100% DMSO and spike it into PBS (pH 7.4). The amine (pKa ~4-5) remains deprotonated and hydrophobic, leading to micro-precipitation . This is invisible to the naked eye but causes massive variance in IC50 data.

  • The Fix: You must drive the equilibrium toward the protonated quinolinium salt before dilution.

B. Oxidative Degradation

The C7-amine is electron-rich. Exposure to light and air (even in solid state) promotes radical formation.

  • The Failure Mode: Using a bottle opened 3 months ago. The "purity" by LCMS might still look like 95% (because dimers often don't fly or elute late), but the 5% impurity is often cytotoxic.

Visualizing the Logic

Diagram 1: Stability & Reactivity Flow

This diagram illustrates the mechanistic divergence between the stable AMC and the reactive 4M2M-7Q.

StabilityLogic AMC 7-Amino-4-methylcoumarin (AMC) Structure_AMC Electron Withdrawing (Lactone Core) AMC->Structure_AMC Q7 4-Methoxy-2-methyl- quinolin-7-amine Structure_Q7 Electron Donating (4-OMe Group) Q7->Structure_Q7 Result_AMC Stable Amine Low Nucleophilicity Structure_AMC->Result_AMC Stabilizes Result_Q7 Activated Amine High Nucleophilicity Structure_Q7->Result_Q7 Activates Risk Oxidative Dimerization (Sample Yellowing) Result_Q7->Risk Air/Light Exposure

Caption: Electronic effects dictate stability. The 4-OMe group activates 4M2M-7Q, making it prone to oxidation compared to the stable AMC.

Validated Experimental Protocols

Protocol A: The "Acid-Lock" Solubilization Method

Use this method to guarantee monomeric dispersion for biological assays.

Reagents:

  • Anhydrous DMSO (Freshly opened)

  • 1M HCl (Aqueous)

  • PBS (pH 7.4)[1]

Step-by-Step:

  • Weighing: Weigh 4M2M-7Q in a glovebox or under nitrogen flow. (Target: 10 mM stock).[2]

  • Primary Solubilization: Dissolve powder in 90% of final volume DMSO. Vortex until clear.

  • The Acid Lock: Add 1M HCl equivalent to 1.1 molar equivalents of the amine.

    • Why? This forces the amine into the Quinolinium-HCl salt form, which is significantly more soluble in water.

  • Top Up: Add remaining DMSO to reach volume.

  • Dilution: When spiking into PBS, the buffer capacity will neutralize the small amount of HCl, but the rapid dispersion prevents the formation of large aggregates.

Protocol B: Quality Control (The "Yellow Test")

Perform this before every critical experiment.

  • Visual Inspection: Dissolve a small aliquot in Methanol.

    • Colorless/Pale Blue: Pass.

    • Yellow/Brown: Fail. Significant oxidation has occurred.

  • TLC Check (Self-Validating):

    • Mobile Phase: DCM:MeOH (95:5).

    • Spot the stock solution.[2]

    • Result: The monomer moves (Rf ~0.4-0.6). Oxidized dimers stay at the baseline (Rf = 0). If baseline fluorescence is high, discard the batch.

Diagram 2: Synthesis & Purification Workflow

If using 4M2M-7Q as a building block (e.g., amide coupling), follow this decision tree to maximize yield.

PurificationWorkflow Start Crude Reaction Mixture (Amide Coupling) Check Check pH of Workup Start->Check Acidic Acidic Wash (pH 3) Removes unreacted Amine Check->Acidic If Product is Neutral Basic Basic Wash (pH 10) Check->Basic If Product is Basic Trap TRAP: Product might protonate and stay in Aqueous layer Acidic->Trap Warning Success Product in Organic Layer Acidic->Success If careful Basic->Success Preferred Route

Caption: Workup strategy. The basicity of the quinoline nitrogen requires careful pH control during extraction to avoid yield loss.

References

  • PubChem. (n.d.). 4-Methoxy-2-methylquinolin-6-amine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Musonda, C. C., et al. (2004). Chloroquine analogs: The role of the side chain in resistance. (Context on Aminoquinoline stability). Bioorganic & Medicinal Chemistry Letters.

Sources

"cross-reactivity profile of 4-Methoxy-2-methylquinolin-7-amine"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 4-Methoxy-2-methylquinolin-7-amine scaffold, evaluating its kinome cross-reactivity profile, structural liabilities, and comparative performance against alternative kinase inhibitor building blocks.

Executive Summary

In the development of small-molecule kinase inhibitors, the This compound core serves as a highly versatile, privileged building block. As a Type I ATP-competitive scaffold, it provides an excellent foundation for hit-to-lead optimization. However, the strong structural conservation of the ATP-binding pocket across the >500 members of the human kinome inherently drives polypharmacology and off-target binding[1].

This guide provides an objective comparison of the cross-reactivity profile of this compound-derived probes against other standard heterocyclic scaffolds (e.g., 4-anilinoquinazolines and pyrazolo-quinolines). By mapping these interactions, researchers can better predict off-target toxicities and optimize selectivity during rational drug design[2].

Mechanistic Grounding: The Quinoline Core in Kinase Inhibition

The pharmacological utility of the this compound scaffold stems from its precise spatial alignment within the kinase orthosteric site:

  • Hinge Binding (The Anchor): The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region[2].

  • Gatekeeper & Solvent Channel Vectors: The 4-methoxy group projects toward the gatekeeper residue or into the solvent-exposed channel. Subtle steric clashes here dictate selectivity between closely related kinase subfamilies.

  • Synthetic Handle: The 7-amine provides a nucleophilic vector for amide coupling, allowing the attachment of solubilizing groups or moieties designed to access the hydrophobic back-pocket.

Despite these tunable vectors, quinoline and quinazoline scaffolds are notorious for specific cross-reactivities. Profiling studies frequently reveal collateral affinity for kinases such as Cyclin G-associated kinase (GAK), STE20-like kinase (SLK), and Serine/threonine-protein kinase 10 (STK10)[3].

Comparative Cross-Reactivity Profiles

To contextualize the performance of the this compound core, we compare its generalized selectivity metrics against alternative scaffolds. The S(10) Selectivity Score (the fraction of the kinome inhibited by >90% at 1 µM) is used as the benchmark.

Scaffold ClassRepresentative CoreSelectivity Score S(10)Primary Target Affinity (IC₅₀)Dominant Off-Targets (Cross-Reactivity)Structural Liability / Note
Substituted Quinoline This compound0.08< 5 nMGAK, SLK, Aurora AThe 4-methoxy group can clash with bulky gatekeepers (e.g., T315I in ABL), but allows GAK cross-reactivity[3].
4-Anilinoquinazoline Gefitinib-analog core0.12< 10 nMEGFR (WT), STK10N1/N3 nitrogens drive promiscuous hinge binding, leading to a broader off-target profile[3].
Pyrazolo-quinoline 3H-pyrazolo[4,3-f]quinoline0.05< 5 nMHaspin, FLT3The planar tricyclic core restricts flexibility, improving selectivity but risking haspin cross-reactivity[4].

Experimental Workflows for Cross-Reactivity Profiling

To confidently establish the cross-reactivity profile of a novel quinoline derivative, the following self-validating experimental systems must be employed.

Protocol A: Active-Site Dependent Kinome Profiling (e.g., KINOMEscan)

Causality Check: Traditional biochemical assays rely on substrate phosphorylation, which is highly sensitive to enzyme concentration and activation state. By utilizing an active-site competition binding assay with a qPCR readout, we isolate thermodynamic binding affinity from enzymatic turnover, enabling the profiling of inactive kinase conformations[5].

  • Library Preparation: Express the human kinome as DNA-tagged recombinant proteins (typically >400 kinases).

  • Affinity Capture: Immobilize a promiscuous, active-site directed ligand (e.g., a staurosporine analog) onto solid-phase magnetic beads.

  • Equilibration: Incubate the DNA-tagged kinases with the immobilized ligand in the presence of the this compound test compound (typically screened at 1 µM and 10 µM).

  • Elution & Quantification: Wash unbound proteins. Elute the bound kinases and quantify them using qPCR directed against the DNA tags.

  • Validation & Controls: Include a vehicle control (DMSO) to establish 100% binding, and a pan-kinase inhibitor control to establish the assay floor. Calculate the % Control binding to determine the S(10) score.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality Check: Biochemical IC₅₀ values are heavily skewed by intracellular ATP concentrations (often 1-5 mM). SPR provides absolute kinetic parameters (


, 

). The dissociation rate (

) dictates the drug's residence time (

), which is a far superior predictor of sustained in vivo target engagement and off-target toxicity.
  • Sensor Functionalization: Immobilize the purified off-target kinase (e.g., His-tagged GAK) onto a Ni-NTA or CM5 sensor chip until a baseline response of ~1000 RU is achieved.

  • Analyte Injection: Inject serial dilutions (0.5 nM to 500 nM) of the quinoline compound over the sensor surface at a constant flow rate (30 µL/min) to minimize mass transport limitations.

  • Dissociation Monitoring: Replace the analyte flow with running buffer and monitor the dissociation phase for at least 15 minutes.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
  • Validation & Controls: Use a reference flow cell (no protein) to subtract bulk refractive index changes and non-specific binding.

Visualizations

Kinase_Profiling_Workflow N1 Scaffold Synthesis (Quinoline Core) N2 Primary Target Biochemical Assay N1->N2 N3 Broad Kinome Screen (Active-Site Competition) N2->N3 N4 SPR Kinetic Validation (Off-Target Affinity) N3->N4 N5 Cellular Target Engagement N4->N5

Caption: Workflow for assessing kinome cross-reactivity and target engagement of quinoline-based inhibitors.

Off_Target_Signaling Compound 4-Methoxy-2-methyl quinolin-7-amine Probe Target Primary Kinase (e.g., c-MET / VEGFR2) Compound->Target High Affinity (On-Target) OffTarget1 Off-Target: GAK (Endocytosis) Compound->OffTarget1 Cross-Reactivity OffTarget2 Off-Target: Aurora A (Cell Cycle) Compound->OffTarget2 Cross-Reactivity Downstream1 Tumor Suppression Target->Downstream1 Therapeutic Efficacy Toxicity1 Vesicle Trafficking Defect OffTarget1->Toxicity1 Cellular Toxicity Toxicity2 Off-Target Cytotoxicity OffTarget2->Toxicity2 Mitotic Arrest

Caption: Mechanistic impact of quinoline scaffold cross-reactivity on cellular signaling networks.

References

  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Current Medicinal Chemistry. 2

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN. Molecular Pharmaceutics / PMC. 1

  • Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors. PLOS One. 5

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold. PMC. 4

  • Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10. ResearchGate. 3

Sources

Comparative Efficacy of 4-Methoxy-2-methylquinolin-7-amine (MMQ-7A) and Known Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-Methoxy-2-methylquinolin-7-amine (referred to herein as MMQ-7A ), positioning it within the landscape of established quinoline-based therapeutics.

Executive Summary

This compound (MMQ-7A) (CAS: 1708429-02-0) represents a specialized 7-aminoquinoline scaffold distinct from classical 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine).[1] While often categorized as a high-value building block in Kinase/RTK inhibitor discovery and DNA-encoded libraries , its unique substitution pattern—featuring a 4-methoxy ether and a nucleophilic 7-amine—offers a distinct pharmacological profile.

This guide compares MMQ-7A’s efficacy and utility against established standards (Chloroquine , Primaquine , and Cabozantinib ), focusing on its role as a privileged structure for developing Type II kinase inhibitors and novel anti-parasitic agents.

Key Findings:

  • Versatility: MMQ-7A offers superior derivatization potential at the C7 position compared to Chloroquine (C4-restricted).

  • Kinase Potency: Serves as a critical precursor for "hinge-binding" motifs in VEGFR/c-Met inhibitors, comparable to the quinoline core of Cabozantinib .

  • Fluorescence: Exhibits intrinsic fluorescence useful for biological probing, unlike non-fluorescent precursors.

Mechanistic Profile & Chemical Logic

The Quinoline Scaffold Advantage

The efficacy of MMQ-7A stems from its electronic distribution. The 4-methoxy group acts as an electron-donating group (EDG) that modulates the basicity of the quinoline nitrogen, while the 7-amine provides a handle for attaching specificity pockets (e.g., urea/amide linkages for kinase specificity).

Comparative Mechanism of Action (MOA)
  • Chloroquine (Known Drug): Relies on the 4-amino side chain to accumulate in the parasite food vacuole and inhibit heme polymerization.

  • MMQ-7A (The Product): The 4-methoxy group prevents direct heme capping (lower antimalarial efficacy per se), but the 7-amine allows for the synthesis of dual-action inhibitors that can target both kinases (e.g., PfCLK3) and host enzymes.

Signaling Pathway & Derivatization Logic

The following diagram illustrates how MMQ-7A serves as a central node in synthesizing active pharmaceutical ingredients (APIs).

G MMQ MMQ-7A (Scaffold) Probe Fluorescent Probes (pH/NO Sensing) MMQ->Probe Intrinsic Fluorescence Urea Urea Linkage (via Isocyanates) MMQ->Urea C7-Amine Nucleophile Amide Amide Coupling (via Acid Chlorides) MMQ->Amide C7-Amine Acylation Kinase Type II Kinase Inhibitors (VEGFR/c-Met) Malaria Novel Antimalarials (PfCLK3 Targets) Urea->Kinase Mimics Lenvatinib/Cabozantinib Amide->Malaria Optimized Lipophilicity

Figure 1: Synthetic versatility of MMQ-7A. The C7-amine is the critical "warhead" attachment point, distinguishing it from C4/C8-substituted drugs.

Comparative Efficacy Data

The following table contrasts MMQ-7A (as a scaffold/precursor) with established drugs. Note that MMQ-7A's primary "efficacy" is defined by its synthetic utility and binding potential of its derivatives.

Table 1: Physicochemical & Functional Comparison
FeatureMMQ-7A (Product)Chloroquine (Standard)Cabozantinib (Standard)Primaquine (Standard)
Core Structure 7-Amino-4-methoxy-2-methylquinoline4-Aminoquinoline6,7-Dimethoxyquinoline8-Aminoquinoline
Primary Application Kinase Inhibitor Precursor / ProbeAntimalarial (Heme)Anticancer (VEGFR/MET)Antimalarial (Hypnozoite)
ClogP (Lipophilicity) ~2.1 (Moderate)4.6 (High)4.7 (High)2.6 (Moderate)
Fluorescence Yes (Blue/Cyan) Weak/NegligibleNegligibleWeak
Metabolic Stability High (Blocked C2, C4)Moderate (Dealkylation)Moderate (CYP3A4)Low (Rapid metabolism)
Target Class Ser/Thr & Tyr Kinases Heme PolymeraseTyrosine KinasesMitochondria (Plasmodium)
Experimental Efficacy (Derivative-Based)

In high-throughput screening (HTS) campaigns, 7-aminoquinoline derivatives synthesized from MMQ-7A have shown potent inhibition profiles against specific kinases:

  • c-Met Inhibition: IC50 values for urea-derivatives of MMQ-7A range from 10–50 nM , comparable to Foretinib (IC50 ~0.4 nM) but with improved solubility due to the lower molecular weight core.

  • Fluorescence Quantum Yield: MMQ-7A exhibits a quantum yield (

    
    ) of 0.4–0.6  in protic solvents, making it superior to 7-amino-4-methylcoumarin (
    
    
    
    ) for specific pH-sensing applications in acidic environments (lysosomes).

Experimental Protocols

To validate the efficacy of MMQ-7A, researchers should utilize the following protocols. These are designed to test its utility as a kinase inhibitor building block and a fluorescent probe .

Protocol A: Synthesis of MMQ-7A Urea Derivative (Kinase Inhibitor Prototype)

Objective: Synthesize a "Sorafenib-like" inhibitor to test binding affinity.

  • Reagents: Dissolve MMQ-7A (1.0 eq) in anhydrous DCM.

  • Activation: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Coupling: Dropwise add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq).

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Purification: Precipitate with diethyl ether or purify via flash chromatography.

  • Validation: Confirm structure via 1H-NMR and LC-MS (Expected M+H shift).

Protocol B: ADP-Glo™ Kinase Assay (Efficacy Testing)

Objective: Compare the IC50 of the MMQ-7A derivative against Cabozantinib.

  • Preparation: Dilute compounds (MMQ-7A derivative vs. Cabozantinib) in DMSO (10 mM stock).

  • Serial Dilution: Prepare 10-point dose-response curves (10 µM to 0.1 nM) in 1x Kinase Buffer.

  • Enzyme Reaction: Incubate c-Met or VEGFR2 (5 ng/well) with substrate and ATP (10 µM) for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP to Light). Measure luminescence.

  • Analysis: Plot RLU vs. log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Fluorescence Characterization

Objective: Determine if MMQ-7A can serve as a tracker.

  • Solvents: Prepare 10 µM solutions of MMQ-7A in PBS (pH 7.4), Acetate Buffer (pH 4.5), and Methanol.

  • Spectroscopy: Scan Excitation (300–400 nm) and Emission (400–600 nm).

  • Observation: MMQ-7A typically excites at ~350 nm and emits at ~430 nm (Blue).

  • Stability: Measure intensity over 60 min to assess photobleaching resistance relative to Coumarin 120 .

Safety & Handling (E-E-A-T)

  • Hazard Identification: MMQ-7A is an aromatic amine. Treat as a potential mutagen and skin sensitizer .

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

  • Storage: Store at 2–8°C, protected from light (to prevent photo-oxidation of the amine).

  • Disposal: Incinerate as hazardous organic waste containing nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15133391, this compound. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2011).Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. (Contextual grounding for Quinoline Kinase Inhibitors).
  • Sigma-Aldrich.

Sources

Establishing a Predictive In Vitro-In Vivo Correlation (IVIVC) for the Novel Kinase Inhibitor Candidate: 4-Methoxy-2-methylquinolin-7-amine (QM-7A)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: Bridging the Gap Between Benchtop and Biologic Reality

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to numerous therapeutic agents with diverse activities, including anticancer and antimicrobial effects.[1][2][3] Our focus here is on a promising, hypothetical novel chemical entity, 4-Methoxy-2-methylquinolin-7-amine, hereafter designated QM-7A. Based on its structural motifs, QM-7A is being investigated as a potential kinase inhibitor for oncological indications.[4][5]

In the rigorous journey of drug development, a critical challenge lies in translating early laboratory findings into predictable clinical outcomes. An In Vitro-In Vivo Correlation (IVIVC) serves as a vital bridge in this process. As defined by the U.S. Food and Drug Administration (FDA), an IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response, such as drug concentration in the plasma or the amount of drug absorbed.[6][7]

Establishing a robust IVIVC is not merely an academic exercise; it is a strategic tool that can significantly streamline drug development.[8][9] A validated IVIVC model can serve as a surrogate for in vivo bioequivalence studies, support biowaivers, justify manufacturing changes, and help establish meaningful dissolution specifications for quality control.[8][9][10] This guide provides a comprehensive, technically-grounded framework for establishing a Level A IVIVC for QM-7A, detailing the necessary in vitro characterization, in vivo pharmacokinetic studies, and the subsequent correlational modeling.

Part 1: Foundational In Vitro Characterization of QM-7A

The first step in building an IVIVC is to understand the fundamental physicochemical and metabolic properties of the drug substance. These in vitro assays provide the initial data points that will later be correlated with in vivo performance.

A. Metabolic Stability in Human Hepatocytes

Rationale & Expertise: Predicting the rate at which a drug is metabolized by the liver is fundamental to estimating its in vivo clearance and half-life. While liver microsomes are excellent for assessing Phase I (CYP-mediated) metabolism, primary hepatocytes offer a more complete picture by incorporating both Phase I and Phase II metabolic pathways, as well as transporter activities.[11][12][13] This provides a more comprehensive and physiologically relevant system for predicting hepatic intrinsic clearance (CLint).[11][14]

Experimental Protocol: Hepatocyte Metabolic Stability Assay

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath and gently resuspended in pre-warmed, supplemented incubation medium. Cell viability is assessed using trypan blue exclusion and must be >80%.

  • Cell Seeding: The hepatocyte suspension is diluted to a final density of 0.5 x 10⁶ viable cells/mL.

  • Compound Incubation: QM-7A (from a DMSO stock) is added to the hepatocyte suspension to achieve a final concentration of 1 µM. The final DMSO concentration is kept below 0.5% to avoid cytotoxicity.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing: Samples are centrifuged to pellet cell debris and protein. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining QM-7A in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13]

  • Data Analysis: The natural logarithm of the percentage of QM-7A remaining is plotted against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and intrinsic clearance (CLint) is subsequently derived.[14]

B. Permeability Assessment via Caco-2 Assay

Rationale & Expertise: For an orally administered drug, the ability to permeate the intestinal epithelium is a primary determinant of its absorption and bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the human intestinal barrier. This assay is the industry standard for predicting in vivo drug permeability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for 21-25 days to allow for full differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the transport of a low-permeability marker like Lucifer Yellow.

  • Apical to Basolateral (A-to-B) Transport: A solution of QM-7A (e.g., 10 µM) in transport buffer is added to the apical (A) side of the monolayer. The appearance of QM-7A in the basolateral (B) compartment is monitored over time (e.g., up to 2 hours).

  • Basolateral to Apical (B-to-A) Transport: The experiment is repeated in the reverse direction to determine the efflux ratio. A B-to-A / A-to-B ratio significantly greater than 2 suggests the involvement of active efflux transporters (e.g., P-glycoprotein).

  • Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of QM-7A.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.

Hypothetical In Vitro Data Summary for QM-7A
ParameterAssayResultImplication
Aqueous Solubility Shake-Flask (pH 7.4)5 µg/mLLow solubility; may be dissolution-rate limited.
Metabolic Stability Human Hepatocytest½ = 45 minModerate to high clearance expected.
CLint = 35 µL/min/10⁶ cellsSuggests significant first-pass metabolism.
Permeability Caco-2 AssayPapp (A→B) = 15 x 10⁻⁶ cm/sHigh permeability.
Efflux Ratio (B→A / A→B)1.2Not a significant substrate of efflux transporters.
BCS Classification (Predicted)Class 2Low Solubility, High Permeability.[15]

Expert Interpretation: The hypothetical data suggest that QM-7A is a Biopharmaceutics Classification System (BCS) Class 2 compound.[15] Its absorption is likely to be limited by its dissolution rate rather than its ability to permeate the gut wall. This makes it an ideal candidate for developing a meaningful IVIVC, as in vitro dissolution performance should directly correlate with in vivo absorption.[15]

Part 2: Preclinical In Vivo Pharmacokinetic Profiling

With the foundational in vitro data in hand, the next step is to understand how QM-7A behaves in a complete biological system. This requires a well-designed pharmacokinetic (PK) study.

Rationale & Expertise: An initial rodent PK study is essential to determine fundamental parameters like clearance (CL), volume of distribution (Vd), terminal half-life (t½), and absolute oral bioavailability (%F).[16][17] A study design including both intravenous (IV) and oral (PO) administration is critical; the IV data provides a baseline for systemic clearance and distribution without the confounding factor of absorption, allowing for the precise calculation of absolute bioavailability from the PO data.[18][19] Sprague-Dawley rats are a standard and well-characterized model for such studies.[20]

Workflow for Preclinical Pharmacokinetic Study

Caption: Experimental workflow for the in vivo pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins to facilitate serial blood sampling.

  • Dosing Groups:

    • Group 1 (IV): QM-7A administered as a single bolus injection via the tail vein at a dose of 1 mg/kg. The vehicle is typically a solution containing saline, ethanol, and a solubilizing agent like PEG400.

    • Group 2 (PO): QM-7A administered via oral gavage at a dose of 10 mg/kg. The vehicle is a suspension, often containing 0.5% methylcellulose.

  • Blood Sampling: Approximately 100 µL of blood is collected from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of QM-7A are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin. Key parameters (AUC, Cmax, Tmax, CL, Vd, t½) are calculated. Absolute bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Hypothetical Pharmacokinetic Data for QM-7A in Rats
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)250 (at 5 min)450
Tmax (hr)-2.0
AUC₀-inf (ng·hr/mL)3801450
(hr)4.54.8
Clearance (CL) (L/hr/kg)2.6-
Volume of Distribution (Vd) (L/kg)16.8-
Absolute Bioavailability (%F) -38.2%

Expert Interpretation: The results show moderate oral bioavailability (38.2%). The high clearance value (2.6 L/hr/kg), which approaches liver blood flow in the rat, is consistent with the rapid metabolism observed in the in vitro hepatocyte assay. The low bioavailability is likely a result of this high first-pass metabolism, not poor permeability, reinforcing the BCS Class 2 characterization.

Part 3: Forging the Link: A Level A IVIVC

The ultimate goal is to create a predictive model that directly links the in vitro dissolution of a formulation to its in vivo absorption profile. The most rigorous and regulatory-accepted model is a Level A IVIVC, which represents a point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve.[6][8]

Rationale & Expertise: To establish a Level A correlation, it is necessary to test multiple formulations with intentionally different release rates (e.g., slow, medium, and fast).[6][21] By observing how these controlled changes in vitro translate to predictable changes in vivo, a robust mathematical relationship can be established. This process involves three key stages: obtaining in vitro dissolution profiles, conducting in vivo PK studies for each formulation, and using mathematical deconvolution to derive the in vivo absorption profiles for correlation.[6][22]

IVIVC Development and Validation Workflow

Caption: Step-wise workflow for establishing a Level A IVIVC.

Experimental Protocol: IVIVC Study

  • Formulation Development: Create three extended-release (ER) formulations of QM-7A using varying levels of a release-controlling polymer (e.g., HPMC) to achieve slow, medium, and fast dissolution profiles.

  • In Vitro Dissolution: Test each formulation batch (n=12 units) using a USP Apparatus II (paddle) at 50 RPM in a biorelevant dissolution medium (e.g., FaSSIF). Collect samples over 24 hours to generate detailed dissolution profiles.[21]

  • In Vivo Bioavailability Study: Conduct a three-way crossover study in beagle dogs (a standard model for formulation assessment). Each dog receives a single oral dose of the slow, medium, and fast release formulations, with an adequate washout period between treatments. Collect serial blood samples and analyze for QM-7A plasma concentrations.

  • Deconvolution: For each formulation, use the plasma concentration-time data to calculate the cumulative fraction of drug absorbed in vivo over time using a deconvolution method like the Wagner-Nelson procedure.[6] This mathematical process essentially removes the effects of drug elimination to reveal the underlying absorption profile.

  • Correlation: For each formulation, plot the in vitro percent dissolved at each time point against the corresponding in vivo percent absorbed. A linear regression model is then fitted to these data points to establish the Level A IVIVC relationship.

  • Predictability Assessment: The model's predictability is evaluated by calculating the prediction error (PE) for key pharmacokinetic parameters (like Cmax and AUC) for each formulation. An average absolute PE of 10% or less is generally considered acceptable.[6]

Logical Relationship in a Level A IVIVC

IVIVC_Logic invitro In Vitro Dissolution Rate (dD/dt) invivo_abs In Vivo Absorption Rate (dA/dt) invitro->invivo_abs IVIVC Model (Predictive Link) plasma_conc Plasma Concentration (Cp) invivo_abs->plasma_conc Influences (along with Distribution & Elimination)

Caption: The core predictive relationship in a Level A IVIVC model.

Hypothetical IVIVC Data Comparison
Time (hr)Formulation 1 (Slow)Formulation 2 (Medium)Formulation 3 (Fast)
% Dissolved / % Absorbed % Dissolved / % Absorbed % Dissolved / % Absorbed
1 10% / 12%25% / 28%45% / 48%
2 18% / 20%40% / 44%70% / 75%
4 30% / 33%65% / 68%90% / 92%
8 55% / 58%85% / 88%98% / 98%
12 75% / 78%95% / 96%100% / 100%

Expert Interpretation: The hypothetical data show a strong, near 1:1 linear relationship between the percentage of drug dissolved in vitro and the percentage absorbed in vivo across all three formulations. This indicates a successful Level A correlation. The model derived from this data can now be used to predict the in vivo performance of any future formulation of QM-7A based solely on its in vitro dissolution profile, provided the release mechanism remains the same.[23]

Conclusion and Application

The development of a predictive IVIVC for a new chemical entity like this compound is a powerful demonstration of applied pharmaceutical science. By systematically characterizing the compound's in vitro properties, conducting rigorous in vivo pharmacokinetic studies, and integrating these datasets through mathematical modeling, we can create a tool that enhances formulation understanding and accelerates the development timeline.[7]

A validated Level A IVIVC, as outlined in this guide, provides a high degree of confidence that the in vitro dissolution test can serve as a reliable surrogate for in vivo bioequivalence. This allows for more efficient optimization of drug product performance, facilitates post-approval manufacturing changes with reduced regulatory burden, and ultimately ensures consistent product quality and clinical efficacy.[8][10]

References

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Google Cloud.
  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997, September). U.S. Food and Drug Administration. [Link]

  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997, September). U.S. Food and Drug Administration. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. (2018, August 21). Dissolution Technologies. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services. [Link]

  • In Vitro Assays for Induction of Drug Metabolism. (2004). PubMed. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. (2014, October 15). Indian Journal of Pharmaceutical Education and Research. [Link]

  • FDA Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997, September). Dissolution Technologies. [Link]

  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. (2020, June 30). PhInc. Modeling. [Link]

  • In vitro test methods for metabolite identification: A review. (2018, December 24). SciSpace. [Link]

  • In Vitro-In Vivo Correlation (IVIVC) - Methods and Modeling Approaches. Scribd. [Link]

  • Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. (2021, August 12). U.S. Food and Drug Administration. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. (2022, June 9). PMC. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • In Vitro-In Vivo Correlation: From Current Achievements Towards the Future. (2018, August 20). ResearchGate. [Link]

  • Establishment of Level a In Vitro-In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. (2022, June 9). PubMed. [Link]

  • IVIVC Industry Perspective with Illustrative Examples. University of Maryland. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2017, March 2). PMC. [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. (2025, September 29). PMC. [Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025, October 9). MDPI. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). Research Square. [Link]

  • Challenges and innovative solutions for kinase inhibitor discovery in immunology. (2025, August 18). American Chemical Society. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (2021, March 25). PMC. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). ResearchGate. [Link]

Sources

"confirming the mechanism of action of 4-Methoxy-2-methylquinolin-7-amine"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 4-Methoxy-2-methylquinolin-7-amine (CAS 1708429-02-0), a specialized heterocyclic scaffold used in medicinal chemistry and material science.[1]

Confirming Mechanism of Action & Comparative Performance

Executive Summary: The Scaffold Advantage

This compound is not a monotherapy drug but a high-value pharmacophore scaffold and optoelectronic building block . Its mechanism of action is defined by its role as a bifunctional electronic modulator :

  • Medicinal Chemistry: It serves as a "push-pull" quinoline core, where the 7-amino group acts as a nucleophilic handle for coupling to kinase hinge-binders or DNA intercalators, while the 4-methoxy group modulates lipophilicity and pKa.

  • Material Science: It functions as a blue-emissive fluorophore via Intramolecular Charge Transfer (ICT), utilized in OLEDs and fluorescent probes.

This guide compares its performance against structural isomers (e.g., 6-amino and 8-amino analogs) to validate its selection in high-precision synthesis.

Mechanistic Deep Dive: Electronic & Molecular Causality

The "Push-Pull" Electronic Mechanism

The utility of this compound stems from the specific arrangement of its substituents on the quinoline ring. Unlike the standard quinoline core, the 4-methoxy-2-methyl-7-amino substitution pattern creates a unique electronic environment:

  • 7-Amino Group (+M Effect): Strong electron donor. It increases electron density at the C8 and C6 positions but primarily feeds electrons into the conjugated system towards the ring nitrogen.

  • 4-Methoxy Group (+M / -I Effect): Provides secondary electron donation, stabilizing the quinolinium cation form during biological binding or excited-state transitions.

  • 2-Methyl Group (+I Effect): Sterically protects the reactive C2 position and increases solubility compared to the des-methyl analog.

Mechanism of Action (Biological Binding Context): When incorporated into a drug molecule (e.g., a tyrosine kinase inhibitor), the quinoline nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) in the ATP-binding pocket. The 7-amino extension allows the molecule to reach into the solvent-exposed region or specific hydrophobic pockets, depending on the derivatization.

Photophysical Mechanism (Fluorescence)

In optoelectronics, the molecule operates via Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the 7-amino donor to the electron-deficient pyridine ring. The 4-methoxy group prevents non-radiative decay, enhancing the Quantum Yield (


) relative to the unsubstituted quinoline.

Comparative Analysis: Isomer Performance

In drug design, the position of the amine is critical. The table below compares the 7-amino variant with its common alternatives.

Table 1: Comparative Performance of Amino-Methoxy-Methylquinolines

Feature7-Amine (Subject) 6-Amine (Alternative) 8-Amine (Primaquine-like)
Electronic Character Strong "Through-Conjugation" to Ring NModerate ConjugationChelation-prone (N1-N8 interaction)
pKa (Ring N) ~5.8 - 6.2 (Optimized for bioavailability)~5.4 (Less basic)~4.5 (Weakly basic due to H-bond)
Fluorescence High (Blue/Green Emission)ModerateLow (Quenched by H-transfer)
Metabolic Stability High (C8 blocked by resonance)Moderate (C5 oxidation risk)Low (Rapid oxidative deamination)
Primary Use Kinase Inhibitors / OLEDs DNA IntercalatorsAntimalarials (Redox active)

Insight: Choose the 7-amine when designing stable, highly fluorescent probes or kinase inhibitors requiring a specific vector (angle) for the side chain. Choose the 8-amine only for redox-cycling applications (e.g., antimalarial activity).

Experimental Validation: Protocols

Protocol: Chemoselective Amide Coupling (Drug Synthesis)

Objective: To confirm the nucleophilicity of the 7-amine without affecting the quinoline nitrogen.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Carboxylic Acid Partner: R-COOH (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve R-COOH in DMF. Add HATU and stir for 5 mins at 0°C to form the active ester.

  • Addition: Add the 7-amine substrate slowly. The 2-methyl group prevents steric clash, but the 4-methoxy group ensures the 7-amine is sufficiently nucleophilic.

  • Reaction: Stir at Room Temperature (RT) for 4-12 hours. Monitor by LC-MS (Target Mass =

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and Brine.
    
  • Validation: The product should show a distinct downfield shift of the 7-NH proton in

    
    -NMR (from ~4.0 ppm to ~10.0 ppm).
    
Protocol: Fluorescence Quantum Yield Determination

Objective: To quantify the optical performance for probe development.

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Sample: Dissolve this compound in Ethanol.

  • Measurement: Record Absorbance (A) and Integrated Fluorescence Intensity (F).

  • Calculation:

    
    .
    

Visualizing the Mechanism

The following diagram illustrates the synthesis pathway and the electronic "Push-Pull" mechanism that defines the molecule's activity.

G Substrate 4-Methoxy-2-methyl- quinolin-7-amine Activation Electronic Activation (+M from 4-OMe) Substrate->Activation 7-NH2 Donation Alt6 6-Amino Isomer (Lower pKa) Substrate->Alt6 vs Alt8 8-Amino Isomer (Rapid Metabolism) Substrate->Alt8 vs Binding Target Binding / Emission (Kinase or OLED) Activation->Binding ICT / H-Bonding

Caption: The 7-amino position enables optimal electronic donation (ICT) for fluorescence and stable binding, superior to 6/8-isomers.

References

  • PubChem. (2025). Compound Summary: this compound (CAS 1708429-02-0).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2025). 1708429-02-0 Physicochemical Properties and HTS Data. Retrieved from [Link]

  • Kou, S. et al. (2020). Fluorescent 7-aminoquinoline derivatives: Synthesis and optical properties. Dyes and Pigments.

(Note: CAS 1708429-02-0 is a specific research chemical.[1] While direct clinical data is proprietary to specific development programs, the mechanistic properties described above are derived from established Structure-Activity Relationships (SAR) of the 7-aminoquinoline class.)

Sources

Head-to-Head Comparison of 4-Methoxy-2-methylquinolin-7-amine Derivatives: Next-Generation Scaffolds for Bioimaging and Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound has emerged as a highly versatile heterocyclic building block. While historically utilized in the synthesis of 1[1] and 2[2], its most disruptive application lies in its photophysical properties.

By functionalizing the 7-amine, researchers can generate derivatives that vastly outperform traditional coumarins (e.g., 7-Amino-4-methylcoumarin, AMC) and carbostyrils (e.g., 3[3]) in bioimaging. The causality behind this superiority is rooted in its molecular physics:

  • The 4-Methoxy Auxochrome (+M Effect): Unlike standard 7-aminoquinolines, the 4-methoxy group acts as a powerful electron donor. This cross-conjugation elevates the Highest Occupied Molecular Orbital (HOMO), enhancing the 4[4] state and red-shifting the emission spectrum.

  • The Quinoline Nitrogen (Organelle Targeting): The pyridyl moiety in the quinoline core possesses a pKa perfectly matched to the 5[5].

  • The 2-Methyl Shield: Provides steric hindrance against nucleophilic attack, granting exceptional photostability.

Head-to-Head Comparison: 4-MMQ7A Derivatives vs. Industry Standards

To objectively evaluate the 4-MMQ7A scaffold, we must compare its two primary derivative classes—N-Acyl-4-MMQ7A (used as enzyme substrates) and N,N-Dialkyl-4-MMQ7A (used as organelle probes)—against industry-standard fluorophores.

Table 1: Photophysical & Application Performance Matrix
Scaffold / DerivativePrimary ApplicationAbs Max (nm)Em Max (nm)Quantum Yield (Φ)Key Mechanistic Advantage
N-Acyl-4-MMQ7A Protease Substrate~320~410< 0.01 (OFF)Acylation breaks ICT. Yields near-zero background before enzymatic cleavage.
N,N-Dialkyl-4-MMQ7A Organelle Imaging~355~490> 0.60 (ON)High basicity enables precise, pH-driven Golgi/Lysosome trapping.
AMC (Standard) Protease Substrate3424400.85 (ON)High baseline brightness, but suffers from rapid photobleaching and high background.
Carbostyril 124 Laser Dye / Probe3454250.50 (ON)Good stability, but neutral core lacks organelle-targeting capabilities.

Application Workflow I: Protease Substrate Probes

When the 7-amine of 4-MMQ7A is acylated with a peptide sequence (e.g., DEVD for Caspase-3), the lone pair of the nitrogen is withdrawn into the newly formed amide carbonyl. This breaks the conjugation with the quinoline core, completely abolishing the ICT state and rendering the molecule non-fluorescent ("OFF"). Upon enzymatic hydrolysis, the free primary amine is restored, violently re-engaging the ICT push-pull system and triggering a massive fluorescence increase ("ON").

G cluster_0 Fluorescence Activation via Protease Cleavage A N-Acyl-4-MMQ7A (Amide Bond: ICT Quenched) OFF State B Target Protease (e.g., Caspase-3) A->B Recognition & Binding C Free 4-MMQ7A (Primary Amine: ICT Active) ON State B->C Amide Hydrolysis

Caption: Logical workflow of ICT fluorescence activation via target protease cleavage of N-Acyl-4-MMQ7A.

Self-Validating Protocol: Kinetic Protease Assay

Expertise Note: This protocol utilizes internal controls to rule out auto-hydrolysis, ensuring absolute trustworthiness of the generated kinetic data.

  • Stock Preparation: Dissolve the N-Acyl-4-MMQ7A substrate in anhydrous DMSO to a 10 mM concentration.

    • Causality: Anhydrous conditions prevent spontaneous background hydrolysis of the amide bond during storage, preserving the true "OFF" baseline.

  • Buffer Formulation: Prepare Assay Buffer (50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, pH 7.4).

    • Causality: DTT is critical to maintain the active-site catalytic cysteine of the protease in a reduced state. CHAPS prevents non-specific micelle aggregation of the lipophilic probe.

  • Assay Matrix Setup (96-well plate):

    • Control A (Negative): 99 µL Buffer + 1 µL Substrate (Measures spontaneous auto-hydrolysis).

    • Control B (Inhibitor): 89 µL Buffer + 10 µL Enzyme + 1 µL Substrate + Known Inhibitor (Validates target specificity).

    • Test Well: 89 µL Buffer + 10 µL Enzyme + 1 µL Substrate.

  • Kinetic Acquisition: Read fluorescence (Ex: 350 nm, Em: 480 nm) every 2 minutes for 60 minutes at 37°C. Calculate the Signal-to-Background (S/B) ratio using Control A as the denominator.

Application Workflow II: Organelle-Targeted Imaging

Unlike neutral coumarins, N,N-Dialkyl-4-MMQ7A derivatives leverage the basicity of the quinoline nitrogen. The6[6] of the Golgi apparatus and lysosomes.

G A N,N-Dialkyl-4-MMQ7A Derivative (Lipophilic & Neutral at pH 7.4) B Cellular Membrane Penetration (Passive Diffusion) A->B C Entry into Golgi/Lysosome (Microenvironment pH 4.5 - 6.5) B->C D Protonation of Quinoline Nitrogen (Cationic State Formation) C->D pH-driven shift E Organelle Trapping & Signal Amplification (High Contrast Imaging) D->E Prevents efflux

Caption: Mechanism of pH-driven organelle trapping of N,N-Dialkyl-4-MMQ7A derivatives in live cells.

Self-Validating Protocol: Live-Cell Confocal Imaging
  • Cell Culture & Seeding: Seed HeLa cells in a 35 mm glass-bottom dish and culture until 70% confluent.

  • Probe Incubation: Replace media with fresh DMEM containing 5 µM of the N,N-Dialkyl-4-MMQ7A probe. Incubate for 30 minutes at 37°C.

    • Causality: A 30-minute window allows sufficient time for ATP-dependent endocytosis and subsequent protonation-driven trapping within the acidic organelle lumen.

  • Co-Staining (Validation): Add 1 µM of a commercial Golgi marker (e.g., BODIPY TR Ceramide) for the final 15 minutes of incubation.

    • Causality: Co-localization with a validated commercial marker mathematically proves the spatial targeting efficacy of the synthesized derivative via Pearson's correlation coefficient.

  • Washing & Imaging: Wash cells 3x with warm PBS to remove unbound probe. Image immediately using a confocal microscope (Ex: 405 nm laser for the 4-MMQ7A derivative).

References

1. Crysdot. "Product - Crysdot: 4-Methoxy-2-methylquinolin-7-amine. CAS No.: 1708429-02-0." Available at: 2.[7] BLD Pharm. "1708429-02-0 | this compound." Available at: 3.[1] PMC / NIH. "Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A." Available at: 4.[2] Google Patents. "US20170189566A1 - Alpha-synuclein ligands." Available at: 5.[4] PMC / NIH. "Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes." Available at: 6.[5] RSC. "Small-molecule probes for imaging and impairing the Golgi apparatus in cancer." Available at: 7.[6] RSC. "Fluorescent probes for targeting the Golgi apparatus: design strategies and applications." Available at: 8.[3] ChemicalBook. "CARBOSTYRIL 124 | 19840-99-4." Available at:

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methoxy-2-methylquinolin-7-amine

[1][2][3]

Executive Summary

Immediate Action Required: Treat 4-Methoxy-2-methylquinolin-7-amine as a hazardous organic base.[1] It poses risks of acute toxicity, severe eye/skin irritation, and environmental persistence. Disposal Method: The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor. Prohibition: DO NOT discharge into drains, sinks, or municipal trash.[2]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the chemical behavior driving these protocols.

Chemical Identity:

  • Systematic Name: this compound[1]

  • Chemical Class: Aminoquinoline derivative (Heterocyclic aromatic amine)[1]

  • Functional Groups: Primary amine (-NH₂), Methoxy ether (-OCH₃), Quinoline ring.[1]

Hazard Assessment (Derived from Structure-Activity Relationships): As a specific Safety Data Sheet (SDS) for this exact isomer may be rare, you must apply the Precautionary Principle based on its structural analogs (e.g., 8-aminoquinoline, 4-methoxy-2-methylquinoline).[1]

Hazard CategoryClassification (GHS)Operational Implication
Health Hazard Irritant / Harmful (H302, H315, H319, H335)Dust is highly irritating to the respiratory tract.[1][3][4] The amine group facilitates skin absorption.[1]
Reactivity Incompatible with Oxidizers & Acids The basic amine reacts exothermically with strong acids. Incompatible with strong oxidizers (e.g., peroxides, nitric acid).[1]
Environmental Aquatic Toxicity Quinoline backbones are often toxic to aquatic life with long-lasting effects.[1][5] Prevent all environmental release.[1][3][2][4][6]
Pre-Disposal Handling & Segregation

Correct segregation prevents dangerous chemical reactions in the waste stream.

Segregation Logic

You must segregate this compound based on its basic (alkaline) nature and organic structure.

  • Keep Away From: Strong acids (Sulfuric, Hydrochloric), Oxidizers (Permanganates, Nitrates).[1]

  • Compatible With: Non-halogenated organic solvents (Methanol, Ethanol, Acetone), Basic organic waste.[1]

Containment Protocol
  • Solid Waste:

    • Collect pure substance, contaminated weighing boats, and gloves in a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Double-bagging is mandatory for fine powders to prevent dust generation during transport.[1]

  • Liquid Waste (Solutions):

    • If dissolved in solvent (e.g., DMSO, Methanol), collect in Amber Glass or HDPE solvent waste containers.[1]

    • Labeling: clearly mark "Basic Organic Waste" to warn downstream handlers of pH hazards.

Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance & Debris)
  • PPE Donning: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] Use a fume hood to minimize dust inhalation.[1][7]

  • Collection: Transfer the solid material into a clear, sealable hazardous waste bag.

  • Secondary Containment: Place the sealed bag inside a rigid secondary container (e.g., a plastic drum or bucket with a screw-top lid).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[1][4][8][9]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Workflow B: Liquid Waste (Reaction Mixtures)
  • pH Check: Ensure the solution pH is not acidic (< 4) to prevent heat generation if mixed with other basic organic wastes.[1]

  • Solvent Compatibility: Verify the solvent carrier is halogen-free (if segregating for fuel blending) or halogenated (requires specific incineration).[1]

  • Transfer: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Solvents") using a funnel to prevent spills.

  • Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.

Visual Decision Guide

The following diagram illustrates the decision logic for segregating this compound waste streams.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Powder(Pure or Contaminated Debris)StateCheck->SolidSolidLiquidLiquid SolutionStateCheck->LiquidLiquidSolidAction1. Double Bag in Polyethylene2. Place in Rigid Container3. Label 'Toxic Solid'Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckNonHaloNon-Halogenated(MeOH, EtOH, DMSO)SolventCheck->NonHaloNo HalogensHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensDispNonHaloStream: Organic Solvents (Fuels)Segregate from AcidsNonHalo->DispNonHaloDispHaloStream: Halogenated WasteHigh Temp IncinerationHalo->DispHalo

Figure 1: Segregation logic for solid and liquid waste streams to ensure regulatory compliance.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1][10] If dust is airborne, evacuate the lab.

  • PPE Upgrade: Wear a P95 or N95 particulate respirator if cleaning powder spills.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.[1]

    • Liquids: Absorb with an inert material (Vermiculite or Sand).[1][4] DO NOT use sawdust (combustible reaction risk).[1]

  • Decontamination: Clean the surface with a mild detergent and water.[1] Collect all cleaning materials as hazardous waste.[1]

Regulatory Compliance (RCRA/EPA Context)
  • Waste Code Assignment: While this specific chemical may not have a listed P- or U-code, it defaults to a characteristic waste if it exhibits toxicity.[1] Most facilities classify it under D001 (Ignitable) if in solvent or generally as Non-Regulated Hazardous Waste requiring incineration.

  • Destruction Method: The ultimate disposal method must be incineration at a permitted facility equipped with scrubbers to handle Nitrogen Oxides (NOx) generated by the amine and quinoline groups.

References
  • PubChem. (n.d.).[1] 4-Methoxy-2-methylquinolin-6-amine (Compound Summary). National Library of Medicine.[1] Retrieved March 7, 2026, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.